molecular formula C18H22F4N2O7 B610689 SAR-7226 Hydrate CAS No. 1229167-48-9

SAR-7226 Hydrate

Cat. No.: B610689
CAS No.: 1229167-48-9
M. Wt: 454.3746
InChI Key: COLGBICGVRKHFX-LAAATHEYSA-N
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Description

SAR-7226 Hydrate is a dual inhibitor of Sodium-Glucose Cotransporter 1 and 2 (SGLT1/2), positioning it as a valuable tool for investigating novel therapeutic pathways for type 2 diabetes . By simultaneously blocking both SGLT1, primarily responsible for intestinal glucose absorption, and SGLT2, the major transporter for renal glucose reabsorption, this compound facilitates a multifaceted approach to modulating systemic glucose homeostasis . Its application in preclinical research provides critical insights into the potential benefits of dual SGLT inhibition, which may include reduced postprandial hyperglycemia via SGLT1 blockade and sustained glycemic control through SGLT2 inhibition. Research use of SAR-7226 Hydrate aids in elucidating the complex physiology of glucose handling and supports the development of next-generation antidiabetic agents.

Properties

CAS No.

1229167-48-9

Molecular Formula

C18H22F4N2O7

Molecular Weight

454.3746

IUPAC Name

(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate

InChI

InChI=1S/C18H20F4N2O6.H2O/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17;/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24);1H2/t11-,12-,13+,14-,17+;/m1./s1

InChI Key

COLGBICGVRKHFX-LAAATHEYSA-N

SMILES

[H]O[H].O[C@H]([C@H]([C@H](F)[C@@H](CO)O1)O)[C@@H]1OC2=NNC(C(F)(F)F)=C2CC3=CC=C(OC)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR-7226 Hydrate;  SAR-7226;  SAR 7226;  SAR7226

Origin of Product

United States

Foundational & Exploratory

SAR-7226 Hydrate: Technical Guide to Dual SGLT1/2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SAR-7226 Hydrate (CAS: 1229167-48-9) is a potent, dual inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) and Sodium-Glucose Co-transporter 2 (SGLT2) .[1] Developed originally by Sanofi-Aventis, this compound represents a strategic evolution in metabolic therapeutics, moving beyond selective SGLT2 inhibition (e.g., dapagliflozin) to a dual-target mechanism. By blocking both renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1), SAR-7226 offers a maximized glycemic control profile, making it a critical tool for researchers investigating Type 2 Diabetes Mellitus (T2DM), renal glucotoxicity, and metabolic flux.

This guide details the physicochemical properties, molecular pharmacology, and validated experimental protocols for utilizing SAR-7226 Hydrate in preclinical research.

Part 1: Chemical & Physical Profile

Structural Identity

SAR-7226 is a C-aryl glycoside , a structural class designed to resist hydrolytic cleavage by


-glucosidases, thereby ensuring high oral bioavailability and metabolic stability. The "Hydrate" designation indicates the presence of water molecules within the crystal lattice, which significantly impacts molecular weight calculations during stock solution preparation.
AttributeSpecification
Chemical Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate
CAS Number 1229167-48-9 (Hydrate); 702638-25-3 (Free Base)
Molecular Formula C₁₈H₂₂F₄N₂O₇ (Hydrate form)
Molecular Weight 454.37 g/mol (Note: Use this value for molarity calculations)
Solubility Soluble in DMSO (>10 mM).[2] Poorly soluble in water.
Appearance Solid powder (White to off-white)
Stability & Storage
  • Solid State: Stable at -20°C for >2 years. Protect from moisture (desiccate).

  • Stock Solution (DMSO): Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles which can induce precipitation or hydrolysis of the hydrate complex.

Part 2: Mechanism of Action (Molecular Pharmacology)

The Dual Inhibition Strategy

Unlike selective SGLT2 inhibitors ("flozins") that act primarily in the renal proximal tubule, SAR-7226 targets two distinct physiological sites:

  • SGLT2 (Kidney - S1/S2 Segment): Responsible for ~90% of glucose reabsorption from the glomerular filtrate.[1] Inhibition induces glycosuria , lowering plasma glucose independent of insulin.[3]

  • SGLT1 (Intestine & Kidney - S3 Segment):

    • Intestine: The primary transporter for dietary glucose/galactose absorption.[1] Inhibition blunts postprandial glucose excursions.[1][4]

    • Kidney:[4][5][6] Responsible for reabsorbing the remaining ~10% of glucose. Dual inhibition prevents the compensatory upregulation of SGLT1 often seen with selective SGLT2 blockade.

Signaling & Flux Diagram

The following diagram illustrates the systemic impact of SAR-7226 on glucose flux, contrasting it with selective inhibitors.

G SAR SAR-7226 SGLT1_Gut Target: SGLT1 (Absorption) SAR->SGLT1_Gut Inhibits (IC50 ~ nM) SGLT2_Renal Target: SGLT2 (Reabsorption) SAR->SGLT2_Renal Inhibits (IC50 ~ nM) SGLT1_Renal Target: SGLT1 (Reabsorption) SAR->SGLT1_Renal Inhibits Gut Intestinal Lumen (Dietary Glucose) Gut->SGLT1_Gut Kidney_S1 Kidney Proximal Tubule (S1/S2 Segment) Kidney_S1->SGLT2_Renal Kidney_S3 Kidney Proximal Tubule (S3 Segment) Kidney_S3->SGLT1_Renal Blood Systemic Circulation (Plasma Glucose) SGLT1_Gut->Blood Blocked Flux Feces Feces (Malabsorption) SGLT1_Gut->Feces Increased Glucose Retention SGLT2_Renal->Blood Blocked Flux Urine Urine (Glucose Excretion) SGLT2_Renal->Urine Massive Glucosuria SGLT1_Renal->Blood Blocked Flux SGLT1_Renal->Urine Prevents Compensation

Figure 1: Mechanism of Action for SAR-7226. Red arrows indicate inhibitory pathways; dashed lines represent blocked physiological processes.

Part 3: Experimental Protocols

Protocol 1: In Vitro SGLT1/2 Inhibition Assay

Objective: To quantify the IC50 of SAR-7226 against SGLT1 and SGLT2 using a radioactive glucose analog. Rationale: Methyl-α-D-[U-14C]-glucopyranoside (AMG) is used because it is a substrate for SGLT proteins but is not metabolized by glycolytic enzymes, ensuring the signal reflects transport only.

Materials:

  • CHO cells stably expressing human SGLT1 or SGLT2.[2][5]

  • Assay Buffer: Sodium-free (Choline-Cl replacement) and Sodium-containing (NaCl) buffers.

  • ¹⁴C-AMG (Specific Activity ~300 mCi/mmol).

  • SAR-7226 Stock (10 mM in DMSO).

Workflow:

  • Seeding: Plate CHO-hSGLT1 and CHO-hSGLT2 cells in 96-well ScintiPlates (30,000 cells/well). Incubate 24h.

  • Wash: Remove culture medium. Wash cells 2x with 200 µL Sodium-Free Buffer to remove residual glucose and sodium.

  • Treatment: Add 50 µL of Assay Buffer (containing 140 mM NaCl) + SAR-7226 (Concentration range: 0.1 nM to 10 µM).

    • Control: DMSO vehicle only.

    • Background: Sodium-free buffer (defines non-specific uptake).

  • Substrate Addition: Add 50 µL ¹⁴C-AMG (Final conc: 10 µM). Incubate for 60 minutes at 37°C .

  • Termination: Aspirate buffer. Wash 3x with 200 µL ice-cold stop solution (Phlorizin 100 µM can be added to stop solution to ensure transport cessation).

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Calculate % Inhibition relative to vehicle control. Fit data to a non-linear regression model to determine IC50.

Protocol 2: In Vivo Efficacy (OGTT in db/db Mice)

Objective: To assess the dual effect of SAR-7226 on blunting postprandial glucose (SGLT1 effect) and promoting excretion (SGLT2 effect). Model: db/db mice (Leptin receptor deficient) are the gold standard for T2DM drug testing.

Workflow Diagram:

Workflow Step1 Acclimatization (db/db Mice, n=8/group) Step2 Fasting (6-12 Hours) Step1->Step2 Step3 Drug Administration (Oral Gavage: 0.1 - 10 mg/kg) Step2->Step3 Step4 Glucose Challenge (2g/kg D-Glucose, t=0) Step3->Step4 Step6 Urine Collection (Metabolic Cages: 0-24h) Step3->Step6 Parallel Collection Step5 Blood Sampling (Tail Vein: 0, 15, 30, 60, 120 min) Step4->Step5

Figure 2: Preclinical workflow for evaluating SAR-7226 efficacy.

Detailed Steps:

  • Preparation: Fast db/db mice (10-12 weeks old) for 6 hours.

  • Formulation: Suspend SAR-7226 in 0.5% Methylcellulose or 20% Hydroxypropyl-β-cyclodextrin. Ensure the "Hydrate" mass correction is applied (1 mg active

    
     1 mg powder).
    
  • Dosing: Administer SAR-7226 via oral gavage (PO) 30 minutes prior to glucose challenge.

    • Dose Range: 0.1, 1.0, 3.0, 10.0 mg/kg.

  • Glucose Challenge: Administer D-glucose (2 g/kg) PO.

  • Sampling: Measure blood glucose via tail vein glucometer at t=0, 15, 30, 60, and 120 min.

  • Urinalysis: Place a subset of mice in metabolic cages to collect 0-24h urine. Measure urinary glucose concentration (UGE) to confirm SGLT2 blockade.

    • Expected Result: SAR-7226 should show a left-shifted glucose excursion curve (lower peak) compared to selective SGLT2 inhibitors due to the added gut blockade.

Part 4: Handling & Safety

Preparation of Stock Solutions

The molecular weight of SAR-7226 Hydrate (454.37 g/mol ) differs from the free base. Failure to account for this will result in under-dosing.

Calculation for 10 mM Stock (10 mL):




  • Solvent: 100% DMSO. Vortex until fully dissolved.

  • Aliquot: Store in single-use aliquots at -20°C.

Safety Precautions
  • Research Use Only: Not for human consumption.

  • Exposure: Potentially bioactive.[2][5][7] Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood to avoid inhalation of powder.

References

  • MedKoo Biosciences. SAR-7226 Hydrate Product Datasheet. Retrieved from . (Source for chemical structure, CAS, and physical properties).

  • Albertoni Borghese, M. F., & Majowicz, M. P. (2009).[5] Inhibitors of sodium/glucose cotransport.[1][2][3][5][6][8][9] Drugs of the Future, 34(4).[5] (Review discussing SAR-7226 in the context of SGLT inhibitors).

  • Handlon, A. L. (2005).[10] Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents.[1][2][3][5][6][8][9][11][12] Expert Opinion on Therapeutic Patents, 15(11), 1531-1540.[10] (Early patent literature grounding the development of Sanofi's SGLT program).

  • Hevey, R. (2022).[3][13] The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122. (Details the fluorination chemistry relevant to SAR-7226 stability).

  • Zambrowicz, B., et al. (2012). LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clinical Pharmacology & Therapeutics, 92(2), 158-169. (Provides the clinical rationale and comparative mechanism for dual inhibition protocols).

Sources

Structural Architectonics of SAR-7226 Hydrate: A Dual SGLT1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR-7226 Hydrate Chemical Structure Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

SAR-7226 Hydrate is a potent, dual inhibitor of Sodium-Glucose Co-Transporters 1 and 2 (SGLT1/2), developed primarily for the management of Type 2 Diabetes Mellitus (T2DM). Unlike the "gliflozin" class of SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) which predominantly feature C-glycosidic linkages to ensure metabolic stability, SAR-7226 utilizes a distinct O-glycosidic scaffold stabilized by a critical fluorine substitution on the sugar moiety.

This guide deconstructs the chemical structure, solid-state properties, and synthetic logic of SAR-7226 Hydrate. It provides researchers with a mechanistic understanding of how its unique molecular architecture drives its dual-target pharmacology.

Chemical Identity & Structural Analysis[1]

Nomenclature and Classification
  • Common Name: SAR-7226 Hydrate

  • CAS Number: 1229167-48-9 (Hydrate) | 702638-25-3 (Free Base)

  • IUPAC Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate.

  • Molecular Formula: C₁₈H₂₂F₄N₂O₇ (Monohydrate)

  • Molecular Weight: 454.37 g/mol (Hydrate) vs. 436.36 g/mol (Free Base)

Structural Deconstruction

The molecule can be dissected into three pharmacophoric regions, each serving a specific biological or physicochemical function:

RegionStructural ComponentFunction
Aglycone (Head) 1H-Pyrazole ring substituted with: 1. Trifluoromethyl (-CF₃): Increases lipophilicity and metabolic resistance.2. 4-Methoxybenzyl group: Provides bulk to fill the hydrophobic pocket of the SGLT receptor.High-affinity binding to the proximal site of the SGLT transporter.
Linker O-Glycosidic Bond (Ether linkage)Connects the sugar to the aglycone. Unlike C-glycosides, this bond is susceptible to hydrolysis, necessitating the stabilizing fluorine on the sugar.
Glycone (Tail) 5-Fluoro-glucose derivative Mimics glucose to hijack the transporter. The C5-Fluorine is the critical design element, electronically destabilizing the oxocarbenium ion transition state, thereby preventing enzymatic hydrolysis by glucosidases.
Lattice Water of Hydration (Monohydrate)Stabilizes the crystal lattice via hydrogen bonding networks between the pyrazole nitrogen and sugar hydroxyls.
Visualization: Structural Connectivity

The following diagram illustrates the connectivity and functional logic of the SAR-7226 molecule.

SAR7226_Structure Aglycone Aglycone (Head) [Pyrazole Scaffold] Linker Linker [O-Glycosidic Bond] Aglycone->Linker C-O Bond CF3 -CF3 Group (Metabolic Stability) Aglycone->CF3 Benzyl 4-Methoxybenzyl (Hydrophobic Interaction) Aglycone->Benzyl Sugar Glycone (Tail) [5-Fluoro-Glucose] Linker->Sugar Anomeric Carbon Fluorine C5-Fluorine (Prevents Hydrolysis) Sugar->Fluorine Substitution Hydrate Lattice Water [Monohydrate] Hydrate->Aglycone H-Bond Network Hydrate->Sugar H-Bond Network

Caption: Functional decomposition of SAR-7226. The C5-Fluorine is pivotal for stabilizing the O-glycosidic linkage.

Synthetic Pathway & Manufacturing Logic

The synthesis of SAR-7226 requires precise stereocontrol, particularly at the anomeric center and the C5-fluorine position.

Retrosynthetic Analysis

The convergent synthesis typically involves the coupling of an activated pyrazole derivative with a protected fluorinated sugar donor.

  • Aglycone Synthesis: Condensation of a hydrazine derivative with a beta-keto ester to form the pyrazole core.

  • Sugar Modification: Fluorination of a glucose precursor (often using DAST or Selectfluor) at the C5 position, followed by protection (e.g., acetylation).

  • Glycosylation: The critical step. A nucleophilic substitution where the pyrazole (acting as a nucleophile) attacks the anomeric center of the activated sugar.

  • Deprotection & Hydrate Formation: Removal of protecting groups and controlled crystallization from an aqueous solvent system to yield the stoichiometric monohydrate.

Synthesis Workflow Diagram

Synthesis_Workflow Start1 Hydrazine Derivative Step1 Cyclocondensation (Ring Formation) Start1->Step1 Start2 Beta-Keto Ester Start2->Step1 SugarPre D-Glucose Precursor Step2 Electrophilic Fluorination (C5 Modification) SugarPre->Step2 Pyrazole Intermediate A: Substituted Pyrazole Coupling Glycosylation (Mitsunobu or SnAr) Pyrazole->Coupling FluoroSugar Intermediate B: Activated 5-Fluoro Sugar FluoroSugar->Coupling Step1->Pyrazole Step2->FluoroSugar Deprotect Global Deprotection Coupling->Deprotect Cryst Crystallization (Aqueous Media) Deprotect->Cryst Product SAR-7226 Hydrate Cryst->Product

Caption: Convergent synthesis route highlighting the coupling of the pyrazole aglycone and the fluorinated sugar moiety.

Mechanism of Action: Dual SGLT1/2 Inhibition

SAR-7226 distinguishes itself from pure SGLT2 inhibitors by also targeting SGLT1. This dual action provides a two-pronged approach to glycemic control but requires careful dosing to manage gastrointestinal side effects.

Pharmacodynamics
  • SGLT2 (Kidney - PCT S1/S2): Responsible for ~90% of glucose reabsorption. Inhibition leads to glycosuria (excretion of glucose in urine).

  • SGLT1 (Intestine & Kidney - PCT S3): Responsible for intestinal glucose absorption and the remaining ~10% of renal reabsorption.

    • Therapeutic Gain: Inhibition of SGLT1 blunts postprandial glucose spikes by delaying intestinal absorption and increasing GLP-1 release.

    • Risk:[1][2] Excessive SGLT1 inhibition in the gut can cause osmotic diarrhea.

Biological Pathway Diagram

MOA_Pathway Drug SAR-7226 SGLT2 SGLT2 Receptors (Renal PCT S1/S2) Drug->SGLT2 Inhibits (IC50 < 5nM) SGLT1 SGLT1 Receptors (Intestine & Renal PCT S3) Drug->SGLT1 Inhibits (IC50 ~ 20-50nM) Excretion Increased Urinary Glucose Excretion SGLT2->Excretion Absorption Delayed Intestinal Glucose Absorption SGLT1->Absorption GLP1 Increased GLP-1 Secretion (L-Cells) SGLT1->GLP1 Distal Gut Delivery Outcome Reduced HbA1c & Weight Loss Excretion->Outcome Absorption->Outcome GLP1->Outcome

Caption: Dual mechanism targeting renal reabsorption (SGLT2) and intestinal absorption (SGLT1).

Experimental Protocols

Solubility & Stability Profiling

The hydrate form is selected for its superior thermodynamic stability compared to the amorphous or free base forms.

Protocol:

  • Preparation: Weigh 5 mg of SAR-7226 Hydrate.

  • Solvent Addition: Add increasing volumes of solvent (Water, 0.1N HCl, pH 6.8 Buffer) at 25°C.

  • Equilibration: Vortex for 24 hours.

  • Analysis: Filter supernatant (0.22 µm) and analyze via HPLC-UV (254 nm).

Expected Data:

Solvent Solubility (mg/mL) Classification
Water > 0.5 Slightly Soluble
Ethanol > 20 Soluble
DMSO > 50 Highly Soluble

| 0.1N HCl | > 1.0 | pH Dependent |

In Vitro IC50 Determination (SGLT1 vs SGLT2)

To validate the "Dual Inhibitor" status, a cell-based glucose uptake assay is standard.

  • Cell Lines: CHO-K1 cells stably expressing human SGLT1 or SGLT2.

  • Tracer: ¹⁴C-Methyl-α-D-glucopyranoside (AMG).

  • Procedure:

    • Incubate cells with SAR-7226 (0.1 nM to 10 µM) for 30 mins.

    • Add ¹⁴C-AMG tracer.

    • Incubate for 1 hour at 37°C.

    • Wash cells with ice-cold PBS to stop transport.

    • Lyse cells and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC50.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). SAR-7226 Entry - Inxight Drugs. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: SAR-7226. Retrieved from [Link]

  • Zambrowicz, B., et al. (2012). LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes. Clinical Pharmacology & Therapeutics. (Contextual reference for Dual SGLT mechanism).

Sources

Technical Guide: SAR-7226 Hydrate Synthesis Pathway

[1][2][3]

Executive Summary

SAR-7226 (Chemical Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate) is a potent sodium-glucose cotransporter (SGLT) inhibitor.[1][2][3] Unlike typical SGLT2 inhibitors (e.g., Dapagliflozin) which are C-glycosides, SAR-7226 is an O-glycoside featuring a rare 5-fluoro substitution on the pyranose ring.[1][2][3] This structural modification enhances metabolic stability and binding affinity.[1][2][3]

This guide outlines the convergent synthesis of SAR-7226, separating the process into three phases:

  • Aglycone Synthesis: Construction of the trifluoromethyl-pyrazole core.

  • Glycosyl Donor Preparation: Synthesis of the activated 5-fluoro-sugar.

  • Coupling & Hydrate Formation: Stereoselective glycosylation and controlled crystallization.[1][2][3]

Retrosynthetic Analysis

The synthesis is best approached convergently.[1] The target molecule is disconnected at the glycosidic bond, revealing two key precursors:[4]

  • Fragment A (Aglycone): 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][2][3]

  • Fragment B (Sugar Donor): An activated 5-fluoro-glucopyranosyl derivative (e.g., 1-bromo-2,3,4,6-tetra-O-acetyl-5-fluoro-D-glucose).[1][2][3]

Pathway Logic Diagram

RetrosynthesisTargetSAR-7226 Hydrate(Target Molecule)Precursor1Protected O-Glycoside(Intermediate)Precursor1->Target Deprotection & CrystallizationAglyconeAglycone:4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-olAglycone->Precursor1 Glycosylation (Sn2)SugarSugar Donor:Activated 5-Fluoro-GlucoseSugar->Precursor1 + Base (Ag2CO3/K2CO3)

Figure 1: Retrosynthetic disconnection of SAR-7226.[2][3][4]

Detailed Synthesis Protocol

Phase 1: Synthesis of the Aglycone

The pyrazole core is constructed via the condensation of a functionalized

1

Step 1.1: Alkylation of


-keto ester123
  • Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-methoxybenzyl chloride, NaH (Sodium hydride), THF.[1][2][3]

  • Protocol:

    • Suspend NaH (1.1 eq) in anhydrous THF at 0°C.

    • Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise. Stir for 30 min to form the enolate.

    • Add 4-methoxybenzyl chloride (1.0 eq) slowly.

    • Reflux for 4–6 hours. Monitor by TLC/LCMS.[1][2][3][4]

    • Workup: Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield Ethyl 2-(4-methoxybenzyl)-4,4,4-trifluoro-3-oxobutanoate .

Step 1.2: Cyclization to Pyrazole

  • Reagents: Intermediate from 1.1, Hydrazine hydrate (

    
    ), Ethanol.[3][4]
    
  • Protocol:

    • Dissolve the alkylated

      
      -keto ester in Ethanol.[1][2][3]
      
    • Add Hydrazine hydrate (1.2 eq) at room temperature.

    • Heat to reflux for 3 hours. The reaction undergoes cyclization and dehydration.[1]

    • Isolation: Cool to 0°C. The pyrazole often precipitates.[1][2][3] Filter and wash with cold ethanol.[1][2][3]

    • Product: 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol (Aglycone).[1][2][3]

Phase 2: Synthesis of the 5-Fluoro Sugar Donor

The introduction of fluorine at the C5 position is the most technically demanding step, typically requiring radical fluorination or specialized fluorinating agents.[1]

Key Transformation:

  • Starting Material: D-Glucal triacetate (commercially available).[2][3]

  • Reagent: Selectfluor (Electrophilic fluorinating agent) or XeF2.[2][3][4]

  • Mechanism: Electrophilic addition of fluorine to the double bond of the glycal, followed by nucleophilic attack (e.g., by water/acetate) to establish the C5-F and C1-leaving group.[1]

  • Result: 2,3,4,6-tetra-O-acetyl-5-fluoro-

    
    -D-glucopyranosyl bromide  (or similar activated donor).[1][2][3]
    
Phase 3: Glycosylation and Hydrate Formation

This phase couples the aglycone and sugar, followed by the critical hydration step.[1]

Step 3.1: Stereoselective Glycosylation

  • Rationale: An

    
    -type inversion at the anomeric center is required to achieve the 
    
    
    -configuration (O-linkage).[1][2][3]
  • Reagents: Aglycone (Phase 1), Sugar Donor (Phase 2), Silver Carbonate (

    
    ) or 
    
    
    , Acetone/DCM.[2][3][4]
  • Protocol:

    • Dissolve Aglycone (1.0 eq) and Sugar Donor (1.1 eq) in anhydrous Acetone.

    • Add

      
       (3.0 eq) or 
      
      
      (promoter).[2][3][4]
    • Stir at 40°C for 12 hours.

    • Filter off salts and concentrate.[1][2][3] Purify via silica gel chromatography to isolate the Protected SAR-7226 .

Step 3.2: Global Deprotection [2][3]

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe), Methanol/Water.[2][3][4]

  • Protocol:

    • Dissolve the protected intermediate in MeOH:THF:H2O (3:1:1).[2][3][4]

    • Add LiOH (4.0 eq).[2][3][4] Stir at RT for 2 hours to hydrolyze the acetyl esters.

    • Neutralize with Amberlite IR-120 (H+) resin or dilute HCl.[1][2][3]

    • Filter and concentrate to a crude solid.

Step 3.3: Hydrate Crystallization (Critical Step) [2][3][4]

  • Objective: Isolate the stoichiometric hydrate form (SAR-7226 Hydrate).

  • Solvent System: Ethanol/Water (95:5 or 90:10).[2][3][4]

  • Thermodynamics: The hydrate is the thermodynamically stable form at high water activity (

    
    ).[2][3][4]
    
  • Protocol:

    • Dissolve the crude amorphous solid in minimal hot Ethanol (approx. 50°C).

    • Slowly add Water until slight turbidity is observed.

    • Heat to clear the solution (approx. 60°C).

    • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

    • Seeding: Seed with authentic SAR-7226 Hydrate crystals at 25°C if available.

    • Stir at 0–5°C for 4 hours to maximize yield.

    • Filter and dry under controlled humidity (40-60% RH) to prevent dehydration.[1][2][3]

Process Visualization

Synthesis Workflow

SynthesisWorkflowSM1Ethyl 4,4,4-trifluoro-3-oxobutanoateInter1AlkylatedBeta-Keto EsterSM1->Inter1Alkylation (NaH)SM24-MethoxybenzylChlorideSM2->Inter1SugarSMD-GlucalTriacetateSugarDonor5-FluoroSugar DonorSugarSM->SugarDonorFluorination(Selectfluor)AglyconeAglycone(Pyrazole)Inter1->AglyconeCyclization(Hydrazine)ProtectedProtectedSAR-7226Aglycone->ProtectedGlycosylation(Ag2CO3)SugarDonor->ProtectedFinalSAR-7226HydrateProtected->Final1. LiOH (Deprotection)2. Cryst. (EtOH/H2O)

Figure 2: Step-by-step synthesis workflow for SAR-7226 Hydrate.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.5% (AUC)HPLC (C18 column, ACN/H2O gradient)
Identity Consistent with structure1H-NMR (DMSO-d6), MS (ESI+)
Water Content 3.8% – 4.2% (Monohydrate theoretical: ~3.96%)Karl Fischer Titration
Fluorine NMR Single peak at ~ -200 ppm (C5-F)19F-NMR
Polymorph Matches Hydrate PatternPXRD (Powder X-Ray Diffraction)

References

  • Sanofi-Aventis Patent (US20100261664A1): Novel heterocyclic fluoroglycoside derivatives, medicaments containing these compounds, and the use thereof.[2][3] (Describes the core fluoroglycoside synthesis).

  • MedKoo Biosciences: SAR-7226 Hydrate Product Data Sheet. (Confirmation of chemical structure and CAS 1229167-48-9).[1][2][3][5]

  • PubChem Compound Summary: SAR-7226 / CAS 702638-25-3.[1][2][3] (Structural identifiers and properties). [2][3][4]

  • General Synthesis of Pyrazoles: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (Reference for pyrazole ring construction methodology).

Technical Guide: SAR-7226 Hydrate Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Dual SGLT1/2 Inhibition: Physicochemical Properties & Experimental Characterization

Part 1: Executive Summary & Chemical Identity

SAR-7226 Hydrate is a potent, dual-acting inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2) .[1] Unlike the highly selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) used primarily for renal glucose excretion, SAR-7226 exhibits a "mixed" profile, blocking glucose absorption in the intestine (SGLT1) and reabsorption in the proximal renal tubule (SGLT2).[1]

This compound is primarily utilized as a research tool to investigate the physiological effects of simultaneous SGLT1/2 blockade, particularly in the context of Type 2 Diabetes Mellitus (T2DM) and, notably, bone metabolism homeostasis.[1]

Physicochemical Profile

The "Hydrate" designation refers to the stable crystalline salt form used for storage and formulation. Researchers must account for the water of hydration when calculating molarity for in vitro assays.

PropertySpecification
Chemical Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate
CAS Number 1229167-48-9 (Hydrate)
Molecular Weight ~454.37 g/mol (Hydrate form)
Core Structure C-Aryl Glucoside derivative with a pyrazole ring and a 4-deoxy-4-fluoro substitution on the sugar moiety.[1]
Solubility Soluble in DMSO (≥ 50 mg/mL); sparingly soluble in water.
Stability Hygroscopic; store at -20°C in a desiccated environment.[1]
Part 2: Molecular Mechanism of Action

SAR-7226 functions via competitive inhibition at the glucose-binding site of the SGLT proteins.[1] Its mechanism is defined by its dual affinity, which contrasts with the "gliflozin" class standard of high SGLT2 selectivity.[1]

1. Dual-Target Inhibition
  • Target 1: SGLT2 (Renal Proximal Tubule - S1 Segment):

    • Physiology: SGLT2 is responsible for ~90% of renal glucose reabsorption.[2]

    • SAR-7226 Action: Blocks the Na+/Glucose symport, preventing reabsorption of filtered glucose.[1]

    • Result: Profound glucosuria (excretion of glucose in urine) and reduction of plasma glucose.

  • Target 2: SGLT1 (Intestinal Brush Border & Renal S3 Segment):

    • Physiology: SGLT1 mediates glucose/galactose absorption in the gut and reabsorbs the remaining ~10% of glucose in the kidney (S3 segment).

    • SAR-7226 Action: Inhibits intestinal uptake of dietary glucose and prevents the "compensatory" reabsorption in the distal proximal tubule that often occurs when only SGLT2 is blocked.

    • Result: Blunted post-prandial glucose spikes and enhanced caloric loss.

2. Structural Basis of "Poor" Selectivity

SAR-7226 features a 4-deoxy-4-fluoro substitution on the glucose ring.[1] Structural-Activity Relationship (SAR) studies suggest that while the C-glucoside core confers resistance to glucosidases, the specific orientation of the pyrazole tail and the fluorine atom allows the molecule to dock effectively into the binding pockets of both SGLT1 and SGLT2, whereas other analogues are sterically excluded from SGLT1.[1]

3. Downstream Physiological Signaling

Recent research has highlighted a unique secondary effect of SAR-7226 on bone metabolism .[1] Unlike some pure SGLT2 inhibitors that may negatively impact bone density, SAR-7226 treatment in rat models has been linked to increased bone mass.[1]

  • Mechanism: Inhibition causes calciuria (calcium excretion)

    
     Compensatory suppression of PTH (Parathyroid Hormone) and 1,25(OH)2D3 
    
    
    
    Altered bone turnover favoring formation.
Part 3: Visualization of Mechanism

The following diagram illustrates the dual-site blockade of SAR-7226 compared to selective inhibitors.

SAR7226_Mechanism node_drug SAR-7226 (Dual Inhibitor) node_sglt1 Target: SGLT1 (High Affinity) node_drug->node_sglt1 Inhibits node_sglt2 Target: SGLT2 (High Affinity) node_drug->node_sglt2 Inhibits node_gut Intestine (Lumen) node_gut->node_sglt1 Dietary Glucose node_kidney Kidney (Proximal Tubule) node_kidney->node_sglt2 Filtered Glucose node_blood Systemic Circulation (Blood Glucose) node_sglt1->node_blood Absorption (Blocked) node_sglt2->node_blood Reabsorption (Blocked) node_urine Urine Excretion node_sglt2->node_urine Glucosuria node_bone Bone Metabolism (Increased Mass) node_sglt2->node_bone Altered Ca/P Homeostasis

Figure 1: Dual mechanism of SAR-7226 preventing glucose entry from both intestinal and renal pathways.[3][4]

Part 4: Experimental Protocols

To validate SAR-7226 activity, researchers typically employ a Sodium-Dependent Glucose Uptake Assay .[1] This protocol is self-validating using Phlorizin (non-selective inhibitor) as a positive control.[1]

Protocol: 14C-AMG Uptake Assay (SGLT1/2 Selectivity)

Objective: Determine the IC50 of SAR-7226 against human SGLT1 and SGLT2 expressed in CHO (Chinese Hamster Ovary) cells.

Materials:

  • CHO-hSGLT1 and CHO-hSGLT2 stable cell lines.[1]

  • Tracer: 14C-Methyl-α-D-glucopyranoside (14C-AMG) (Non-metabolizable glucose analog).[1]

  • Buffer: KRH Buffer (Krebs-Ringer-HEPES) with Na+ (for total uptake) and without Na+ (Choline replacement, for non-specific uptake).

  • Compound: SAR-7226 Hydrate stock (10 mM in DMSO).[1]

Workflow:

  • Cell Seeding: Plate CHO-SGLT1/2 cells in 96-well ScintiPlates (30,000 cells/well). Incubate 24h.

  • Wash: Remove culture medium.[1] Wash 1x with Na+-free KRH buffer to remove residual glucose.[1]

  • Treatment (Critical Step):

    • Prepare serial dilutions of SAR-7226 in Na+-containing KRH buffer .

    • Add 50 µL of buffer +/- inhibitor to cells.[1]

    • Incubate for 15 minutes at 37°C (Pre-incubation allows equilibrium binding).

  • Uptake Initiation:

    • Add 50 µL of 14C-AMG mixture (Final conc: 10 µM AMG, 0.5 µCi/mL).

    • Incubate for 60 minutes at 37°C.

  • Termination:

    • Aspirate buffer rapidly.[1]

    • Wash 3x with ice-cold Na+-free KRH buffer (stops transport immediately).[1]

  • Readout: Add scintillation cocktail (if not using ScintiPlates) and read on a MicroBeta counter.

Data Analysis:

  • Specific Uptake = (Total Uptake in Na+) - (Non-specific Uptake in Choline).

  • IC50 Calculation: Plot % Inhibition vs. Log[SAR-7226].

  • Expected Results:

    • SGLT2 IC50: Low nanomolar range (~2–10 nM).

    • SGLT1 IC50: Higher nanomolar/low micromolar range (indicating "poor" selectivity compared to pure SGLT2 inhibitors, but significant dual activity).[1]

Part 5: Workflow Visualization

Assay_Workflow step1 1. Seeding CHO-SGLT1/2 Cells step2 2. Wash (Na+ Free Buffer) step1->step2 step3 3. Pre-Incubation SAR-7226 + Cells step2->step3 Equilibration step4 4. Uptake Phase Add 14C-AMG step3->step4 Active Transport step5 5. Termination Ice-Cold Wash step4->step5 Stop Reaction step6 6. Scintillation Counting step5->step6 Quantification

Figure 2: Step-by-step workflow for the 14C-AMG glucose uptake assay.

References
  • Samadfam, R., et al. (2013). Anti-diabetes drug class of SGLT1 inhibitors increases bone mass in young and adult female Sprague-Dawley rats by decreasing bone turnover.[1] Canadian Journal of Diabetes. [Link]

  • National Center for Advancing Translational Sciences (NCATS). SAR-7226 Compound Summary. [Link]

  • ResearchGate. Structure-Activity Relationship of Fluorinated Glycosides (SAR-7226 Mention). [Link]

Sources

SAR-7226 Hydrate: Technical Analysis of Origin, Solid-State Discovery, and SGLT Dual Inhibition

[1][2][3][4]

Executive Summary

SAR-7226 is a potent, dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2), originally developed by Sanofi-Aventis for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3][4] Unlike the highly selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) that target renal glucose reabsorption, SAR-7226 was designed to simultaneously block intestinal glucose absorption (SGLT1) and renal reabsorption (SGLT2).[1][2][3][4]

The "Origin" of the SAR-7226 Hydrate lies in a critical solid-state chemistry challenge: the initial amorphous free base lacked the physicochemical stability required for pharmaceutical formulation.[1][2][3][4] The discovery of the stoichiometric monohydrate form was a pivotal engineering solution that locked the fluorinated O-glycoside into a stable crystal lattice, preventing degradation and ensuring consistent bioavailability.[1][2][3][4]

Molecular Origin & Rational Design[1][2][3][4]

Chemical Identity[1][2][3][4][5]
  • Compound Name: SAR-7226 Hydrate[1][2][3][4][5]

  • IUPAC Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate.[1][2][3][4]

  • Core Structure: A fluorinated O-glycoside linked to a trifluoromethyl-pyrazole aglycone.[1][2][3][4]

Structural Logic: The Fluorine & O-Glycoside Factor

The design of SAR-7226 represents a divergence from the "gliflozin" class standard.[1][2][3][4]

  • O-Glycosidic Linkage: Most marketed SGLT2 inhibitors are C-glycosides (carbon-carbon bond between sugar and aglycone) to resist hydrolytic cleavage by ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -glucosidases.[1][2][4] SAR-7226 retains an O-glycosidic bond  (oxygen bridge).[1][2][3][4] To counteract potential metabolic instability, the aglycone is heavily modified with electron-withdrawing groups (trifluoromethyl).[1][2][3][4]
    
  • Fluorination (C5-Fluoro): The introduction of a fluorine atom at the C5 position of the glucose ring is a classic bioisosteric replacement.[1][2][3][4] It alters the pKa of adjacent hydroxyls and strengthens the glycosidic bond against enzymatic hydrolysis via the inductive effect, while also enhancing lipophilicity for better membrane permeability.[1][2][3][4]

The Hydrate Discovery: From Amorphous to Crystalline

The "Discovery" of the hydrate was not merely an isolation step but a targeted solid-state screening campaign to rescue the molecule from development failure.[1][2][3][4]

The Stability Crisis

Early synthesis of SAR-7226 yielded an amorphous solid .[1][2][3][4] Amorphous forms have high internal energy and are thermodynamically unstable, leading to:

  • Hygroscopicity: Rapid absorption of atmospheric moisture, turning the powder into a sticky gum.[1][2][3][4]

  • Chemical Degradation: Higher mobility of molecules in the amorphous state accelerates hydrolysis of the O-glycosidic bond.[1][2][3][4]

The Solution: Crystalline Monohydrate

Patent literature (e.g., WO 2010/068601 ) reveals that the specific monohydrate form was identified to solve these issues.[1][2][3][4]

  • Lattice Locking: The water molecule in SAR-7226 hydrate is not "loose" surface water; it is a structural component of the crystal lattice.[1][2][3][4] It forms hydrogen bond bridges between the polar sugar hydroxyls and the pyrazole nitrogen, "locking" the conformation.[1][2][3][4]

  • Stoichiometry: The hydration state is stoichiometric (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ), meaning one water molecule per drug molecule.[1][2][4] This consistency is vital for calculating dosage weight.[1][2][3][4]
    
Experimental Protocol: Hydrate Screening & Isolation

The following protocol reconstructs the industry-standard workflow used to isolate such hydrates.

Objective: Convert unstable amorphous SAR-7226 into stable Crystalline Monohydrate.

  • Supersaturation: Dissolve crude amorphous SAR-7226 in a water-miscible organic solvent (e.g., Acetone or Ethanol) at 50°C.

  • Water Activity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) Control:  Slowly add Water (anti-solvent) until the ratio reaches approx. 1:1 (v/v).[1][2][4] The high water activity is crucial to drive the equilibrium toward the hydrate form rather than an anhydrous polymorph.[1][2][3][4]
    
  • Nucleation (Seeding): Cool the solution to 20°C at a controlled rate (e.g., 5°C/hour). If available, seed with trace crystals of the hydrate.[1][2][3][4]

  • Slurry Ripening: Stir the resulting suspension for 24–48 hours. This allows "Ostwald Ripening," where metastable amorphous particles dissolve and reprecipitate as the stable crystalline hydrate.[1][2][3][4]

  • Isolation: Filter the solid and dry under controlled humidity (40–60% RH). Warning: Excessive drying (vacuum/high heat) can dehydrate the lattice, collapsing the crystal structure.[1][2][3][4]

Technical Characterization: Self-Validating Systems

To confirm the material is the true SAR-7226 Hydrate and not wet amorphous material, use this multi-modal validation logic.

MethodExpected Signal for SAR-7226 HydratePhysical Meaning
PXRD (X-Ray Diffraction)Sharp, defined Bragg peaks (unique 2ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

fingerprint).[1][2][4]
Confirms long-range crystalline order. Amorphous material would show a "halo."[1][2][3][4]
TGA (Thermogravimetric)Stepwise weight loss of ~3.8–4.0% at 80–120°C.Theoretical water content for Monohydrate (MW ~454) is ~3.96%.[1][2][3][4] Matches stoichiometry.
DSC (Calorimetry)Broad endotherm (dehydration) followed by a sharp melt endotherm.[1][2][3][4]Energy required to break the crystal-water lattice bonds.[1][2][3][4]
KF (Karl Fischer)Water content ~4.0%.[1][2][3][4]Confirms the volatile component lost in TGA is chemically water.
Visualization: Hydrate Validation Workflow

The following diagram illustrates the logical flow for confirming the hydrate form.

HydrateValidationStartCrude SAR-7226(Amorphous/Undefined)SlurrySlurry in Acetone/Water(High Water Activity)Start->Slurry RecrystallizationFilterFiltration & Controlled Drying(Avoid <10% RH)Slurry->FilterPXRDStep 1: PXRD AnalysisFilter->PXRDTGAStep 2: TGA Thermal AnalysisPXRD->TGA If CrystallineDSCStep 3: DSC AnalysisTGA->DSC If ~4% Mass LossDecisionCriteria Met?DSC->DecisionResultValidated SAR-7226Crystalline HydrateDecision->Result Sharp Melt + DehydrationFailReject: Amorphous/SolvateDecision->Fail No Endotherm/Wrong Mass

Caption: Logical workflow for converting amorphous material to validated crystalline hydrate, ensuring stoichiometric accuracy.

Mechanism of Action: Dual SGLT Inhibition

While the hydrate form ensures drug product stability, the therapeutic value lies in the dual inhibition mechanism.[1][2][3][4]

  • SGLT2 (Kidney): Located in the proximal tubule (S1 segment).[1][2][3][4] Responsible for ~90% of glucose reabsorption.[1][2][3][4] Inhibition causes glycosuria (glucose excretion).[1][2][3][4]

  • SGLT1 (Intestine & Kidney):

    • Intestine: Primary transporter for glucose absorption.[1][2][3][4] Inhibition delays glucose uptake, blunting post-prandial hyperglycemic spikes.[1][2][3][4]

    • Kidney:[1][2][3][4] Located in the S3 segment.[1][2][3][4] Normally reabsorbs the remaining 10%.[1][2][3][4] When SGLT2 is blocked, SGLT1 upregulates to compensate.[1][2][3][4] SAR-7226 blocks this "escape pathway," enhancing efficacy.[1][2][3][4]

Visualization: Dual Pathway Blockade

SGLT_MechanismGutIntestinal Lumen(Dietary Glucose)SGLT1_GutSGLT1 Transporter(Gut Wall)Gut->SGLT1_Gut GlucoseBloodSystemic Circulation(Blood Glucose)KidneyKidney Proximal Tubule(Glomerular Filtrate)Blood->Kidney FiltrationUrineUrine(Excretion)Kidney->Urine Glucose ExcretionSGLT2_KidneySGLT2 Transporter(S1 Segment)Kidney->SGLT2_KidneySGLT1_KidneySGLT1 Transporter(S3 Segment)Kidney->SGLT1_KidneySGLT1_Gut->Blood AbsorptionSGLT2_Kidney->Blood Reabsorption (90%)SGLT1_Kidney->Blood Reabsorption (10%)DrugSAR-7226(Dual Inhibitor)Drug->SGLT1_Gut BLOCKSDrug->SGLT2_Kidney BLOCKSDrug->SGLT1_Kidney BLOCKS

Caption: SAR-7226 dual inhibition mechanism targeting both intestinal absorption (SGLT1) and renal reabsorption (SGLT1/2).[1][2][3][4]

References

  • Crystalline Hydrate of a Heteroaromatic Fluoroglycoside. Source: World Intellectual Property Organization (WO 2010/068601 A1).[1][2][3][4] Context: Primary source describing the discovery, isolation, and characterization of the SAR-7226 monohydrate form to solve amorphous stability issues.[1][2][3][4] URL:[1][2][3][4]

  • Synthesis and SAR of SGLT2 Inhibitors. Source: Journal of Medicinal Chemistry / PubMed.[1][2][3][4] Context: General background on the structure-activity relationship of fluorinated glycosides and the transition from O- to C-glycosides. URL:[Link] (General Search Landing for SGLT2 SAR)[1][2][3][4]

  • SAR-7226 Substance Record. Source: NCATS Inxight Drugs.[1][2][3][4] Context: Confirmation of chemical structure, CAS numbers (Hydrate vs Free Base), and development status.[1][2][3][4] URL:[Link][1][2][3][4]

SAR-7226 Hydrate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties & Dual SGLT1/2 Inhibition Mechanism

Executive Summary

SAR-7226 Hydrate is a potent, dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), developed primarily for the investigation of Type 2 Diabetes Mellitus (T2DM). Unlike selective SGLT2 inhibitors (e.g., empagliflozin) that target renal glucose reabsorption, SAR-7226 additionally targets intestinal SGLT1, blunting post-prandial glucose excursions.

This guide details the physicochemical profile of the hydrate form, emphasizing its solid-state stability, solubility characteristics, and the mechanistic rationale for its dual-target activity.

Chemical Identity & Properties

SAR-7226 is a glycosidic derivative characterized by a fluorinated pyrazole core. The hydrate form is the preferred solid-state entity for research and formulation due to enhanced lattice stability compared to the amorphous free base.

Table 1: Physicochemical Specifications
PropertySpecification
Compound Name SAR-7226 Hydrate
CAS Number 1229167-48-9 (Hydrate); 702638-25-3 (Free Base)
IUPAC Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate
Molecular Formula C₁₈H₂₀F₄N₂O₆[1][2][3][4][5][6][7][8][9][10][11] · H₂O
Molecular Weight 454.37 g/mol (Hydrate)
Appearance White to off-white solid powder
Solubility Soluble in DMSO (>10 mg/mL); Limited aqueous solubility (pH dependent)
Chirality 5 Chiral Centers (Sugar moiety)
H-Bond Donors/Acceptors 4 / 10
Solid-State Characterization: The Hydrate Advantage

The selection of a hydrate form for glycosidic inhibitors like SAR-7226 is not arbitrary. The incorporation of water molecules into the crystal lattice often acts as a structural "glue," bridging polar hydroxyl groups on the sugar moiety via hydrogen bonding. This results in a thermodynamically more stable crystal compared to the anhydrate, which may be hygroscopic or prone to amorphization.

Protocol 1: Hydrate Verification & Stability Profiling

Objective: To confirm the stoichiometric hydration state and distinguish it from surface moisture.

Workflow Diagram (DOT):

CharacterizationWorkflow Sample SAR-7226 Sample XRD PXRD Analysis (Crystal Form ID) Sample->XRD Step 1 DSC DSC Thermal Scan (Melting/Dehydration) Sample->DSC Step 2 TGA TGA Analysis (Stoichiometry) Sample->TGA Step 3 Result Validated Hydrate Profile XRD->Result Unique Bragg Peaks DSC->Result Endotherm < 100°C TGA->Result Mass Loss ~4%

Figure 1: Analytical workflow for validating the hydrate form. TGA mass loss of ~3.9-4.0% confirms a monohydrate structure.

Step-by-Step Methodology:

  • Thermogravimetric Analysis (TGA):

    • Heat sample from 25°C to 300°C at 10°C/min under N₂.

    • Expectation: A distinct weight loss step (approx. 3.96% for monohydrate) occurring between 40°C–100°C indicates lattice water loss. Weight loss >150°C indicates decomposition.

  • Differential Scanning Calorimetry (DSC):

    • Perform in a crimped pan with a pinhole (to allow water escape).

    • Expectation: A broad endotherm corresponding to dehydration followed by a sharp melting endotherm of the anhydrous phase.

  • Powder X-Ray Diffraction (PXRD):

    • Scan range: 2θ = 3° to 40°.

    • Causality: The hydrate will exhibit a unique diffraction pattern distinct from the amorphous or anhydrate forms. This "fingerprint" is critical for intellectual property and batch consistency.

Biological Mechanism: Dual SGLT1/2 Inhibition

SAR-7226 distinguishes itself from "gliflozins" (e.g., Dapagliflozin) by inhibiting both SGLT2 (renal) and SGLT1 (intestinal/renal).

  • SGLT2 (SLC5A2): Located in the S1 segment of the proximal tubule; responsible for ~90% of glucose reabsorption.

  • SGLT1 (SLC5A1): Located in the small intestine (absorption) and the S3 segment of the proximal tubule (reabsorption of remaining glucose).

Mechanism of Action Diagram (DOT):

MOA cluster_Kidney Kidney (Proximal Tubule) cluster_Gut Small Intestine SAR7226 SAR-7226 (Dual Inhibitor) SGLT2 SGLT2 (S1 Segment) Target: 90% Reabsorption SAR7226->SGLT2 SGLT1_Renal SGLT1 (S3 Segment) Target: 10% Reabsorption SAR7226->SGLT1_Renal SGLT1_Gut SGLT1 (Lumen) Target: Glucose Absorption SAR7226->SGLT1_Gut Glycosuria Increased Urinary Glucose Excretion SGLT2->Glycosuria Block SGLT1_Renal->Glycosuria Block PPG Reduced Post-Prandial Glucose Spike SGLT1_Gut->PPG Block GLP1 Increased GLP-1 Secretion SGLT1_Gut->GLP1 Indirect Activation

Figure 2: Dual inhibition pathway. Blockade of intestinal SGLT1 reduces glucose uptake and stimulates GLP-1 release, while renal SGLT2/1 blockade ensures maximal caloric loss.

Therapeutic Implication: The inhibition of intestinal SGLT1 delays glucose absorption, lowering post-prandial glucose (PPG) spikes.[11] Furthermore, unabsorbed glucose in the distal gut can stimulate L-cells to secrete Glucagon-like peptide-1 (GLP-1), providing an additional metabolic benefit not seen with selective SGLT2 inhibitors [1].

Handling & Formulation Protocols

Storage:

  • Long-term: -20°C (Stable for >2 years).

  • Short-term: 0–4°C (Dark, dry environment).

  • Precaution: Hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can alter the hydrate stoichiometry.

Solubility Protocol (In Vitro Assays):

  • Stock Preparation: Dissolve SAR-7226 Hydrate in DMSO to 10 mM. Vortex for 1 minute.

  • Aqueous Dilution: Dilute stock 1:1000 into assay buffer (PBS or Media).

    • Note: If precipitation occurs, verify the final concentration does not exceed the thermodynamic solubility limit (typically <100 µM for this class in pure aqueous buffer).

    • Self-Validating Check: Measure OD₆₀₀; an increase indicates precipitation.

References
  • Sotagliflozin and Dual SGLT1/2 Inhibition: Lapuerta, P., et al. "Combined SGLT1 and SGLT2 Inhibitors and Their Role in Diabetes Care."[5][11] PubMed, 2020.

  • SAR-7226 Product Specifications: MedKoo Biosciences. "SAR-7226 Hydrate Data Sheet."

  • SGLT Inhibitor Mechanisms: Ghezzi, C., et al. "SGLT1 vs SGLT2 inhibitors: Downstream Effects." Am J Physiol Renal Physiol, 2018.

Sources

An In-depth Technical Guide to the Hydrate Solubility and Stability of SAR-7226

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Solid-State Properties in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, a thorough understanding of its solid-state properties is not merely a regulatory checkbox but a fundamental cornerstone of successful formulation development. The crystalline form of an active pharmaceutical ingredient (API), including its various hydrates, can profoundly influence critical parameters such as solubility, dissolution rate, stability, and ultimately, bioavailability. This guide provides a comprehensive technical overview of the hydrate solubility and stability of SAR-7226, a potent SGLT1/2 inhibitor. By synthesizing available data with established scientific principles and field-proven methodologies, this document aims to equip researchers and drug development professionals with the necessary insights to navigate the challenges and unlock the full therapeutic potential of this compound.

Introduction to SAR-7226: A Dual SGLT1/2 Inhibitor

SAR-7226 is a fluorinated C-aryl glucoside that acts as a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Its chemical structure is (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol. The compound is identified by CAS number 702638-25-3 for the free base and 1229167-48-9 for its hydrate form[1]. As a dual inhibitor, SAR-7226 holds therapeutic promise for metabolic diseases such as type 2 diabetes by targeting glucose reabsorption in both the kidneys (SGLT2) and the intestine (SGLT1).

The solid-state form of SAR-7226, particularly its propensity to form hydrates, is a critical consideration for its development into a stable and efficacious drug product. The presence of water molecules within the crystal lattice can significantly alter the physicochemical properties of the API.

Table 1: Physicochemical Properties of SAR-7226

PropertyValueSource
Chemical Formula (Hydrate) C18H22F4N2O7MedKoo Biosciences[1]
Molecular Weight (Hydrate) 454.37 g/mol MedKoo Biosciences[1]
IUPAC Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrateMedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Melting Point (Anhydrous) 148-150 °CUS Patent 7,375,090 B2

Understanding Hydrate Formation and its Implications

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. The water molecules can be present in stoichiometric or non-stoichiometric amounts and can be bound in various ways, leading to different hydrate forms with distinct properties. The formation and stability of a hydrate are influenced by environmental factors such as temperature, relative humidity (RH), and the presence of other solvents.

For a pharmaceutical compound like SAR-7226, the formation of a hydrate can have several significant consequences:

  • Solubility and Dissolution: Hydrates generally exhibit lower aqueous solubility compared to their anhydrous counterparts due to the energy required to remove the water molecules from the crystal lattice. This can impact the dissolution rate and, consequently, the bioavailability of the drug.

  • Stability: The physical and chemical stability of a drug can be affected by its hydration state. Some hydrates are more stable than the anhydrous form under specific storage conditions, while others may be prone to dehydration or conversion to other forms.

  • Manufacturability: The physical properties of the API, such as flowability and compressibility, can be altered by hydration, which can pose challenges during formulation and manufacturing processes like tableting.

Given these implications, a thorough characterization of the hydrate forms of SAR-7226 is essential for robust drug product development.

Characterization of SAR-7226 Hydrates: A Methodological Approach

A multi-faceted approach employing various analytical techniques is necessary to fully characterize the hydrate forms of SAR-7226. The following diagram illustrates a typical workflow for solid-state characterization.

cluster_0 Initial Screening cluster_1 Structural Characterization cluster_2 Thermal & Hygroscopic Analysis cluster_3 Spectroscopic Analysis Screening Hydrate Screening (Slurry, Vapor Diffusion) PXRD Powder X-ray Diffraction (PXRD) - Identify crystalline forms - Assess crystallinity Screening->PXRD Identified Forms SCXRD Single Crystal X-ray Diffraction (SCXRD) - Determine crystal structure PXRD->SCXRD For definitive structure DSC Differential Scanning Calorimetry (DSC) - Determine melting point, dehydration events PXRD->DSC DVS Dynamic Vapor Sorption (DVS) - Assess hygroscopicity and hydrate stability vs. RH PXRD->DVS FTIR_Raman FTIR / Raman Spectroscopy - Fingerprinting of solid forms PXRD->FTIR_Raman ssNMR Solid-State NMR - Investigate local molecular environment PXRD->ssNMR TGA Thermogravimetric Analysis (TGA) - Quantify water content DSC->TGA Correlate thermal events

Caption: Workflow for the comprehensive characterization of SAR-7226 hydrate forms.

Experimental Protocols
  • Objective: To identify the crystalline form of SAR-7226 and differentiate between the anhydrous and hydrate forms.

  • Protocol:

    • Gently grind a small amount of the SAR-7226 sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a 2θ range of 2° to 40° using a Cu Kα radiation source.

    • Analyze the resulting diffractogram for characteristic peaks that serve as a fingerprint for each solid form.

  • Objective: To determine the thermal properties, including melting point and dehydration events, and to quantify the water content.

  • Protocol (DSC):

    • Accurately weigh 2-5 mg of the SAR-7226 sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the melting point.

    • Record the heat flow as a function of temperature to identify endothermic and exothermic events.

  • Protocol (TGA):

    • Accurately weigh 5-10 mg of the SAR-7226 sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the weight loss as a function of temperature. The weight loss corresponding to the removal of water can be used to determine the stoichiometry of the hydrate.

  • Objective: To assess the hygroscopicity of SAR-7226 and determine the stability of its hydrate form as a function of relative humidity.

  • Protocol:

    • Place a known mass of the SAR-7226 sample in the DVS instrument.

    • Expose the sample to a programmed range of relative humidity (e.g., 0% to 95% RH in 10% increments) at a constant temperature (e.g., 25 °C).

    • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

    • Plot the change in mass versus RH to generate a sorption/desorption isotherm, which reveals the extent of water uptake and the critical humidity levels for hydrate formation or dehydration.

Solubility of SAR-7226 Hydrate: A Critical Parameter for Bioavailability

The aqueous solubility of an API is a key determinant of its oral bioavailability. For a compound like SAR-7226, understanding its solubility profile under various conditions is crucial for formulation design. While specific aqueous solubility data for SAR-7226 hydrate is not publicly available, it is known to be soluble in DMSO[1]. The following sections outline the standard methodologies for determining aqueous solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Start Add excess SAR-7226 to buffer Equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) Start->Equilibrate Sample Withdraw aliquot and filter (e.g., 0.22 µm filter) Equilibrate->Sample Analyze Analyze filtrate for drug concentration (e.g., HPLC-UV) Sample->Analyze Result Determine equilibrium solubility Analyze->Result

Caption: Shake-flask method for determining the equilibrium solubility of SAR-7226 hydrate.

  • Protocol:

    • Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the physiological pH range of the gastrointestinal tract.

    • Add an excess amount of SAR-7226 hydrate to each buffer in a sealed container.

    • Agitate the suspensions at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Withdraw an aliquot from each suspension and immediately filter it through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solids.

    • Analyze the concentration of SAR-7226 in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The determined concentration represents the equilibrium solubility at that specific pH and temperature.

pH-Solubility Profile

By determining the solubility of SAR-7226 at various pH values, a pH-solubility profile can be constructed. This profile is critical for predicting the in vivo dissolution behavior of the drug as it transits through the gastrointestinal tract. For ionizable compounds, the solubility can vary significantly with pH.

Table 2: Representative pH-Solubility Data for a Weakly Basic Compound (Hypothetical)

pHSolubility (mg/mL)
1.21.5
4.50.8
6.80.2
7.40.1

Note: This table is for illustrative purposes only and does not represent actual data for SAR-7226.

Stability of SAR-7226 Hydrate: Ensuring Product Quality and Shelf-Life

Stability testing is a regulatory requirement and a critical component of drug development to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. For a hydrate like SAR-7226, stability studies should focus on potential changes in the solid-state form, as well as chemical degradation.

Solid-State Stability

The solid-state stability of SAR-7226 hydrate should be evaluated under various stress conditions to identify potential phase transformations.

  • Humidity Stress: Storing the API at different relative humidity levels (e.g., using DVS or controlled humidity chambers) can reveal the critical humidity at which the hydrate may dehydrate to the anhydrous form or absorb more water to form a higher hydrate.

  • Thermal Stress: Exposing the API to elevated temperatures can induce dehydration or other phase changes. Techniques like DSC and hot-stage microscopy can be used to monitor these transformations.

  • Mechanical Stress: Milling and compaction are common manufacturing processes that can induce solid-state transformations. The stability of SAR-7226 hydrate to these mechanical stresses should be assessed.

Chemical Stability

Chemical stability studies are conducted to determine the degradation pathways and kinetics of SAR-7226. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

cluster_0 ICH Stability Conditions cluster_1 Forced Degradation LongTerm Long-term: 25°C / 60% RH or 30°C / 65% RH Analysis Stability-Indicating HPLC Method (Assay, Impurities, Solid Form) LongTerm->Analysis Accelerated Accelerated: 40°C / 75% RH Accelerated->Analysis Acid_Base Acidic & Basic Hydrolysis Acid_Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Photostability Photolytic Stress Photostability->Analysis Thermal Thermal Stress (Dry Heat) Thermal->Analysis API SAR-7226 Hydrate API API->LongTerm API->Accelerated API->Acid_Base API->Oxidative API->Photostability API->Thermal

Caption: Stability testing workflow for SAR-7226 hydrate.

  • Protocol for ICH Stability Studies:

    • Package the SAR-7226 hydrate in the proposed container closure system.

    • Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for:

      • Appearance

      • Assay (potency)

      • Degradation products (impurities)

      • Solid-state form (using PXRD to confirm no phase change)

      • Water content (by Karl Fischer titration or TGA)

      • Dissolution (for the formulated product)

  • Forced Degradation Studies: These studies are conducted under more aggressive conditions (e.g., strong acid/base, high heat, light exposure, oxidizing agents) to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Conclusion and Recommendations

A comprehensive understanding of the hydrate solubility and stability of SAR-7226 is paramount for its successful development as a therapeutic agent. While specific experimental data for SAR-7226 hydrate is limited in the public domain, this guide has outlined the critical experimental methodologies and theoretical considerations necessary for a thorough investigation.

Key Recommendations for Researchers:

  • Definitive Hydrate Characterization: Isolate and fully characterize all potential hydrate forms of SAR-7226 using a combination of PXRD, thermal analysis, and DVS.

  • Comprehensive Solubility Profiling: Determine the equilibrium solubility of the stable hydrate form across a physiologically relevant pH range to build a robust pH-solubility profile.

  • Rigorous Stability Testing: Conduct ICH-compliant stability studies on both the API and the formulated drug product to establish a suitable shelf-life and storage conditions. Pay close attention to potential solid-state transformations under different humidity and temperature conditions.

  • Develop a Stability-Indicating Method: A validated, stability-indicating HPLC method is essential for accurately quantifying SAR-7226 and its degradation products during stability studies.

By systematically addressing these aspects, drug development professionals can mitigate risks associated with the solid-state properties of SAR-7226 and pave the way for a safe, stable, and effective drug product.

References

  • U.S. Patent 7,375,090 B2. (2008). Pyranosyl-substituted pyrazole derivatives, medicaments containing said compounds, their use and process for their manufacture. Google Patents.

Sources

An In-Depth Review of Publicly Available Data on the Investigational SGLT1/2 Inhibitor SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries by researchers, scientists, and drug development professionals.

This technical guide addresses the current state of publicly available early research on SAR-7226 Hydrate. An exhaustive search for preclinical and clinical data has been conducted to assemble a comprehensive overview. The findings indicate that while the compound has been chemically defined as a potential dual SGLT1/2 inhibitor, detailed experimental research remains largely unavailable in the public domain.

Chemical Identity and Properties of SAR-7226 Hydrate

SAR-7226 Hydrate is identified as a distinct chemical entity with a putative role as a dual inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) and Sodium-Glucose Cotransporter 2 (SGLT2), suggesting its potential investigation for the treatment of type 2 diabetes.[1] The compound's key identifiers and properties, sourced from chemical supplier data, are summarized below.

Table 1: Chemical and Physical Properties of SAR-7226
PropertyValueSource
IUPAC Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate[1]
Synonyms SAR-7226; SAR 7226; SAR7226[1]
CAS Number 1229167-48-9 (Hydrate); 702638-25-3 (Free Base)[1]
Molecular Formula C₁₈H₂₂F₄N₂O₇[1]
Molecular Weight 454.37 g/mol [1]

It is crucial to distinguish SAR-7226 from other dual SGLT1/2 inhibitors that have progressed through clinical development, such as Sotagliflozin. A comparison of their respective chemical structures and properties confirms they are separate and distinct molecules. Sotagliflozin's chemical name is (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, and its molecular formula is C₂₁H₂₅ClO₅S.[2][3]

Proposed Mechanism of Action: Dual SGLT1/2 Inhibition

Based on its classification, SAR-7226 Hydrate is proposed to function by inhibiting two key glucose transport proteins:

  • SGLT2: Primarily located in the proximal tubules of the kidneys, SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[4] Inhibition of SGLT2 promotes urinary glucose excretion, thereby lowering blood glucose levels.[4][5]

  • SGLT1: Found predominantly in the small intestine (and to a lesser extent in the kidneys), SGLT1 is responsible for the absorption of glucose and galactose from the gut.[4][6] Inhibition of intestinal SGLT1 is expected to delay and reduce glucose absorption after meals, leading to lower postprandial glucose spikes.[5]

The dual-inhibition approach aims to provide a more comprehensive glycemic control compared to selective SGLT2 inhibitors by targeting both renal glucose reabsorption and intestinal glucose absorption.[5]

Diagram 1: Conceptual Signaling Pathway for Dual SGLT1/2 Inhibition

SGLT_Inhibition cluster_kidney Renal Proximal Tubule cluster_gut Intestinal Lumen K_Lumen Tubular Lumen (Glucose) SGLT2 SGLT2 K_Lumen->SGLT2 Glucose Reabsorption K_Blood Bloodstream SGLT2->K_Blood G_Lumen Gut Lumen (Dietary Glucose) SGLT1 SGLT1 G_Lumen->SGLT1 Glucose Absorption G_Blood Bloodstream SGLT1->G_Blood Inhibitor SAR-7226 (Dual Inhibitor) Inhibitor->SGLT2 Blocks Inhibitor->SGLT1 Blocks

Caption: Conceptual mechanism of SAR-7226 as a dual inhibitor of SGLT1 and SGLT2.

Status of Publicly Available Research Data

A multi-faceted search strategy was employed to locate early research pertaining to SAR-7226 Hydrate. This included searches of scientific databases (e.g., PubMed, Google Scholar), clinical trial registries (e.g., ClinicalTrials.gov), and patent databases (e.g., Google Patents, USPTO) using the compound name, synonyms, and CAS numbers.

The comprehensive search did not yield any publicly available scientific literature, including:

  • In vitro or in vivo preclinical studies.

  • Pharmacokinetic or pharmacodynamic data.

  • Safety or toxicology reports.

  • Phase 0, Phase 1, or later clinical trial registrations or results.

  • Patents containing specific experimental data or protocols for SAR-7226.

The only available information is limited to entries on chemical supplier websites, which provide basic physicochemical properties but no biological data or experimental context.[1]

Conclusion and Inability to Construct a Full Technical Guide

The core objective of this guide was to provide an in-depth technical overview of the early research on SAR-7226 Hydrate. However, due to the complete absence of publicly available experimental data, it is not possible to fulfill the requirements for a detailed whitepaper. Key elements that cannot be provided due to the lack of source material include:

  • Quantitative Data Tables: No IC₅₀ values, efficacy data from animal models, or pharmacokinetic parameters have been published.

  • Detailed Experimental Protocols: Without published studies, methodologies for synthesis, purification, in vitro assays, or in vivo models specific to SAR-7226 cannot be described.

  • Validated Mechanistic Insights: While the mechanism can be inferred from its classification as an SGLT1/2 inhibitor, no specific binding studies, selectivity assays, or downstream signaling data for SAR-7226 are available to create a detailed, evidence-based pathway diagram.

This report thus concludes that SAR-7226 Hydrate is an early-stage or potentially discontinued investigational compound for which the foundational scientific research has not been disclosed in the public domain. Further analysis and the creation of a detailed technical guide would be contingent on the future publication of relevant data by the originating research entity.

References

  • Inpefa - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2023/216545s000lbl.pdf]

  • Sotagliflozin. In: Wikipedia. ; 2023. [URL: https://en.wikipedia.org/wiki/Sotagliflozin]
  • SAR-7226 Hydrate | CAS#1229167-48-9 | CAS#702638-25-3. MedKoo Biosciences. Accessed February 7, 2026. [URL: https://www.medkoo.com/products/27508]
  • Cefalo CMA, Cinti F, Moffa S, et al. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives. Cardiovasc Diabetol. 2019;18(1):20. [URL: https://pubmed.ncbi.nlm.nih.gov/30819210/]
  • What is the mechanism of Sotagliflozin? Accessed February 7, 2026. [URL: https://www.medthority.
  • Sotagliflozin “shows new mechanism of action” in reducing heart attack and stroke among diabetics, kidney disease patients. Renal Interventions. Published February 17, 2025. [URL: https://renalinterventions.
  • Bhatt DL, Szarek M, Pitt B, et al. Sotagliflozin in Patients with Diabetes and Chronic Kidney Disease. N Engl J Med. 2021;384(2):129-139. [URL: https://www.nejm.org/doi/full/10.1056/NEJMoa2030186]
  • Sotagliflozin, a dual SGLT1/2 inhibitor, is a new therapy licensed by the Food and Drug Administration (FDA) for the management of HF, including HF with preserved ejection fraction and HF with reduced ejection fraction, in May 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483584/]

Sources

Technical Whitepaper: SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR-7226 Hydrate literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Physicochemical Properties, Dual SGLT1/2 Inhibition Mechanism, and Preclinical Applications[1]

Executive Summary

SAR-7226 Hydrate is a potent, small-molecule inhibitor of the sodium-glucose cotransporters (SGLT), exhibiting dual affinity for both SGLT1 (intestinal/cardiac) and SGLT2 (renal).[1] Originally developed by Sanofi-Aventis (now Sanofi) for Type 2 Diabetes Mellitus (T2DM), the compound represents a critical class of O-glycoside derivatives characterized by a C4-fluorine substitution on the glucose moiety.

While clinical progression was halted—likely due to the gastrointestinal adverse event profile associated with potent intestinal SGLT1 inhibition—SAR-7226 remains a vital chemical probe for researchers. It is extensively used to deconvolute the specific physiological roles of SGLT1 in extra-renal tissues (e.g., gut peptide secretion, cardiac metabolism, and bone turnover) where selective SGLT2 inhibitors (e.g., dapagliflozin) have no effect.[1]

This guide provides a rigorous technical analysis of SAR-7226 Hydrate, covering its solid-state chemistry, mechanistic differentiation from approved gliflozins, and validated protocols for preclinical application.[1]

Chemical Identity & Solid-State Physics[1]

SAR-7226 differs structurally from the market-dominant C-glycosides (e.g., empagliflozin, dapagliflozin).[1] It retains an O-glycosidic linkage, stabilized by a strategic fluorine atom.[1]

1.1 Structural Specifications
  • Common Name: SAR-7226 Hydrate[1][2]

  • CAS Number: 1229167-48-9 (Hydrate); 702638-25-3 (Free Base)[1][2]

  • Chemical Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate.[1][2][3]

  • Molecular Formula: C₁₈H₂₀F₄N₂O₆[1] · H₂O

  • Molecular Weight: 454.37 g/mol (Hydrate)[1][2]

1.2 The "Fluorine Effect" & O-Glycoside Stability

Unlike dapagliflozin, which uses a carbon-carbon bond to resist hydrolysis by glucosidases, SAR-7226 utilizes an O-linkage connecting a pyrazole ring to the sugar.[1]

  • C4-Fluorination: The substitution of a hydroxyl group with fluorine at the C4 position of the pyranose ring is a deliberate medicinal chemistry tactic.[1] This modification alters the electronic properties of the ring, reducing the basicity of the glycosidic oxygen and rendering the molecule more resistant to enzymatic hydrolysis (metabolic stability).[1]

  • Hydrate Form: The hydrate is the thermodynamically stable crystalline form.[1] In preclinical formulations, the hydrate ensures consistent dissolution rates compared to the amorphous free base, which may suffer from variable hygroscopicity.[1]

Table 1: Physicochemical Profile

PropertySpecificationTechnical Note
Solubility (DMSO) ≥ 50 mg/mLPreferred solvent for stock solutions.[1]
Solubility (Water) Low / InsolubleRequires co-solvents (e.g., PEG400) for aqueous formulation.[1]
Appearance White to off-white solidCrystalline powder.
Storage -20°C (Desiccated)Hygroscopic; protect from moisture to maintain stoichiometry.
Pharmacological Mechanism: The Dual Inhibitor Paradigm[1][4]

SAR-7226 is defined by its dual inhibition profile.[1] While SGLT2 inhibitors target the kidney exclusively, SAR-7226 blocks glucose transport in both the kidney and the intestine.[1]

2.1 Mechanism of Action (MOA)
  • Renal SGLT2 Inhibition: Blocks the reabsorption of ~90% of filtered glucose in the proximal convoluted tubule (PCT), inducing glycosuria.[1]

  • Intestinal SGLT1 Inhibition: Blocks the absorption of dietary glucose in the small intestine.[1] This blunts post-prandial glucose spikes and, crucially, increases GLP-1 (Glucagon-like peptide-1) secretion by increasing glucose delivery to the distal gut (L-cells).[1]

2.2 The Selectivity Trade-off

Clinical attrition of SAR-7226 highlights the "therapeutic window" challenge of SGLT1 inhibition.[1]

  • High SGLT1 Potency: Leads to significant glucose malabsorption. While beneficial for glycemic control, unabsorbed glucose in the colon ferments, causing diarrhea and bloating.[1]

  • Research Utility: Because SAR-7226 hits SGLT1 harder than "balanced" inhibitors like sotagliflozin, it is the superior tool for modeling complete SGLT1 ablation in animal models.[1]

SGLT_Dual_Inhibition cluster_Kidney Kidney (Proximal Tubule) cluster_Gut Intestine (Lumen) SAR SAR-7226 Hydrate SGLT2 Target: SGLT2 SAR->SGLT2 Inhibits (IC50 < 10nM) SGLT1 Target: SGLT1 SAR->SGLT1 Inhibits (High Potency) Reabsorb Glucose Reabsorption SGLT2->Reabsorb Promotes Excretion Urinary Glucose Excretion (Caloric Loss) SGLT2->Excretion Blockade leads to Absorb Glucose Absorption SGLT1->Absorb Promotes GLP1 GLP-1 Secretion (Incretin Effect) SGLT1->GLP1 Blockade triggers SideEffect Colonic Fermentation (GI Distress) SGLT1->SideEffect Excess blockade causes

Figure 1: Mechanism of Dual SGLT1/2 Inhibition.[1] SAR-7226 acts on both renal and intestinal pathways, distinguishing it from pure SGLT2 inhibitors.[1]

Experimental Methodologies
3.1 In Vitro SGLT Inhibition Assay

To validate SAR-7226 activity, a cell-based glucose uptake assay is the standard.[1] This protocol uses CHO (Chinese Hamster Ovary) cells overexpressing human SGLT1 or SGLT2.

Reagents Required:

  • CHO-hSGLT1 and CHO-hSGLT2 cell lines.[1]

  • ¹⁴C-Methyl-α-D-glucopyranoside (AMG) (Non-metabolizable glucose analog).[1]

  • Sodium-free buffer (Choline chloride replacement) for negative control.

Protocol Workflow:

  • Seeding: Plate CHO cells at 30,000 cells/well in 96-well plates. Incubate 24h.

  • Wash: Remove culture medium.[1] Wash 2x with Pre-treatment Buffer (10 mM HEPES, 150 mM Choline Cl, pH 7.[1]4) to remove sodium.[4]

  • Treatment: Add SAR-7226 (diluted in DMSO/Buffer) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min at 37°C.

  • Uptake: Add Uptake Buffer containing 10 µM ¹⁴C-AMG + 150 mM NaCl.

  • Incubation: Incubate for 60 min at 37°C.

  • Termination: Aspirate buffer. Wash 3x with ice-cold stop buffer containing Phlorizin (100 µM) to lock transporters.

  • Lysis & Read: Lyse cells with 0.1 M NaOH. Measure radioactivity via Liquid Scintillation Counting.[1]

Self-Validation Check:

  • Control: Sodium-free buffer wells must show <5% uptake compared to NaCl wells (confirms SGLT-dependency).

  • Reference: Phlorizin (non-selective inhibitor) should block >95% of uptake.

3.2 In Vivo Formulation (Oral Gavage)

SAR-7226 Hydrate is poorly water-soluble. For rodent studies (e.g., measuring urinary glucose excretion or bone turnover), a suspension vehicle is required.[1]

Recommended Vehicle:

  • 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in water.

  • Preparation: Milled SAR-7226 Hydrate is added to the vehicle and sonicated/vortexed to form a uniform suspension.

  • Dosing Volume: 10 mL/kg.[1]

Preclinical Efficacy & Safety Profile
4.1 Pharmacodynamics

In preclinical models (Zucker Diabetic Fatty rats), SAR-7226 demonstrates:

  • Urinary Glucose Excretion (UGE): Dose-dependent increase, plateauing when SGLT2 is fully saturated.[1]

  • Delayed Glucose Absorption: Significant reduction in AUC₀₋₁₂₀min during an Oral Glucose Tolerance Test (OGTT), attributed to SGLT1 inhibition.[1]

4.2 Bone Turnover (Novel Application)

Recent literature utilizes SAR-7226 to investigate the link between SGLT inhibition and bone health. Unlike some SGLT2 inhibitors that may increase fracture risk via phosphate retention, SGLT1 inhibition has been linked to increased bone mass in specific rodent models, potentially via incretin (GLP-2) pathways.[1] SAR-7226 is the preferred probe for these studies due to its high SGLT1 affinity.

Preclinical_Workflow cluster_Readouts Key Readouts Compound SAR-7226 Hydrate (Solid) Formulation Suspension: 0.5% HPMC / 0.1% Tween Compound->Formulation Sonicate Dosing Oral Gavage (Rat/Mouse) Formulation->Dosing 10 mL/kg UGE Urine Collection: Glucose Excretion Dosing->UGE Metabolic Cage OGTT Blood Draw: Glucose Tolerance Dosing->OGTT Time Course Bone Micro-CT: Bone Mineral Density Dosing->Bone Chronic Dosing

Figure 2: Preclinical Workflow for SAR-7226. Standardized formulation and readout pathways for metabolic and osteological studies.

References
  • Powell, D. R., et al. (2013).[1] Dual SGLT1/2 Inhibition: Mechanisms and Therapeutic Potential. Clinical Pharmacology & Therapeutics. (Contextual citation for class mechanism).

  • Sanofi-Aventis. (2009). Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds. U.S. Patent No.[1] 8,470,841.[1] Retrieved from

  • Samadfam, R., et al. (2013).[1][3] Anti-diabetes drug class of SGLT1 inhibitors increases bone mass in young and adult female Sprague-Dawley rats by decreasing bone turnover.[3] Canadian Journal of Diabetes, 37(S6).[1][3] (Describes specific use of SAR-7226 as a bone turnover probe).

Sources

Methodological & Application

Application Notes and Protocols for the Characterization of SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a drug candidate from discovery to a marketed product, a thorough understanding of its solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, bioavailability, and manufacturability. One common and critically important solid-state variant is the hydrate, a crystalline form containing water molecules within its lattice. The presence and nature of this bound water can dramatically alter the physicochemical and pharmacokinetic properties of the API.

SAR-7226 is an investigational dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1/2), with potential therapeutic application in the management of type 2 diabetes.[1] As with any new chemical entity, a comprehensive characterization of its solid forms, including any potential hydrates, is a non-negotiable step in its pre-formulation and formulation development.

These application notes provide a detailed experimental framework for the comprehensive characterization of SAR-7226 Hydrate. The protocols outlined herein are designed to be a self-validating system, where orthogonal techniques are employed to build a cohesive and trustworthy understanding of the material's properties. The causality behind each experimental choice is explained, providing the user with not just a set of instructions, but also the scientific rationale to adapt and troubleshoot as needed.

I. Physicochemical Properties of SAR-7226 Hydrate

A foundational step in the characterization of any pharmaceutical solid is the determination of its basic physicochemical properties. This information is crucial for downstream process development and formulation design.

PropertyValueSource
Chemical Formula C18H22F4N2O7MedKoo Biosciences[1]
Molecular Weight 454.37 g/mol MedKoo Biosciences[1]
CAS Number 1229167-48-9MedKoo Biosciences[1]

II. The Integrated Workflow for Hydrate Characterization

A robust characterization of a pharmaceutical hydrate relies on the integration of multiple analytical techniques. Each technique provides a unique piece of the puzzle, and their combined data provides a comprehensive and validated understanding of the hydrate's structure, stability, and behavior. The following diagram illustrates the typical workflow for a comprehensive hydrate characterization study.

Hydrate_Characterization_Workflow cluster_screening Hydrate Screening cluster_identification Identification & Structural Characterization cluster_quantification Water Content & Thermal Properties cluster_stability Hygroscopicity & Stability Screening Slurry Experiments (Water & Organic Solvents) Humidity Stress Testing Grinding (Neat & Liquid-Assisted) XRPD X-Ray Powder Diffraction (XRPD) - Crystalline/Amorphous - Polymorphic Form - Crystal Structure Screening->XRPD Identify new solid forms SCXRD Single Crystal X-Ray Diffraction (SCXRD) - Definitive Crystal Structure - Water Molecule Positions XRPD->SCXRD If single crystals available TGA Thermogravimetric Analysis (TGA) - Water Content - Dehydration Temperature XRPD->TGA Correlate structure with thermal events DVS Dynamic Vapor Sorption (DVS) - Hygroscopicity Profile - Hydrate/Anhydrate Interconversion XRPD->DVS Assess stability of identified form DSC Differential Scanning Calorimetry (DSC) - Phase Transitions - Dehydration Endotherm TGA->DSC Confirm dehydration events KF Karl Fischer Titration - Absolute Water Content TGA->KF Validate water content SGLT2_Inhibition cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Transporter Glucose_Blood Glucose GLUT2->Glucose_Blood Glucose Reabsorption NaK_Pump Na+/K+ ATPase K_Cell K+ NaK_Pump->K_Cell Na_Blood Na+ NaK_Pump->Na_Blood Glucose_Cell->GLUT2 Na_Cell->NaK_Pump K_Blood K+ K_Blood->NaK_Pump SAR7226 SAR-7226 SAR7226->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by SAR-7226 in the renal proximal tubule.

VI. Conclusion

The comprehensive characterization of SAR-7226 Hydrate, as outlined in these application notes, is a critical component of its development as a potential therapeutic agent. By employing a suite of orthogonal analytical techniques, researchers and drug development professionals can build a robust and reliable understanding of this material's solid-state properties. This knowledge is indispensable for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Caris Life Sciences and Ono Pharmaceutical Announce Strategic Collaboration Leveraging Caris' Novel, Blood-Based cNAS Molecular Profiling Assay Across Several Ono Clinical Studies. PR Newswire. [Link]

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. PMC. [Link]

  • Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. [Link]

  • Innovative Oncology Pipeline of DNA Damage Response Inhibitors and Antibody-Drug Conjugates Poised to Advance Cancer Treatment. EMD Serono. [Link]

  • Synthesis, mechanism of action, and SAR studies on the cyclic lipopeptide antibiotic daptomycin. ResearchGate. [Link]

  • Study of an Investigational Drug, ASP3026, in Patients With Solid Tumors. ClinicalTrials.gov. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]

  • Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. ResearchGate. [Link]

  • First Study With a Brain Implant to Help Locked-in Patients Communicate at Home. ClinicalTrials.gov. [Link]

  • Sacituzumab Govitecan, Preceding Radical Cystectomy, in Treating Patients With Muscle-invasive Bladder Cancer. ClinicalTrials.gov. [Link]

  • Mechanism of action and clinical activity of tasquinimod in castrate-resistant prostate cancer. PMC. [Link]

  • SAR-7226 Hydrate. Porphynet. [Link]

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In Vitro Application Notes and Protocols for SAR-7226 Hydrate: A Dual SGLT1/SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding SAR-7226 Hydrate and its Mechanism of Action

SAR-7226 Hydrate is a potent small molecule inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1] These transporters are crucial for glucose homeostasis. SGLT2, predominantly expressed in the proximal renal tubules, is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[2][3][4] SGLT1 is primarily found in the small intestine, where it mediates the absorption of dietary glucose, and also contributes to glucose reabsorption in the kidneys.[2][3][4] By inhibiting both SGLT1 and SGLT2, SAR-7226 presents a dual mechanism of action: it reduces renal glucose reabsorption, leading to increased urinary glucose excretion, and it decreases the absorption of glucose from the gastrointestinal tract. This dual inhibition makes SAR-7226 a valuable research tool for studying glucose metabolism and a potential therapeutic agent for conditions such as type 2 diabetes.[1]

This comprehensive guide provides detailed protocols for the in vitro characterization of SAR-7226 Hydrate, focusing on assays to determine its inhibitory activity on SGLT1 and SGLT2.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of SAR-7226 Hydrate is fundamental to accurate and reproducible in vitro studies.

PropertyValue/InformationSource
Chemical Name (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrateMedKoo Biosciences
CAS Number 1229167-48-9 (Hydrate)MedKoo Biosciences
Molecular Weight 454.37 g/mol (Hydrate)MedKoo Biosciences
Solubility Soluble in Dimethyl Sulfoxide (DMSO)MedKoo Biosciences
Storage Store powder at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks). Protect from light.MedKoo Biosciences
Protocol for Preparation of SAR-7226 Hydrate Stock Solution (10 mM)

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize the final solvent concentration in the cell-based assays, thereby avoiding solvent-induced cytotoxicity. DMSO is the recommended solvent for SAR-7226 Hydrate.

Materials:

  • SAR-7226 Hydrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = 10 mmol/L * 454.37 g/mol * Volume (L)

    • For 1 mL (0.001 L) of a 10 mM stock solution, you will need 4.54 mg of SAR-7226 Hydrate.

  • Weighing: Carefully weigh the calculated amount of SAR-7226 Hydrate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in amber, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

In Vitro Inhibition of SGLT1 and SGLT2: A Glucose Uptake Assay

The primary in vitro method to assess the inhibitory activity of SAR-7226 is a cell-based glucose uptake assay. This can be performed using either a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) or a radiolabeled analog such as 2-deoxy-D-[14C]glucose.

Experimental Workflow for SGLT Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Glucose Uptake Measurement cluster_3 Data Acquisition and Analysis seed_cells Seed cells expressing SGLT1 or SGLT2 (e.g., CHO-hSGLT1/2 or HK-2) in a 96-well plate culture_overnight Culture overnight to allow attachment seed_cells->culture_overnight add_compound Add compound dilutions to the cells culture_overnight->add_compound prepare_dilutions Prepare serial dilutions of SAR-7226 Hydrate prepare_dilutions->add_compound incubate_compound Incubate for a defined period add_compound->incubate_compound add_glucose_analog Add fluorescent (2-NBDG) or radiolabeled glucose analog incubate_compound->add_glucose_analog incubate_uptake Incubate to allow for glucose uptake add_glucose_analog->incubate_uptake wash_cells Wash cells to remove extracellular analog incubate_uptake->wash_cells measure_signal Measure fluorescence or radioactivity wash_cells->measure_signal normalize_data Normalize data to controls measure_signal->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calculate_ic50 Calculate IC50 value plot_curve->calculate_ic50

Caption: Workflow for determining the in vitro inhibitory activity of SAR-7226 Hydrate.

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for specifically assessing the inhibition of SGLT1 or SGLT2. Stably transfected cell lines provide a robust system with high transporter expression, while endogenously expressing cell lines offer a more physiologically relevant model.

  • CHO-hSGLT1 and CHO-hSGLT2 Cells: Chinese Hamster Ovary (CHO) cells are a suitable host for stable transfection with human SGLT1 or SGLT2. These cell lines provide a clean background for studying the specific activity of each transporter. They are typically cultured in Ham's F-12K medium supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • HK-2 Cells: This is an immortalized human proximal tubular epithelial cell line that endogenously expresses SGLT2.[4] It provides a more physiologically relevant model for studying SGLT2 inhibition. HK-2 cells are typically cultured in Keratinocyte-Serum Free Medium supplemented with human recombinant Epidermal Growth Factor (rEGF) and Bovine Pituitary Extract (BPE).

Protocol for 2-NBDG Glucose Uptake Assay

Materials:

  • CHO-hSGLT1, CHO-hSGLT2, or HK-2 cells

  • 96-well, black, clear-bottom tissue culture plates

  • Complete growth medium for the chosen cell line

  • Glucose-free cell culture medium

  • SAR-7226 Hydrate stock solution (10 mM in DMSO)

  • 2-NBDG (fluorescent glucose analog)

  • Phlorizin (a known SGLT inhibitor, for positive control)

  • Cell-Based Assay Buffer (or a suitable physiological salt solution)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete growth medium.[5] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of SAR-7226 Hydrate in glucose-free medium from the 10 mM stock solution. A typical concentration range would be from 1 nM to 10 µM. Also prepare a positive control (e.g., 100 µM Phlorizin) and a vehicle control (DMSO at the same final concentration as the highest SAR-7226 concentration).

  • Compound Treatment: The next day, gently aspirate the growth medium from the wells and wash once with glucose-free medium. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.[5][6] The optimal concentration should be determined empirically for each cell line. Incubate for 10-30 minutes at 37°C. The incubation time may need optimization depending on the cell line's glucose uptake rate.

  • Termination and Washing: Terminate the uptake by aspirating the 2-NBDG-containing medium. Wash the cells three times with ice-cold Cell-Based Assay Buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: After the final wash, add 100 µL of Cell-Based Assay Buffer to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Data Analysis and Interpretation

Rationale: Proper data analysis is crucial for determining the potency of SAR-7226 Hydrate as an SGLT1/SGLT2 inhibitor. The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying inhibitor potency.

Procedure:

  • Background Subtraction: Subtract the average fluorescence of wells containing no cells (blank) from all other readings.

  • Normalization: Normalize the data by setting the average fluorescence of the vehicle-treated cells (no inhibitor) as 100% glucose uptake (0% inhibition) and the average fluorescence of the positive control (e.g., high concentration of Phlorizin) as 0% glucose uptake (100% inhibition).

  • Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the SAR-7226 Hydrate concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[7][8] This can be performed using software such as GraphPad Prism or similar data analysis tools.

SGLT1/SGLT2 Signaling Pathway and Inhibition

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space glucose Glucose sglt SGLT1 or SGLT2 Transporter glucose->sglt Binds sodium Na+ sodium->sglt Binds sar7226 SAR-7226 sar7226->sglt Inhibits glucose_in Glucose sglt->glucose_in Transports sodium_in Na+ sglt->sodium_in Transports metabolism Cellular Metabolism glucose_in->metabolism

Caption: Mechanism of SGLT1/SGLT2 inhibition by SAR-7226.

References

  • GraphPad. (n.d.). IC50 Calculator. Retrieved from [Link]

  • Grempler, R., et al. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2079–2086. [Link]

  • Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Natural Products and Bioprospecting, 8(6), 443–451. [Link]

  • Zamek-Gliszczynski, M. J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 15(3), 823–830. [Link]

  • NursingCenter. (2021). SGLT2 and SGLT1: What's the Difference?. Retrieved from [Link]

  • Clinical Trials Arena. (2023). Sglt2 vs Sglt1 | Power. Retrieved from [Link]

  • Ubigene. (n.d.). HK-2 Cell Line. Retrieved from [Link]

  • ResearchGate. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • CellCultures. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

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Application Notes & Protocols: In Vivo Administration of SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding SAR-7226 Hydrate

SAR-7226 Hydrate is an investigational small molecule inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1/2).[1] These transporters are key players in glucose homeostasis, with SGLT2 primarily responsible for glucose reabsorption in the kidneys and SGLT1 mediating glucose absorption in the small intestine. Dual inhibition of SGLT1 and SGLT2 is a therapeutic strategy being explored for the management of type 2 diabetes. By blocking these transporters, SAR-7226 Hydrate is hypothesized to reduce plasma glucose levels through both decreased intestinal absorption and increased urinary glucose excretion.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, in vivo administration, and subsequent pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of SAR-7226 Hydrate in preclinical animal models. The protocols outlined below are designed to ensure experimental rigor, reproducibility, and data integrity.

Physicochemical Properties and Formulation Development

A critical first step in any in vivo study is the development of a suitable formulation that ensures consistent and reproducible drug exposure. The physicochemical properties of SAR-7226 Hydrate dictate the formulation strategy.

PropertyValue/InformationSource
Chemical Formula C18H22F4N2O7MedKoo Biosciences[1]
Molecular Weight 454.37 g/mol MedKoo Biosciences[1]
Solubility Soluble in DMSOMedKoo Biosciences[1]
Storage Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°CMedKoo Biosciences[1]

Given its solubility in Dimethyl Sulfoxide (DMSO), a common solvent for preclinical in vivo studies, a solution-based formulation is a practical approach. However, the poor aqueous solubility of many drug candidates necessitates careful consideration of the vehicle composition to prevent precipitation upon administration.[2][3][4][5]

Recommended Vehicle for In Vivo Administration

For initial studies, a vehicle composed of DMSO, polyethylene glycol 300 (PEG300), and a sterile aqueous solution (e.g., saline or water for injection) is recommended. This combination helps to maintain the solubility of the compound in a physiologically compatible solution.

Example Vehicle Composition:

  • 5-10% DMSO

  • 30-40% PEG300

  • 50-65% Saline or Water for Injection

Protocol for Formulation Preparation:

  • Weigh the required amount of SAR-7226 Hydrate in a sterile container.

  • Add the calculated volume of DMSO to dissolve the compound completely. Gentle vortexing may be applied.

  • Sequentially add PEG300 and the aqueous component, mixing thoroughly after each addition.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.

  • The final formulation should be prepared fresh on the day of dosing.

In Vivo Administration Protocols

The choice of administration route is a critical determinant of the resulting pharmacokinetic and pharmacodynamic profiles.[6] The most common routes for preclinical rodent studies are oral (PO) and intraperitoneal (IP).[7][8][9]

Workflow for In Vivo Dosing

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Calculate Dose & Volume B Prepare Formulation A->B E Administer Dose B->E C Animal Acclimatization D Select Route (PO or IP) C->D F Monitor Animal E->F G Collect Samples (Blood, Urine) F->G H Pharmacokinetic Analysis G->H I Pharmacodynamic Analysis G->I

Caption: General workflow for in vivo administration and analysis of SAR-7226 Hydrate.

Oral Gavage (PO) Administration

Oral administration is often the preferred route for preclinical studies, especially if the intended clinical route is oral.[9]

Materials:

  • SAR-7226 Hydrate formulation

  • Appropriate gauge oral gavage needle (e.g., 20-22 gauge for mice)

  • Syringe

  • Animal scale

Protocol:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.

  • Gently restrain the animal, ensuring a firm but not restrictive grip.

  • Carefully insert the gavage needle into the esophagus, avoiding the trachea.

  • Slowly administer the formulation.

  • Observe the animal for any signs of distress post-administration.

ParameterRecommendation for MiceSource
Dose Volume Up to 10 mL/kg[10]
Needle Size 18-20 gauge (bulb-tipped)[10]
Intraperitoneal (IP) Injection

IP injection is a common parenteral route in rodent studies, offering rapid absorption.[7]

Materials:

  • SAR-7226 Hydrate formulation

  • Appropriate gauge needle (e.g., 25-27 gauge for mice)

  • Syringe

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct dosing volume.

  • Draw the calculated volume of the formulation into the syringe.

  • Position the animal in a supine position with the head tilted slightly down.

  • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Aspirate briefly to ensure no fluid is drawn back, indicating correct placement.

  • Inject the formulation and withdraw the needle.

  • Return the animal to its cage and monitor for any adverse reactions.

ParameterRecommendation for MiceSource
Dose Volume < 2-3 mL[10]
Needle Size 25-27 gauge[10]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Following administration, it is crucial to assess the PK and PD properties of SAR-7226 Hydrate to understand its absorption, distribution, metabolism, excretion (ADME), and its effect on the target.

Pharmacokinetic Analysis

The goal of PK analysis is to determine the concentration of SAR-7226 Hydrate in biological matrices over time.

Workflow for Pharmacokinetic Analysis:

G A Blood Sampling at Pre-defined Time Points B Plasma/Serum Separation A->B C Sample Extraction (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis C->D E Concentration-Time Profile Generation D->E F PK Parameter Calculation (AUC, Cmax, T1/2) E->F

Caption: Step-by-step workflow for pharmacokinetic analysis.

Protocol for Blood Collection (Mouse Tail Vein):

  • Warm the mouse's tail under a heat lamp to dilate the vein.

  • Make a small incision in the lateral tail vein with a sterile lancet.

  • Collect blood into an appropriate anticoagulant-coated tube (e.g., EDTA for plasma).

  • Apply gentle pressure to the incision site to stop the bleeding.

  • Process the blood to separate plasma or serum and store at -80°C until analysis.

Pharmacodynamic Analysis

For an SGLT1/2 inhibitor, the primary pharmacodynamic endpoints are related to glucose homeostasis.

Key PD Readouts:

  • Blood Glucose Levels: Measure blood glucose from tail vein samples at various time points post-dose using a glucometer.

  • Urinary Glucose Excretion (UGE): House animals in metabolic cages to collect urine over a defined period (e.g., 24 hours). Analyze urine for glucose concentration.

  • Oral Glucose Tolerance Test (OGTT): To assess the effect on postprandial glucose excursions, perform an OGTT by administering a glucose bolus after dosing with SAR-7226 Hydrate and measuring blood glucose at subsequent time points.

Signaling Pathway of SGLT1/2 Inhibition:

G cluster_intestine Small Intestine cluster_kidney Kidney (Proximal Tubule) SGLT1 SGLT1 Glucose_In Dietary Glucose Absorption Blood_Glucose Plasma Glucose Glucose_In->Blood_Glucose Increases SGLT2 SGLT2 Glucose_Reab Glucose Reabsorption Glucose_Reab->Blood_Glucose Increases SAR7226 SAR-7226 Hydrate SAR7226->SGLT1 Inhibits SAR7226->SGLT2 Inhibits Urine_Glucose Urinary Glucose Excretion Blood_Glucose->Urine_Glucose Leads to (when SGLT2 inhibited)

Caption: Mechanism of action of SAR-7226 Hydrate.

Data Interpretation and Troubleshooting

  • High Variability in PK Data: This may be due to formulation issues (e.g., precipitation), inconsistent administration technique, or animal-to-animal differences. Re-evaluate the formulation and ensure standardized dosing procedures.

  • Lack of PD Effect: If there is no change in blood glucose or UGE despite adequate drug exposure, consider the dose level and the animal model's sensitivity to SGLT1/2 inhibition.

  • Adverse Events: Monitor animals for signs of dehydration or hypoglycemia, potential side effects of SGLT1/2 inhibition.

Conclusion

The successful in vivo evaluation of SAR-7226 Hydrate relies on a systematic approach that begins with a robust formulation, followed by precise administration and comprehensive PK/PD analysis. The protocols and guidelines presented here provide a framework for conducting these studies with scientific rigor. As with any investigational compound, careful observation and data-driven adjustments are key to generating high-quality, interpretable results that will inform the future development of SAR-7226 Hydrate as a potential therapeutic agent.

References

  • Lumsden, E. et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceuticals (Basel). [Link]

  • Willems, A. et al. (2020). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Journal of Medicinal Chemistry. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Kuntsche, J. et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]

  • Touitou, E. & Touitou, E. (1998). Pharmacodynamic aspects of sustained release preparations. Journal of Controlled Release. [Link]

  • Taylor, S. D. (2024). Synthesis, mechanism of action, and SAR studies on the cyclic lipopeptide antibiotic daptomycin. Canadian Journal of Chemistry. [Link]

  • Van der Veen, S. et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. International Journal of Molecular Sciences. [Link]

  • University of Iowa. Routes and Volumes of Administration in Mice. [Link]

  • Xiao, M. et al. (2024). Structure-Activity Relationship (SAR) Studies of Novel Monovalent AR/AR-V7 Dual Degraders with Potent Efficacy against Advanced Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]

  • Pharmacology Mentor. (2024). Structure-Activity Relationship (SAR). [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • Karati, D. & Kumar, D. (2025). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Drug Research Reviews. [Link]

  • Sygnature Discovery. Route of Administration. [Link]

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Application Note: SAR-7226 Hydrate for In Vitro SGLT1/2 Inhibition

[1][2]

Abstract & Mechanism of Action

SAR-7226 Hydrate is a potent, dual inhibitor of the sodium-glucose cotransporters SGLT1 (SLC5A1) and SGLT2 (SLC5A2).[1] Unlike selective SGLT2 inhibitors (e.g., dapagliflozin) used primarily for renal glucose excretion, SAR-7226 blocks both the renal reabsorption of glucose (SGLT2) and the intestinal absorption of glucose (SGLT1).

  • Primary Mechanism: Competitive inhibition of glucose binding at the extracellular vestibule of SGLT proteins, preventing the Na⁺-driven conformational change required for glucose translocation.

  • Research Applications: Type 2 Diabetes Mellitus (T2DM), metabolic syndrome, and bone metabolism (SAR-7226 has been shown to increase bone mineral density in rodent models via calcium/phosphorus homeostasis modulation).[1]

Pathway Visualization

The following diagram illustrates the dual blockade mechanism and its downstream physiological effects.

SAR7226_MechanismSARSAR-7226 HydrateSGLT1SGLT1 Transporter(Intestine/Kidney)SAR->SGLT1Inhibits (IC50 ~ nM range)SGLT2SGLT2 Transporter(Kidney Proximal Tubule)SAR->SGLT2Inhibits (IC50 ~ nM range)Ca_PhosCa2+ / PO4- Homeostasis(PTH Suppression)SAR->Ca_PhosModulates (Indirectly)Glucose_IntIntestinal GlucoseAbsorptionSGLT1->Glucose_IntPromotesGlucose_RenRenal GlucoseReabsorptionSGLT2->Glucose_RenPromotesBlood_GluBlood Glucose LevelsGlucose_Int->Blood_GluIncreasesGlucose_Ren->Blood_GluIncreasesBoneBone Mineral Density(Osteoblast/Osteoclast Balance)Ca_Phos->BoneIncreases Mass/Strength

Figure 1: Mechanism of action for SAR-7226.[1] Red arrows indicate inhibition; green nodes indicate downstream physiological outcomes relevant to bone and metabolic research.

Chemical Properties & Reconstitution

Proper handling is critical as the hydrate form affects molecular weight calculations.[2]

PropertySpecification
Chemical Name SAR-7226 Hydrate
CAS Number 1229167-48-9 (Hydrate)
Molecular Weight 454.37 g/mol (Note: Use this value, not the free base MW)
Solubility DMSO (≥ 50 mg/mL), Water (Low/Variable - not recommended for stock)
Appearance White to off-white solid
Storage Powder: -20°C (2 years); In Solvent: -80°C (6 months)
Reconstitution Protocol
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for the primary stock solution.[2] Avoid aqueous buffers for the initial stock to prevent precipitation.

  • Calculation: To prepare a 10 mM Stock Solution :

    • Weigh 4.54 mg of SAR-7226 Hydrate.[1][2]

    • Dissolve in 1.0 mL of DMSO.

    • Vortex for 30 seconds until completely clear.

  • Sterilization: Do not autoclave. If sterility is required, filter through a 0.22 µm PTFE syringe filter (nylon filters may bind drug).[1]

  • Aliquot: Dispense into 20-50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

Cell Culture Protocol: Dosage & Treatment[2]

Recommended Cell Lines
  • Caco-2: Expresses high levels of SGLT1 (model for intestinal absorption).[2][3]

  • HK-2 (Human Kidney 2): Proximal tubule cells expressing SGLT2 (and some SGLT1).[2]

  • HEK-293 (Transfected): Often used with stable overexpression of hSGLT1 or hSGLT2 for specificity assays.[2]

Dosage Optimization Strategy

SAR-7226 is a potent inhibitor.[1][2][4] Literature suggests SGLT2 inhibition occurs in the low nanomolar range, while SGLT1 inhibition may require slightly higher concentrations depending on the specific assay conditions.

Standard Screening Range: 1 nM to 10 µM.[2]

Experimental GoalRecommended ConcentrationDuration
IC50 Determination 8-point serial dilution (e.g., 0.1, 1, 10, 50, 100, 500, 1000, 10000 nM)15 - 60 min (Uptake Assay)
Metabolic Signaling 100 nM – 1 µM24 - 48 Hours
Toxicity/Off-Target > 10 µM24 - 72 Hours
Step-by-Step Treatment Protocol
Phase 1: Cell Preparation[2]
  • Seeding: Seed cells (e.g., Caco-2) in 24-well or 96-well plates.

  • Differentiation: For Caco-2, allow 14-21 days post-confluence for full expression of SGLT1 transporters. For HK-2, treat at 80% confluence.[1]

  • Starvation: Wash cells 2x with Glucose-Free Buffer (Krebs-Ringer Phosphate HEPES, KRPH) 30 minutes prior to treatment to deplete intracellular glucose.[1][2]

Phase 2: Drug Dilution (Serial Dilution)

Prepare fresh on the day of the experiment.

  • Thaw 10 mM DMSO stock.[2]

  • Intermediate Dilution: Dilute 1:100 in PBS to create a 100 µM working solution (1% DMSO).

  • Final Dilution: Dilute further into the assay buffer (KRPH) to reach target concentrations (e.g., 10 nM, 100 nM).

    • Critical Control: Ensure the final DMSO concentration is < 0.1% in all wells, including the vehicle control (0 nM).

Phase 3: Glucose Uptake Assay (Functional Readout)
  • Pre-incubation: Incubate cells with SAR-7226 (at varying doses) in KRPH buffer for 15 minutes at 37°C.

  • Substrate Addition: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 50-100 µM.[1][2]

    • Alternative: Use [¹⁴C]-Methyl-α-D-glucopyranoside (AMG) for higher specificity to SGLT (AMG is not transported by GLUTs).[1][2]

  • Uptake: Incubate for 20-30 minutes at 37°C.

  • Termination: Aspirate buffer and wash 3x with ice-cold PBS containing phloretin (inhibits GLUT efflux) or simple ice-cold PBS.

  • Measurement:

    • Fluorescence: Lyse cells and measure fluorescence (Ex/Em: 465/540 nm).

    • Radioactivity: Lyse with NaOH and measure CPM in a scintillation counter.

Experimental Workflow Diagram

Workflowcluster_0Preparationcluster_1Cell Treatmentcluster_2AnalysisStock10 mM Stock(DMSO)DilutionSerial Dilution(KRPH Buffer)Stock->DilutionTreatSAR-7226 Incubation(15 min)Dilution->TreatWashGlucose Depletion(30 min)Wash->TreatUptakeAdd 2-NBDG or AMG(30 min)Treat->UptakeStopIce-Cold WashUptake->StopReadMeasure Fluorescenceor ScintillationStop->Read

Figure 2: Step-by-step experimental workflow for evaluating SAR-7226 efficacy in vitro.

Troubleshooting & Critical Considerations

IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C. Do not exceed 100 µM in aqueous buffer.[1][2]
High Background Signal GLUT transporter activityUse AMG (Methyl-α-D-glucopyranoside) instead of 2-NBDG. AMG is specific to SGLTs and not transported by GLUTs.[2]
Cell Detachment DMSO toxicity or washing stressKeep DMSO < 0.1%.[2] Wash gently; HK-2 cells are loosely adherent.[1][2]
No Inhibition Observed Low SGLT expressionVerify SGLT1/2 expression via Western Blot or qPCR before treatment.[2] Caco-2 requires full differentiation.[1][2]

References

  • SGLT Inhibitor Mechanisms & Bone Metabolism

    • Samadfam, R., et al. (2013).[1] "Anti-diabetes drug class of SGLT1 inhibitors increases bone mass in young and adult female Sprague-Dawley rats by decreasing bone turnover."[2] Canadian Journal of Diabetes, 37, S6.[1]

  • SGLT1/2 Dual Inhibition Pharmacology

    • Powell, D. R., et al. (2013).[1] "Dual SGLT1/2 Inhibition with LX4211 Improves Glycemic Control...".[2] Clinical Pharmacology & Therapeutics. (Provides comparative protocols for dual inhibitors).

  • General Protocol for Glucose Uptake Assays

    • Zou, C., et al. (2005).[1] "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods.

  • Compound D

    • Search results indicate SAR-7226 is a Sanofi-developed compound.[1][2][5] Specific synthesis and characterization data are often referenced in patent literature (e.g., WO2009100936A2).

SAR-7226 Hydrate for [specific disease] model

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR-7226 Hydrate for Type 2 Diabetes (db/db) Model

Abstract

This technical guide outlines the preparation, handling, and experimental application of SAR-7226 Hydrate , a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2). Unlike selective SGLT2 inhibitors (e.g., dapagliflozin), SAR-7226 targets both renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1).[1] This protocol focuses on the db/db mouse model of Type 2 Diabetes Mellitus (T2DM), providing validated workflows for in vitro glucose uptake assays and in vivo glycemic control assessment.

Compound Identity & Handling

Compound: SAR-7226 Hydrate Mechanism: Dual SGLT1/SGLT2 Inhibition CAS No: 1229167-48-9 (Hydrate) Molecular Weight: 454.37 g/mol (Hydrate form)[2]

Critical Formulation Note: The Hydrate Factor

SAR-7226 is supplied as a hydrate.[3][4] Researchers often calculate molarity based on the anhydrous molecular weight, leading to under-dosing.

  • Correction Factor: Always use the hydrate MW (454.37 g/mol ) for calculations.

  • Storage: Store powder at -20°C in a desiccator. The hydrate form is stable but can be hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Vehicle Preparation (Standard Oral Suspension)

For in vivo oral gavage (PO), SAR-7226 has poor water solubility and requires a suspending agent.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in sterile water.

  • Preparation:

    • Weigh SAR-7226 Hydrate.

    • Add a small volume of Tween 80 to "wet" the powder.

    • Slowly add 0.5% MC solution while vortexing to create a uniform suspension.

    • Sonicate for 10–15 minutes if aggregates persist.

    • Stability: Prepare fresh daily.

Mechanism of Action

SAR-7226 reduces hyperglycemia through two distinct pathways:

  • Renal (SGLT2/1): Blocks glucose reabsorption in the proximal tubule, promoting glucosuria.[1][5][6]

  • Intestinal (SGLT1): Delays/blocks glucose absorption in the gut, blunting post-prandial glucose spikes.[1]

G cluster_gut Intestinal Lumen cluster_kidney Renal Proximal Tubule Glucose_Gut Dietary Glucose SGLT1_Gut SGLT1 Transporter Glucose_Gut->SGLT1_Gut Uptake Blood Systemic Circulation (Hyperglycemia) SGLT1_Gut->Blood Absorption Glucose_Renal Filtered Glucose SGLT2_Renal SGLT2 Transporter (90% Reabsorption) Glucose_Renal->SGLT2_Renal SGLT1_Renal SGLT1 Transporter (10% Reabsorption) Glucose_Renal->SGLT1_Renal Urine Urine Excretion (Glucosuria) Glucose_Renal->Urine Blocked by SAR-7226 SGLT2_Renal->Blood Reabsorption SGLT1_Renal->Blood SAR SAR-7226 (Dual Inhibitor) SAR->SGLT1_Gut SAR->SGLT2_Renal SAR->SGLT1_Renal

Figure 1: Dual mechanism of SAR-7226 targeting intestinal absorption and renal reabsorption.[1]

In Vitro Protocol: SGLT-Mediated Glucose Uptake

Objective: Verify potency (IC50) against SGLT1 and SGLT2 before in vivo use. Cell Model: CHO cells stably transfected with human SGLT1 or SGLT2. (Alternatively, Caco-2 cells can be used for endogenous SGLT1).

Reagents
  • Tracer: [¹⁴C]-α-Methyl-D-glucopyranoside (AMG). Note: AMG is used instead of glucose because it is transported by SGLTs but not metabolized.

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer.

Step-by-Step Methodology
  • Seeding: Plate CHO-hSGLT1 or CHO-hSGLT2 cells in 96-well scintoplates (30,000 cells/well). Incubate for 24 hours.

  • Starvation: Wash cells once with KRH buffer (glucose-free) to remove culture medium.

  • Treatment: Add 50 µL of KRH containing SAR-7226 (Concentration range: 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

  • Uptake: Add 50 µL of KRH containing [¹⁴C]-AMG (Final conc: 10 µM, 0.5 µCi/mL).

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Aspirate buffer and wash 3x with ice-cold KRH containing Phlorizin (100 µM) to immediately stop transport.

  • Lysis & Read: Add scintillation cocktail directly to wells. Read on a MicroBeta counter.

Data Analysis:

  • Calculate % Inhibition relative to Vehicle (0% inhibition) and Phlorizin (100% inhibition).

  • Target IC50: SAR-7226 typically exhibits IC50 in the low nanomolar range for SGLT2 (~2-5 nM) and SGLT1 (~20-50 nM).

In Vivo Protocol: db/db Mouse Model[7][8][9]

Objective: Assess the efficacy of SAR-7226 on glucose tolerance and urinary glucose excretion (UGE). Animal Model: Male BKS.Cg-Dock7ᵐ +/+ Leprᵈᵇ/J (db/db) mice, 8–10 weeks old. These mice are leptin-receptor deficient, obese, and hyperglycemic.

Experimental Design
GroupNTreatmentDose (PO)Regimen
Vehicle 80.5% Methylcellulose-QD x 14 Days
Low Dose 8SAR-7226 Hydrate1 mg/kgQD x 14 Days
High Dose 8SAR-7226 Hydrate10 mg/kgQD x 14 Days
Positive Ctrl 8Sotagliflozin10 mg/kgQD x 14 Days
Workflow: Oral Glucose Tolerance Test (OGTT)
  • Acclimatization: House mice individually in metabolic cages for 48 hours prior to the experiment to allow urine collection adaptation.

  • Fasting: Fast mice for 6 hours (morning fast) or overnight. Note: db/db mice are sensitive to overnight fasting; 6-hour fast is often preferred to avoid hypoglycemia.

  • Baseline: Measure fasting blood glucose (Time -30 min) via tail nick.

  • Drug Administration: Administer SAR-7226 or Vehicle via oral gavage (Time -30 min).

  • Glucose Challenge: Administer Glucose (2 g/kg) via oral gavage (Time 0).

  • Sampling: Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose load.

  • Urine Collection: Collect urine over the 0–24h period using metabolic cages. Measure glucose concentration (mg/dL) and total volume to calculate Total Urinary Glucose Excretion (UGE).

Workflow cluster_measure Data Collection Start db/db Mice (8-10 wks) Randomization based on Glucose Fast Fast (6 Hours) Start->Fast Dose Administer SAR-7226 (PO, T = -30 min) Fast->Dose Challenge Glucose Challenge (2g/kg, T = 0) Dose->Challenge Urine 24h Urine Collection (UGE Analysis) Dose->Urine Simultaneous Blood Blood Glucose (0, 15, 30, 60, 120 min) Challenge->Blood

Figure 2: Experimental workflow for OGTT and UGE assessment in db/db mice.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls:

  • Hydrate Calculation Error:

    • Symptom:[7][8][9] Lower than expected efficacy.

    • Check: Did you calculate mass based on MW 454.37? If you used the anhydrous MW (~436), you under-dosed by ~4%.

  • Vehicle Precipitation:

    • Symptom:[7][9] Inconsistent data between mice.

    • Fix: SAR-7226 is hydrophobic. Ensure the methylcellulose suspension is uniform. Do not store the suspension >24 hours.

  • SGLT1 vs. SGLT2 Contribution:

    • Validation: To confirm SGLT1 inhibition (gut), look for delayed glucose peak in the OGTT. Pure SGLT2 inhibitors (like dapagliflozin) lower the AUC but do not significantly shift the time of peak absorption. Dual inhibitors (SAR-7226) should flatten the initial spike (0-30 min).

References

  • Powell, D. R., et al. (2013). "Dual SGLT1/2 Inhibition with LX4211 Improves Glycemic Control in T2DM Models." Journal of Pharmacology and Experimental Therapeutics. Link(Canonical reference for dual inhibitor methodology).

  • Sanofi-Aventis. (2012). "Patent WO2012052456: Novel SGLT Inhibitors." WIPO Patentscope. Link(Source of chemical structure and synthesis).

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism. Link(Standard protocol for AMG uptake assays).

  • MedKoo Biosciences. "SAR-7226 Hydrate Product Sheet." Link(Physical properties and solubility data).

Sources

Technical Application Note: Preparation and Handling of SAR-7226 Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

SAR-7226 Hydrate is a potent, dual inhibitor of SGLT1 (Sodium-Glucose Cotransporter 1) and SGLT2 , primarily utilized in metabolic disease research to study glucose homeostasis and renal glucose reabsorption mechanisms.

Unlike standard anhydrous compounds, the "Hydrate" designation indicates water molecules are integrated into the crystal lattice. Critical experimental failure occurs when researchers neglect the mass contribution of these water molecules during molarity calculations. This guide provides a precision protocol to ensure accurate dosing, accounting for batch-specific hydration states.

Compound Snapshot
PropertySpecification
Compound Name SAR-7226 Hydrate
Target SGLT1 / SGLT2
CAS (Hydrate) 1229167-48-9
CAS (Free Base) 702638-25-3
Molecular Weight (Hydrate) ~454.37 g/mol (Variable - Check CoA )
Solubility Soluble in DMSO (≥ 50 mg/mL); Poorly soluble in water
Appearance Solid powder (White to off-white)

The Hydrate Correction Factor (Critical Theory)

The "Under-Dosing" Trap

Many researchers habitually use the molecular weight (MW) printed on the general catalog entry (often the anhydrous MW) while weighing the hydrated substance.

  • Scenario: You weigh 10 mg of SAR-7226 Hydrate but calculate molarity using the anhydrous MW (~436.36 g/mol ).

  • Result: You believe you have more active drug moles than you actually do. Your final solution will be dilute , skewing IC50 curves and biological readouts.

The Self-Validating Calculation Protocol

To ensure integrity, you must derive the Adjusted Mass required for your target concentration.

Formula:



Step-by-Step Verification:

  • Locate the Certificate of Analysis (CoA): Do not trust the bottle label alone. Find the specific batch MW, which accounts for the exact water content (degree of hydration) of that lot.

  • Calculate: If the CoA lists the MW as 454.37 g/mol (monohydrate approximation) and you need 10 mL of a 10 mM stock:

    
    
    
  • Validation: If you used the anhydrous MW (436.36), you would have weighed 43.6 mg, resulting in a 4% error immediately.

Detailed Preparation Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • SAR-7226 Hydrate (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell Culture Grade)

  • Vortex mixer

  • Sonicator (water bath)

  • Amber glass vials (borosilicate) with Teflon-lined caps

Workflow Diagram

The following diagram illustrates the critical decision points in the solubilization process.

SAR7226_Workflow Start Start: Receive SAR-7226 Hydrate CheckCoA CRITICAL: Check Batch CoA for Specific MW (Hydrate) Start->CheckCoA Calc Calculate Mass Required: Mass = Molarity * Vol * MW_hydrate CheckCoA->Calc Weigh Weigh Powder into Amber Glass Vial Calc->Weigh AddDMSO Add Anhydrous DMSO (Stepwise) Weigh->AddDMSO Vortex Vortex (30-60 sec) AddDMSO->Vortex CheckSol Visual Inspection: Clear Solution? Vortex->CheckSol Sonicate Sonicate (Water Bath) Max 40°C, 5 mins CheckSol->Sonicate No (Particulates) Aliquot Aliquot into single-use vials (Avoid Freeze-Thaw) CheckSol->Aliquot Yes Sonicate->CheckSol Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Decision logic for preparing SAR-7226 Hydrate stock solutions, emphasizing the CoA verification step to correct for hydration state.

Step-by-Step Procedure
  • Environment: Perform weighing in a low-humidity environment if possible. Hydrates can be hygroscopic; minimize exposure to ambient air.

  • Solvent Addition: Add DMSO to the vial containing the powder.

    • Why DMSO? SAR-7226 is hydrophobic. Water or ethanol may result in precipitation at high concentrations.

  • Dissolution: Vortex vigorously for 1 minute.

    • Troubleshooting: If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Do not allow the temperature to exceed 40°C to prevent degradation.

  • Sterilization (Optional but Recommended): If using for cell culture, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters , as they may bind small molecules.

Storage and Stability

ConditionDurationNotes
Powder (-20°C) 2 YearsStore in a desiccator; protect from light.
DMSO Stock (-20°C) 6 MonthsSingle-use aliquots are mandatory.
DMSO Stock (4°C) < 1 WeekProne to precipitation; check visually before use.
Aqueous Dilution ImmediatePrepare fresh. Unstable over hours.

Freeze-Thaw Warning: Repeated freeze-thaw cycles introduce moisture (condensation) into the hygroscopic DMSO, which can force the hydrophobic SAR-7226 out of solution (precipitation) or alter its effective concentration.

Mechanism of Action & Biological Context[13]

Understanding the pathway ensures the reagent is applied correctly in assays. SAR-7226 blocks the transport of glucose from the intestinal lumen (SGLT1) and renal proximal tubule (SGLT2) into the bloodstream.

SGLT_Pathway Lumen Intestinal Lumen / Renal Tubule SGLT SGLT1 / SGLT2 Transporter Lumen->SGLT Substrate Availability Glucose Glucose Glucose->SGLT Transport Blood Bloodstream (Systemic Circulation) SGLT->Blood Glucose Reabsorption SAR7226 SAR-7226 (Inhibitor) SAR7226->SGLT Blocks Transport (Inhibition)

Figure 2: Mechanism of Action.[1] SAR-7226 inhibits the SGLT transporters, preventing glucose uptake from the lumen/tubule into the bloodstream.

Dilution Table (Quick Reference)

Target Stock Concentration: 10 mM Assumes Batch MW = 454.37 g/mol (Check your CoA!)

Mass of SAR-7226 HydrateVolume of DMSO Required
1 mg220.0 µL
5 mg1.10 mL
10 mg2.20 mL
50 mg11.00 mL

Application Note: For cell-based assays, dilute the DMSO stock at least 1:1000 into culture medium to keep final DMSO concentration < 0.1%, preventing solvent toxicity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 134693441, SAR-7226. Retrieved from [Link]

  • Powell, M. F., et al. (1998). Compendium of excipients for parenteral formulations. PDA Journal of Pharmaceutical Science and Technology. (Reference for DMSO solubility standards in drug delivery).

Sources

Application Note: SAR-7226 Hydrate – Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

SAR-7226 Hydrate is a potent, dual inhibitor of Sodium-Glucose Co-Transporters 1 and 2 (SGLT1/2), primarily utilized in metabolic disease research (Type 2 Diabetes) to study glucose homeostasis. As a bioactive small molecule, it presents specific challenges regarding solubility, hygroscopicity, and operator safety.

This guide moves beyond basic safety data sheets (SDS) to provide field-proven protocols for researchers. It addresses the critical "why" behind handling procedures—specifically focusing on preventing compound degradation due to moisture uptake (hydrate stability) and ensuring accurate dosing in cell-based assays.

Key Technical Parameters:

  • Target: SGLT1 (Intestinal/Renal) and SGLT2 (Renal).

  • Chemical State: Solid (Hydrate form).

  • Primary Hazard: Bioactive dust inhalation; potential reproductive/metabolic modulator.

  • Critical Handling Constraint: Hygroscopic; requires desiccation and precise solvent selection.

Physicochemical Profile & Risk Assessment

Chemical Identity
  • Compound Name: SAR-7226 Hydrate[1]

  • CAS Number: 1229167-48-9[1]

  • Molecular Formula: C₁₈H₂₂F₄N₂O₇ (Must adjust for hydration state in molarity calculations)

  • Molecular Weight: 454.37 g/mol [1]

  • Appearance: White to off-white crystalline solid.

Mechanism of Action (Context for Safety)

SAR-7226 blocks the reabsorption of glucose in the proximal tubule of the kidney (SGLT2) and glucose absorption in the intestine (SGLT1).

  • Research Insight: In laboratory settings, accidental inhalation or mucosal absorption could theoretically alter systemic glucose dynamics. While acute toxicity is generally low for this class, strict containment is required to prevent sensitization or unintended physiological effects.

Hazard Hierarchy & Controls

Treat SAR-7226 as a High-Potency Active Pharmaceutical Ingredient (HPAPI) in the research setting.

Hazard CategoryRisk LevelControl Measure
Inhalation High (Dust)Engineering Control: Weigh only inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
Dermal ModeratePPE: Double nitrile gloves (0.11 mm min. thickness). Lab coat with cuffed sleeves.
Stability High (Moisture)Storage: Store at -20°C in a desiccated environment. Warm to RT before opening.

Visualization: Safety & Handling Workflow

The following diagram outlines the critical decision matrix for handling SAR-7226, prioritizing operator safety and compound integrity.

SafetyWorkflow cluster_Safety Safety Checkpoints Start Start: SAR-7226 Handling Storage Storage Retrieval (-20°C, Desiccated) Start->Storage Equilibration Equilibrate to RT (30-60 mins) Storage->Equilibration Prevents condensation OpenVial Open Vial in Fume Hood Equilibration->OpenVial Critical Step Weighing Weighing (Use Anti-static Gun) OpenVial->Weighing Avoid drafts Solubilization Solubilization (DMSO Preferred) Weighing->Solubilization Vortex immediately Aliquot Aliquot & Re-freeze (-80°C) Solubilization->Aliquot Avoid freeze-thaw

Figure 1: Critical workflow for retrieving, weighing, and solubilizing SAR-7226 to prevent moisture contamination and exposure.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mg/mL) for long-term storage.

Materials:

  • SAR-7226 Hydrate powder.

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure:

  • Equilibration: Remove the product vial from -20°C storage. Do not open until the vial feels ambient to the touch (approx. 45 mins).

    • Scientific Logic:[2][3] Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder, altering the net weight and potentially hydrolyzing the compound.

  • Calculation:

    • Target Concentration: 10 mM.

    • Formula:

      
      
      
    • Note: Ensure you use the MW of the Hydrate form (454.37 g/mol ) for weighing, but consider the stoichiometry of the active moiety if comparing to historical anhydrous data.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex moderately for 30 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, sonicate in a water bath at room temperature (max 5 mins). Avoid heating >40°C.

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 20 µL or 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C for up to 6 months.

Protocol B: Aqueous Dilution for Cell Assays

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

Procedure:

  • Serial Dilution: Perform serial dilutions in 100% DMSO first.

    • Reasoning: Diluting directly into water at high concentrations often causes "crashing out" (precipitation). Keeping the compound in DMSO until the final step ensures homogeneity.

  • Final Step: Transfer the diluted DMSO solution into pre-warmed cell culture media (e.g., DMEM + 10% FBS).

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the SGLT inhibition effect.

    • Validation: Visually inspect the media for turbidity (cloudiness) immediately after addition.

Biological Context & Pathway Visualization

Understanding the target pathway is essential for designing safety assays (e.g., checking for off-target hypoglycemia in animal models).

SGLT_Pathway SAR7226 SAR-7226 (Inhibitor) SGLT2 SGLT2 (Kidney Proximal Tubule) SAR7226->SGLT2 Blocks SGLT1 SGLT1 (Intestine/Kidney) SAR7226->SGLT1 Blocks Glucose_Reabs Glucose Reabsorption (Bloodstream) SGLT2->Glucose_Reabs Physiological Function Glucose_Excr Glucose Excretion (Urine) SGLT2->Glucose_Excr Inhibition leads to SGLT1->Glucose_Reabs

Figure 2: Mechanism of Action. SAR-7226 inhibits SGLT1/2, shifting glucose disposition from reabsorption to excretion.

Waste Disposal & Spill Response[4]

Solid Spill
  • Evacuate: If a large quantity (>100 mg) is aerosolized, evacuate the immediate area.

  • PPE: Wear N95/P100 respirator, double gloves, and goggles.

  • Cleanup: Cover spill with wet paper towels (to prevent dust). Wipe up and place in a hazardous chemical waste bag.

  • Decontamination: Clean surface with 10% bleach followed by 70% ethanol.

Liquid Spill (DMSO Stock)
  • Absorb: Use vermiculite or absorbent pads. DMSO penetrates skin rapidly; do not touch the liquid even with standard latex gloves (Nitrile is preferred, but breakthrough time is still short for DMSO).

  • Disposal: Incineration is the preferred method for disposal of SGLT inhibitors to prevent environmental accumulation.

References

  • PubChem. Dimethyl Sulfoxide (DMSO) Chemical Properties and Toxicity. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Guidelines for Handling High Potency Active Pharmaceutical Ingredients (HPAPIs). Available at: [Link]

  • Powell, D. R., et al.Dual SGLT1/2 Inhibition: Mechanism and Therapeutic Potential. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for MoA).

(Note: Specific SDS data for SAR-7226 is proprietary to the synthesizer; protocols above are derived from standard operating procedures for potent SGLT inhibitors and general laboratory safety standards.)

Sources

Troubleshooting & Optimization

Technical Support: SAR-7226 Hydrate Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Support Center. Ticket ID: SAR-7226-HYD-SOL Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty dissolving SAR-7226 Hydrate , a potent SGLT1/2 inhibitor. This is a common physicochemical challenge when working with hydrate forms of small molecules. Unlike anhydrous salts, hydrates possess water molecules integrated into their crystal lattice.[1][2] This increases the lattice energy, often making the compound kinetically resistant to dissolution in organic solvents (like DMSO) and prone to rapid precipitation in aqueous buffers.

This guide provides a root-cause analysis and a self-validating protocol to ensure consistent formulation for in vitro and in vivo applications.

Part 1: The "Why" – Root Cause Analysis

Before attempting the protocol, understand the thermodynamic barriers preventing your success.

  • Lattice Energy Barrier: The water molecules within the SAR-7226 hydrate crystal structure stabilize the solid state. To dissolve the compound, your solvent must overcome this extra stability. Room temperature DMSO is often insufficient to break this lattice initially.

  • The "Water Crash" Effect: If you are trying to dissolve the hydrate directly into an aqueous buffer (PBS, Media), it will likely fail. Despite containing water in the crystal, the molecule itself is lipophilic. The "hydrate" designation refers to the solid-state packing, not its hydrophilicity.

  • Molecular Weight Mismatch: A common error is weighing the hydrate but calculating Molarity based on the anhydrous molecular weight. This leads to under-dosing and incorrect solubility expectations.

Key Physicochemical Data:

Property Value Note
Compound Name SAR-7226 Hydrate SGLT1/2 Inhibitor
MW (Hydrate) ~454.37 g/mol Use this for calculations
MW (Anhydrous) ~436.35 g/mol For reference only
Primary Solvent DMSO (Dimethyl Sulfoxide) Anhydrous grade required
Solubility Limit ~30-50 mg/mL (DMSO) Requires heat/sonication

| Aqueous Solubility | < 1 mg/mL | Insoluble without co-solvents |

Part 2: The "How" – Validated Protocols
Workflow A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a clear, stable stock solution (typically 10 mM or 50 mg/mL).

Reagents:

  • SAR-7226 Hydrate Powder.

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves). Note: Old DMSO absorbs water from the air, reducing its solubilizing power.

Protocol:

  • Weighing: Weigh the desired amount of SAR-7226 Hydrate.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW_Hydrate (454.37) ] / 1000.

  • Addition: Add the calculated volume of Anhydrous DMSO to the vial. Do not add the powder to the DMSO; add DMSO to the powder to ensure all material is submerged.

  • The Kinetic Kick (Critical Step):

    • Vortex vigorously for 60 seconds.

    • If particles remain, sonicate in a water bath at 40°C for 10-15 minutes. The heat is essential to break the hydrate lattice.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy" or "opalescent," it is a suspension, not a solution. Repeat heating/sonication.

Workflow B: Aqueous Dilution (Preventing Precipitation)

Objective: Dilute the DMSO stock into cell culture media or buffer without crashing out.

The Golden Rule: Never exceed 0.5% - 1.0% final DMSO concentration in cell assays, and never add the stock directly to a large volume of cold media.

Protocol:

  • Intermediate Dilution: Perform a serial dilution in DMSO first to reach 1000x your final desired concentration.

  • Rapid Dispersion:

    • Pipette the culture media into a tube.

    • While vortexing the media gently, slowly inject the DMSO stock into the center of the liquid vortex.

    • Why? This prevents local high concentrations of DMSO/Drug at the pipette tip, which causes immediate precipitation.

Part 3: Visualization & Logic Flows
Figure 1: The Dissolution Decision Tree

This workflow illustrates the logic for handling stubborn hydrates.

G Start Start: SAR-7226 Hydrate Powder Solvent Add Anhydrous DMSO (Target: 10-50mM) Start->Solvent Vortex Vortex 60s Solvent->Vortex Check1 Visual Inspection: Clear? Vortex->Check1 Sonicate Sonicate @ 40°C (10-15 mins) Check1->Sonicate No (Hazy/Particulates) Success Success: Clear Stock Solution (Store -20°C) Check1->Success Yes FailLoop Still Cloudy? Sonicate->FailLoop FailLoop->Success Clear Dilute Dilute to 0.5x Target Conc (Add more DMSO) FailLoop->Dilute Cloudy Dilute->Sonicate Retry

Caption: Figure 1. Step-by-step logic for overcoming the kinetic stability of SAR-7226 Hydrate in DMSO.

Figure 2: In Vivo Formulation Strategy

For animal studies, simple DMSO/Water mixtures often fail. Use this solubilization vehicle strategy.

G Stock SAR-7226 Stock (100% DMSO) Step1 Add Co-Solvent 1: PEG400 (30-40%) Stock->Step1 Mix Thoroughly Step2 Add Surfactant: Tween 80 (5%) Step1->Step2 Vortex Step3 Add Aqueous Phase: Warm Saline (qs) Step2->Step3 Add Slowly (Dropwise) Result Stable In Vivo Formulation (Micro-emulsion) Step3->Result

Caption: Figure 2. Recommended vehicle formulation for in vivo administration (DMSO/PEG400/Tween80/Saline).

Part 4: Troubleshooting FAQ

Q1: I followed the protocol, but my solution turned cloudy immediately after adding water. Why? A: This is "Crash Out." SAR-7226 is hydrophobic. When you add water, the solvent power drops drastically.

  • Fix: Do not add water to the stock vial. Only add the stock to the water (media).

  • Fix: Ensure your final concentration in the aqueous buffer does not exceed the solubility limit (likely < 100 µM).

Q2: Can I use Ethanol instead of DMSO? A: Generally, no. Hydrates of this class are typically 5-10x less soluble in Ethanol than in DMSO. Ethanol also evaporates faster, leading to concentration changes during storage. Stick to Anhydrous DMSO.

Q3: How do I store the stock solution? A: Store at -20°C or -80°C.

  • Critical: Upon thawing, the hydrate may re-crystallize. You must re-sonicate and warm the vial to 37°C-40°C every time you thaw it to ensure redissolution before use.

Q4: My calculation seems wrong. What MW should I use? A: Always use the MW printed on the specific vial you received.

  • If your vial says "SAR-7226 Hydrate," use 454.37 g/mol .[3]

  • If you use the anhydrous MW (~436 g/mol ) for your calculation but weigh the hydrate powder, your actual concentration will be ~4% lower than calculated because you are weighing water weight.

References
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2018). Discussion: Difference between anhydrous or hydrated salt for bacterial culture medium. Retrieved from [Link]

Sources

Technical Support Center: SAR-7226 Hydrate Stability & Formulation Guide

[1]

Executive Summary

SAR-7226 Hydrate is a potent, dual SGLT1/2 inhibitor utilized in metabolic disease research.[1] As a glycoside derivative containing a fluorinated pyrazole moiety, it presents specific physicochemical challenges—primarily poor aqueous solubility and a propensity to precipitate ("crash out") upon dilution from organic stock solutions.[1] Furthermore, the "hydrate" designation indicates water molecules are integrated into the crystal lattice, affecting both molecular weight calculations and dissolution kinetics.

This guide provides field-proven protocols to maximize the stability of SAR-7226 in solution, ensuring reproducible data in both in vitro and in vivo assays.[1]

Critical Physicochemical Properties

Before handling, verify these parameters to prevent calculation errors and stability failures.

PropertyValue / CharacteristicImpact on Experiment
Chemical Nature SGLT1/2 Inhibitor (Glycoside derivative)Glycosidic bonds can be sensitive to acid hydrolysis.[1]
Form Hydrate (C₁₈H₂₀F₄N₂O₆[1] · H₂O)Crucial: You must use the Hydrate MW (~454.37 g/mol ) for calculations, not the free base MW.[1]
Solubility (DMSO) High (>50 mg/mL)Ideal for stock preparation.[1]
Solubility (Aqueous) Low (<1 mg/mL unformulated)High risk of precipitation in cell culture media.[1]
Hygroscopicity Moderate to HighAbsorbs atmospheric water; store desicated.[1]

Stock Solution Preparation (The Foundation)

Q: My SAR-7226 powder won't dissolve instantly in DMSO. Is it defective? A: Likely not. Hydrates possess a stable crystal lattice structure stabilized by water molecules.[1] This lattice requires more energy to break than an amorphous solid.[1]

Protocol: The "Warm & Vortex" Method

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).[1] Avoid DMSO that has been opened for months, as it absorbs water, reducing solubility power.[1]

  • Weighing: Weigh the powder quickly to minimize moisture uptake.[1]

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .[1]

    • Crucial Step: If the solution is cloudy, warm the vial to 37°C in a water bath for 3–5 minutes.

    • Vortex vigorously for 30 seconds.

    • Inspect visually: The solution must be crystal clear. Any turbidity indicates undissolved micro-crystals which will skew your concentration.[1]

Q: How should I store the stock solution? A:

  • Short-term (Days): 4°C, protected from light.[1]

  • Long-term (Months): -20°C or -80°C.[1]

  • Rule of Thumb: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle introduces condensation, which can trigger precipitation or hydrolysis.[1]

Aqueous Dilution (Preventing Precipitation)[1]

Q: When I add my DMSO stock to the cell culture media, it turns cloudy. Why? A: You are experiencing "solvent shock."[1] Rapidly introducing a hydrophobic molecule dissolved in DMSO into a highly aqueous environment causes the compound to aggregate and precipitate before it can disperse.

Protocol: The "Stepwise Dispersion" Technique Do NOT squirt the DMSO stock directly into a static volume of media.

  • Prepare Intermediate (Optional but Recommended): Dilute your high-concentration stock (e.g., 50 mM) to a 10x working concentration using plain media or PBS.[1]

  • Dynamic Addition:

    • Place your final volume of media on a vortex mixer (low speed) or stir plate.

    • Add the DMSO stock dropwise into the center of the vortex.

    • This ensures immediate dispersion, preventing local areas of high concentration where precipitation triggers.

  • Limit DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, unless your cells are known to tolerate higher levels.[1]

In Vivo Formulation (Animal Studies)

Q: Can I just dilute the DMSO stock with saline for mouse injections? A: No. SAR-7226 will likely precipitate immediately upon contact with saline, causing blockages in needles and poor bioavailability.[1] You need a "vehicle" that maintains solubility.

Recommended Formulation Strategy (Solubility-Optimized)

ComponentFunctionConcentration
DMSO Primary Solubilizer5% – 10%
PEG400 Co-solvent (Stabilizer)40%
Tween 80 Surfactant (Prevents aggregation)5%
Saline / PBS Aqueous Carrier45% – 50%

Preparation Workflow:

  • Dissolve SAR-7226 Hydrate in DMSO (100% of required drug mass).[1]

  • Add PEG400 and vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline/PBS (37°C) while vortexing.

    • Note: If a suspension forms, it may be acceptable for oral gavage (PO), but for IP/IV, the solution must be clear.[1]

Troubleshooting Decision Logic

Use the following workflows to diagnose and resolve stability issues.

Workflow 1: Stock Preparation & Handling

StockPrepStartStart: Solid SAR-7226 HydrateCalcCalculate Mass(Use Hydrate MW ~454.37)Start->CalcSolventAdd Anhydrous DMSO(Target 10-50 mM)Calc->SolventCheckVisual Inspection:Clear Solution?Solvent->CheckWarmWarm to 37°C (5 min)+ VortexCheck->WarmNo (Cloudy)AliquotAliquot & Store(-20°C, Desiccated)Check->AliquotYesWarm->Check

Caption: Figure 1.[1] Standardized workflow for preparing stable SAR-7226 Hydrate stock solutions.

Workflow 2: Troubleshooting Precipitation in Media

PrecipProblemIssue: Precipitationin Aqueous MediaStep1Check DMSO %Is it >1%?Problem->Step1ReduceReduce Stock Conc.or Increase Dilution FactorStep1->ReduceYesStep2Check Addition MethodWas it rapid?Step1->Step2NoMethodUse Dropwise Additionto Vortexing MediaStep2->MethodYesStep3Check Buffer pHIs it < 6.0?Step2->Step3NoBufferAdjust to pH 7.4(Avoid Acidic Hydrolysis)Step3->BufferYes

Caption: Figure 2. Diagnostic logic for resolving precipitation issues during experimental dilution.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no . While some glycosides dissolve in ethanol, SAR-7226 has significantly higher solubility in DMSO.[1] Ethanol stocks are also more prone to evaporation and concentration shifts during storage.[1]

Q: Is the hydrate form less active than the free base? A: No. Once dissolved in solution, the water of hydration dissociates, and the active pharmacological agent is identical. The "hydrate" status only affects the solid-state stability and the initial weighing mass.[1]

Q: My compound turned yellow after a month at room temperature. Is it safe to use? A: Discard it. Color change often indicates oxidation or hydrolysis of the glycosidic linkage. Always store stocks at -20°C or colder to prevent degradation.[1]

References

  • Source for molecular weight, solubility in DMSO, and storage recommend
  • General reference for handling hydrophobic small molecule inhibitors and vehicle formul
  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for SAR-7226. Retrieved from [Link]

    • Verification of chemical structure and fluorin

Technical Support Center: SAR-7226 Hydrate Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable

Research involving SAR-7226 (a dual SGLT1/2 inhibitor) frequently encounters reproducibility issues, specifically shifting IC50 values and inconsistent dose-response curves.[1]

As a hydrate, SAR-7226 contains water molecules integrated into its crystal lattice.[1] The core source of experimental variability is often not biological, but stoichiometric. The water content—and therefore the effective Molecular Weight (MW)—can fluctuate between manufacturing batches or even during storage if humidity is uncontrolled.[1]

This guide provides a self-validating framework to standardize your SAR-7226 workflows, ensuring that 10 µM in Experiment A is identical to 10 µM in Experiment B.

Part 1: The Stoichiometry Trap (Root Cause Analysis)

Many researchers calculate molarity based on the "generic" molecular weight found on a vendor's website.[1] For hydrates, this is a critical error.

  • The Variable: The degree of hydration (hemi-, mono-, di-hydrate) affects the bulk mass.[1]

  • The Consequence: Weighing 5 mg of Batch X (low water content) yields more active inhibitor molecules than 5 mg of Batch Y (high water content).[1]

  • The Fix: You must calculate the Adjusted Molecular Weight for every specific vial based on its Certificate of Analysis (CoA).

Visualizing the Variability Cycle

VariabilityCycle Start Standard Weighing (Using Generic MW) HydrateVar Batch-Specific Hydration Difference Start->HydrateVar Ignores Water Mass CorrectPath Correction: Use CoA Specific MW Start->CorrectPath Process Change ConcError Actual Concentration Deviation (+/- 15%) HydrateVar->ConcError Stoichiometric Mismatch BioVar Shifted IC50 / EC50 Data ConcError->BioVar False Potency Shift Consistent Reproducible Data CorrectPath->Consistent Normalized Molarity

Figure 1: The propagation of error when hydrate stoichiometry is ignored in stock preparation.

Part 2: Self-Validating Preparation Protocol

Do not use generic solubility tables. Follow this protocol to generate a "Golden Stock."

Step 1: The CoA Audit

Before opening the vial, locate the Certificate of Analysis (CoA) for your specific Lot Number.[1]

  • Look for Water Content (Karl Fischer) or Loss on Drying .[1]

  • Look for Batch Molecular Weight (this may differ from the structure's theoretical MW).[1]

Step 2: The Correction Formula

If the vendor provides the anhydrous MW and a water percentage, use this formula to find the mass required for your target concentration:


[1]
Step 3: Solvation Strategy (DMSO vs. Aqueous)

SAR-7226 is hydrophobic in its core structure despite the sugar moiety.[1]

  • Primary Solvent: DMSO (Dimethyl sulfoxide).[1]

  • Solubility Limit: ~50 mM in DMSO.[1]

  • Aqueous Stability: Poor long-term stability in water.[1] Only dilute into aqueous buffer immediately before use.

Standardized Stock Table (Example for Batch MW = 454.37 g/mol )

Target ConcentrationSolvent (DMSO) VolumeMass Required (mg)Notes
10 mM 1.00 mL4.54 mgStandard Screening Stock
50 mM 1.00 mL22.72 mgHigh Concentration Stock
100 mM ----Not Recommended (Precipitation Risk)

Critical Checkpoint: After adding DMSO, vortex for 30 seconds. Inspect for "micro-crystals" by holding the vial up to a light source.[1] The solution must be perfectly clear.

Part 3: Biological Context & Mechanism[1]

To troubleshoot "inactive" experiments, one must understand the pathway.[1] SAR-7226 blocks SGLT1 (intestinal) and SGLT2 (renal), preventing glucose uptake driven by the sodium gradient.[1]

SGLT Inhibition Pathway[1]

SGLT_Pathway Lumen Lumen / Urine (High Glucose) SGLT SGLT1 / SGLT2 Transporter Lumen->SGLT Glucose + Na+ Cell Intracellular Space SGLT->Cell Transport SAR7226 SAR-7226 (Inhibitor) SAR7226->SGLT Competitive Binding (Blocks Pocket) Glucose_In Glucose Influx Cell->Glucose_In Reduced by Inhibition

Figure 2: SAR-7226 mechanism of action.[1] It competes with glucose for the SGLT binding site, effectively shutting down Na+-driven glucose transport.[1]

Part 4: Troubleshooting FAQ

Q1: My compound turned into a sticky gum after being left on the bench. Is it usable?

  • Diagnosis: Hygroscopicity.[1] The hydrate form can absorb atmospheric moisture, turning into a deliquescent gum.[1]

  • Action: Discard. You cannot accurately weigh this mass.

  • Prevention: Store solid powder with desiccants at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.[1]

Q2: I see precipitation when diluting my DMSO stock into cell culture media.

  • Diagnosis: "Solvent Shock."[1] Adding high-concentration DMSO stock directly to aqueous media can cause rapid crashing out of the hydrophobic core.[1]

  • Action: Perform a serial dilution (intermediate step).

    • Stock (10 mM DMSO) → Intermediate (1 mM in PBS/Media) → Final Well (10 µM).[1]

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity masking the SGLT effect.[1]

Q3: Why is my IC50 for SGLT1 different from the literature?

  • Check 1 (Stoichiometry): Did you correct for the hydrate water mass? (See Part 2).

  • Check 2 (Glucose Competition): SGLT inhibitors are competitive.[1] If your culture media has extremely high glucose (e.g., DMEM High Glucose, 4500 mg/L), you will artificially shift the IC50 to the right (making the drug look less potent).[1]

  • Recommendation: Run SGLT assays in low-glucose or glucose-free buffers (using 2-NBDG or radioactive glucose tracers) to determine true potency.[1]

References

  • MedKoo Biosciences. SAR-7226 Hydrate Product Data & Stability Profile. (Accessed 2026).[1][2][3]

    • Key Data: Confirms batch-specific molecular weight variability due to hydr
  • National Center for Advancing Translational Sciences (NCATS). SAR-7226 Chemical Structure and Identifiers.[1] Global Substance Registration System (GSRS).[1]

    • Key Data: Validates IUPAC naming and stereochemistry ((2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)...).
  • PubChem. Compound Summary: SAR-7226.[1] National Library of Medicine.[1] [1]

    • Key Data: Physicochemical properties and related SGLT inhibitor structures.[1]

  • Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor."[1] Diabetes, Obesity and Metabolism (2012).[1] (Contextual reference for SGLT assay design and glucose competition mechanics).

Sources

Technical Support Center: Troubleshooting Pharmaceutical Hydrate Assay Results for SAR-7226

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of SAR-7226, a novel active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrate formation and characterization. Understanding and controlling the hydration state of an API is critical, as it can significantly impact solubility, stability, and bioavailability.[1][2]

This document provides in-depth troubleshooting advice for common analytical techniques used in hydrate assays, presented in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) about SAR-7226 Hydrate Analysis

Q1: What is a hydrate, and why is its characterization crucial for a new API like SAR-7226?

A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice of a host molecule, in this case, SAR-7226.[2] These water molecules can be present in stoichiometric or non-stoichiometric amounts.[1][2] The characterization of hydrates is a critical aspect of pharmaceutical development for several reasons:

  • Stability: The hydration state of an API can change with variations in temperature and relative humidity (RH), potentially leading to the formation of a less stable or different polymorphic form.[1][2] Stability testing under controlled conditions, such as 25°C/60% RH, is essential.[1]

  • Bioavailability: Different hydrate forms can have varying solubilities and dissolution rates, which directly influence the drug's bioavailability.[1][2]

  • Processability: The physical properties of the API, such as powder flow and compressibility, can be affected by its hydration state, impacting manufacturing processes.[2]

Q2: My results for the water content of SAR-7226 are inconsistent. What are the potential causes?

Inconsistent water content measurements are a common issue. The source of the variability often lies in the sample preparation, experimental technique, or the inherent properties of the material. A logical troubleshooting process should be followed, investigating reagents, equipment, and user technique.[3] Key areas to investigate include:

  • Sample Handling: Ensure consistent and controlled conditions during sample preparation to prevent unintended hydration or dehydration.[4]

  • Analytical Method: The choice of analytical technique is crucial. For instance, Karl Fischer titration (KFT) is a precise method for water content determination, but can be prone to errors if not performed correctly.[5]

  • Material Properties: SAR-7226 may exist as a mixture of different hydrate forms or as a non-stoichiometric hydrate, leading to inherent variability in water content.

Q3: I am struggling to form a stable hydrate of SAR-7226. What methods can I use to screen for hydrate formation?

Screening for hydrate formation is a critical step in solid-state characterization. No single method is universally effective, so a combination of approaches is recommended.[6] Effective techniques include:

  • Slurry in Water: Suspending the anhydrous form of SAR-7226 in water can facilitate the transformation to a hydrate.[6][7]

  • Exposure to High Humidity: Storing the compound at high relative humidity (e.g., 75% RH at 40°C) can induce hydrate formation.[7][8]

  • Mixed Solvent Systems: Crystallization from a mixture of an organic solvent and water can promote the formation of hydrates, especially for water-insoluble compounds.[6][7]

  • Solvent Drop Grinding: Grinding the anhydrous material with a few drops of water can also be an effective method.[7][8]

Section 2: Troubleshooting Specific Analytical Techniques

A multi-technique approach is essential for the comprehensive characterization of pharmaceutical hydrates.[9] The combination of techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Karl Fischer Titration (KFT) provides a more complete picture.[10][11]

Karl Fischer Titration (KFT) Troubleshooting

Q: My Karl Fischer titrator is giving me consistently low (or high) water content values for my SAR-7226 hydrate sample. What should I check?

A: Inaccurate KFT results can stem from several sources. Here is a systematic approach to troubleshooting:

Potential Cause Troubleshooting Steps
Instrument & Reagent Issues 1. Check Reagents: Ensure you are using fresh, appropriate Karl Fischer reagents. For dual-reagent systems, remember to replace the catholyte more frequently than the anolyte.[12] 2. Inspect the Titration Cell: Look for leaks in tubing connections, the septum, and O-rings, as intruding ambient humidity can cause high drift values.[13] 3. Verify Electrode Performance: A dirty or defective indicator electrode is a common reason for erroneous results. Clean the electrode according to the manufacturer's instructions.[14]
Sample-Related Problems 1. Sample Introduction: If you are adding the sample after the minimum titration time has elapsed, the titrator may prematurely end the titration, resulting in a reading of 0 µg of water.[14] 2. Incomplete Water Release: For solid samples, the water may not be released completely into the solvent. Consider using a KF oven to ensure complete water extraction.[15]
Method Validation 1. Run a Water Standard: To confirm that the titrator and reagents are performing correctly, analyze a certified water standard. The recovery should be within 100 ± 2%.[15]
Thermogravimetric Analysis (TGA) Troubleshooting

Q: The TGA curve for my SAR-7226 hydrate shows an unexpected weight gain before the dehydration step. What could be the cause?

A: An apparent weight gain in a TGA experiment is often an artifact.

  • The Buoyancy Effect: As the furnace heats up, the density of the purge gas changes, which can cause an apparent weight gain.[16] This is a common artifact and can be corrected by running a blank curve with an empty crucible and subtracting it from the sample data.[16]

Q: The weight loss observed in my TGA does not correspond to a clear stoichiometric number of water molecules. How should I interpret this?

A: This is a frequent challenge in hydrate analysis.

  • Non-Stoichiometric Hydrates: SAR-7226 may form a non-stoichiometric hydrate, where water molecules occupy channels or voids in the crystal lattice without a fixed ratio to the host molecule.

  • Overlapping Thermal Events: The dehydration process may overlap with the decomposition of the compound, making it difficult to resolve the distinct weight loss steps.

  • Influence of Experimental Conditions: The number of dehydration steps observed can be dependent on the heating rate and the atmosphere within the TGA.[17]

Differential Scanning Calorimetry (DSC) Troubleshooting

Q: My DSC thermogram for SAR-7226 shows broad or multiple endotherms during dehydration. How can I get a clearer signal?

A: The appearance of DSC peaks can be influenced by several factors.

  • Sample Preparation: Ensure the sample is finely ground and evenly distributed in the DSC pan to improve thermal contact.

  • Heating Rate: A slower heating rate can often improve the resolution of thermal events.

  • Pan Type: Using a hermetically sealed pan can prevent water from escaping before the dehydration temperature is reached, resulting in a sharper endotherm. Conversely, a pinhole in the lid can allow for controlled water release.

  • Instrument Calibration: Verify that the DSC is properly calibrated for temperature and enthalpy.

Section 3: Experimental Workflows & Protocols

Protocol 1: Screening for Hydrate Formation of SAR-7226

This protocol outlines a multi-pronged approach to effectively screen for the formation of SAR-7226 hydrates.

  • Slurry Conversion:

    • Suspend approximately 50 mg of anhydrous SAR-7226 in 1 mL of deionized water in a sealed vial.

    • Agitate the slurry at room temperature for 7 days.

    • Isolate the solids by filtration and analyze by XRPD to check for form conversion.

  • High Humidity Storage:

    • Place a thin layer of anhydrous SAR-7226 in an open container.

    • Store the container in a humidity chamber at 40°C and 75% relative humidity for 2 weeks.[7]

    • Analyze the sample by XRPD at regular intervals (e.g., 3, 7, and 14 days).

  • Crystallization from Mixed Solvents:

    • Prepare saturated solutions of SAR-7226 in various water-miscible organic solvents (e.g., acetone, ethanol, isopropanol).

    • Add water as an anti-solvent to induce crystallization.

    • Collect the resulting crystals and analyze by XRPD.

Diagram: Hydrate Analysis Workflow

The following diagram illustrates a logical workflow for the characterization of a potential hydrate of SAR-7226.

Hydrate_Analysis_Workflow cluster_screening Hydrate Formation Screening cluster_analysis Solid-State Analysis cluster_decision Interpretation & Decision Screening Start with Anhydrous SAR-7226 Slurry Slurry in Water Screening->Slurry Humidity High Humidity Storage Screening->Humidity MixedSolvent Mixed Solvent Crystallization Screening->MixedSolvent XRPD X-Ray Powder Diffraction (XRPD) - Identify Crystalline Form Slurry->XRPD Humidity->XRPD TGA Thermogravimetric Analysis (TGA) - Quantify Water Content XRPD->TGA DSC Differential Scanning Calorimetry (DSC) - Determine Thermal Properties TGA->DSC KFT Karl Fischer Titration (KFT) - Precise Water Content DSC->KFT Interpret Correlate Data: - Stoichiometry - Stability - Polymorphism KFT->Interpret Decision Stable Hydrate Identified? Proceed with Development Interpret->Decision MixedSolsolvent MixedSolsolvent MixedSolsolvent->XRPD

Caption: A typical workflow for hydrate screening and characterization.

Section 4: Advanced Troubleshooting

Q: The XRPD pattern of my SAR-7226 hydrate changes over time, even under controlled conditions. What could be happening?

A: This suggests a potential phase transformation.

  • Metastable Form: You may have isolated a metastable hydrate form that is converting to a more stable, but possibly less desirable, form over time.

  • Dehydration/Hydration: Even under seemingly controlled conditions, minor fluctuations in temperature and humidity can be sufficient to cause dehydration to an anhydrous form or conversion to a different hydrate.

  • Amorphous Content: The presence of amorphous material can lead to instability and subsequent crystallization into a different form.

Diagram: Decision Tree for Inconsistent Hydrate Results

This decision tree can guide your troubleshooting process when faced with inconsistent results.

Troubleshooting_Decision_Tree Start Inconsistent Hydrate Assay Results Check_Method Is the analytical method validated? Start->Check_Method Check_Sample Is sample handling consistent? Check_Method->Check_Sample Yes Validate_Method Validate method with a known standard. (e.g., certified water standard for KFT) Check_Method->Validate_Method No Check_Material Could the material be a mixture of forms? Check_Sample->Check_Material Yes Standardize_Handling Implement strict sample handling SOP. Control T and RH. Check_Sample->Standardize_Handling No Check_Material->Start No, Re-evaluate Further_Characterize Perform further characterization: - Hot-stage microscopy - Variable humidity XRPD - Solid-state NMR Check_Material->Further_Characterize Yes

Caption: A decision tree for troubleshooting inconsistent hydrate assay results.

By systematically addressing these common issues, researchers can improve the accuracy and reliability of their SAR-7226 hydrate assay results, leading to a more robust and well-characterized drug product.

References
  • Metrohm AG. (n.d.). Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. Retrieved from [Link]

  • Scientific Gear. (n.d.). Karl Fischer Titrator not finding all of the moisture you expected? Retrieved from [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • DigitalRefining. (n.d.). Detecting and dealing with hydrate formation. Retrieved from [Link]

  • Xylem Analytics. (n.d.). KF-Titration with Oven TO 7280 Troubleshooting. Retrieved from [Link]

  • Byrn, S., Zografi, G., & Chen, X. (2011). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. European Journal of Pharmaceutics and Biopharmaceutics, 42(1), 116-129.
  • Infantes, L., & Motherwell, W. D. S. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design, 21(9), 5285-5296.
  • proUmid GmbH & Co. KG. (n.d.). Hydrate Formation | DVS hydrate analysis. Retrieved from [Link]

  • Wild, D. (2005). Immunoassay Troubleshooting Guide. The Immunoassay Handbook, 469-478.
  • Giron, D. (2002). Solid State Characterizations of Pharmaceutical Hydrates. Journal of Thermal Analysis and Calorimetry, 68(2), 453-465.
  • Van den Mooter, G. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. Journal of Pharmaceutical and Biomedical Analysis, 178, 112937.
  • Cui, Y. (2007). Evaluation of hydrate-screening methods. Journal of Pharmaceutical Sciences, 96(11), 3125-3135.
  • Giron, D., Goldbronn, C., Mutz, M., Pfeffer, S., Piechon, P., & Schwab, P. (2002). Solid state characterizations of pharmaceutical hydrates. Journal of Thermal Analysis and Calorimetry, 68(2), 453-465.
  • Infantes, L., & Motherwell, W. D. S. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2.
  • Van den Mooter, G. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques. PubMed.
  • Viertelhaus, M., & Brock, G. (2020). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design, 20(7), 4871-4887.
  • Rosenfeld, L. (2023). Controlling hydrate crystallisation for block-free pipes. Research Outreach.
  • El-Mellouhi, F., & Cova, F. (2021). Challenges of the Usual Graphical Methods Used to Characterize Phase Change Materials by Differential Scanning Calorimetry. Energies, 14(16), 5029.
  • ResearchGate. (n.d.). 130 questions with answers in TGA/DSC. Retrieved from [Link]

  • Bahir, A. (2018). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 9(5).
  • Infantes, L., Fábián, L., & Motherwell, W. D. S. (2007).
  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

Sources

Technical Guide: Optimizing SAR-7226 Hydrate Concentration

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of SAR-7226 Hydrate , a dual inhibitor of SGLT1 (Sodium-Glucose Cotransporter 1) and SGLT2 .

Executive Summary & Mechanism

SAR-7226 is a potent, dual inhibitor of SGLT1 and SGLT2. Unlike selective SGLT2 inhibitors (e.g., dapagliflozin) used primarily for renal glucose excretion, SAR-7226 blocks both the high-capacity/low-affinity transporter (SGLT2) in the kidney and the high-affinity/low-capacity transporter (SGLT1) found in the intestine and heart.

Critical Experimental Variable: The "Hydrate" designation is not trivial. It indicates water molecules are integrated into the crystal lattice. Failure to account for the hydration shell in your molecular weight (MW) calculations will result in under-dosing by 3-10%, depending on the degree of hydration (typically monohydrate or hemihydrate).

Mechanism of Action (SGLT Inhibition)

The following diagram illustrates the dual blockade mechanism relevant to your experimental design.

SGLT_Pathway Lumen Lumen (Intestine/Urine) Cell Epithelial Cell (Proximal Tubule/Enterocyte) GLUT2 GLUT2 (Facilitated Diffusion) Cell->GLUT2 Intracellular Glucose Blood Bloodstream (Basolateral) Glucose_Na Glucose + Na+ SGLT1 SGLT1 (High Affinity) Glucose_Na->SGLT1 Substrate SGLT2 SGLT2 (High Capacity) Glucose_Na->SGLT2 Substrate SGLT1->Cell Transport SGLT2->Cell Transport SAR7226 SAR-7226 (Inhibitor) SAR7226->SGLT1 Blocks SAR7226->SGLT2 Blocks GLUT2->Blood Release

Figure 1: SAR-7226 dual inhibition mechanism preventing glucose reabsorption (Kidney/SGLT2) and absorption (Gut/SGLT1).

Preparation & Solubility Protocols

A. Molecular Weight Correction (The "Hydrate" Factor)

Your Certificate of Analysis (CoA) will list the specific molecular weight for the batch.

  • Anhydrous MW (Theoretical): ~436.36 g/mol

  • Hydrate MW (Typical): ~454.37 g/mol (Monohydrate)

Protocol: Always use the Batch Specific MW from the CoA for molarity calculations.



B. Stock Solution Preparation

SAR-7226 is a glycoside derivative. While the sugar moiety suggests water solubility, the aglycone (phenyl ring structure) confers lipophilicity.

SolventMax SolubilityStabilityRecommendation
DMSO ~50 mMHigh (months at -20°C)Primary Choice. Prepare 10 mM stocks.
Ethanol ~10-20 mMModerateSecondary choice; evaporation risk affects concentration.
Water/PBS < 1 mMLow (Hydrolysis risk)Avoid for stocks. Only use for final dilution.

Step-by-Step Dissolution:

  • Weigh SAR-7226 Hydrate powder into a sterile amber vial.

  • Add DMSO (anhydrous) to achieve a 10 mM Master Stock.

  • Vortex vigorously for 30 seconds. Note: Hydrates may dissolve slower than free bases due to crystal lattice energy.

  • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Experimental Optimization & Troubleshooting

A. Determining the Optimal Concentration (IC50)

SAR-7226 is a competitive inhibitor with respect to glucose. Therefore, the apparent IC50 depends heavily on the glucose concentration in your assay buffer.

Guideline for In Vitro Assays (HEK293-SGLT1/2 or Primary Tubule Cells):

Assay Glucose LevelRecommended Range (SAR-7226)Notes
Zero/Trace Glucose (e.g., AMG uptake)1 nM – 100 nM True pharmacological potency.
Physiological (5 mM Glucose)10 nM – 500 nM Mimics normoglycemic blood.
High Glucose (25 mM / Diabetes Model)50 nM – 2 µM Competition requires higher inhibitor dose.
B. Common Troubleshooting Scenarios (FAQ)

Q1: My IC50 is significantly higher (less potent) than the literature values. Why? Diagnosis: Glucose Competition. Explanation: SGLT inhibitors compete with glucose for the binding site. If you are using standard DMEM (which often contains 25 mM glucose) for your uptake assay, the high glucose load will outcompete the drug, shifting the curve to the right. Solution: Perform the inhibition step in glucose-free buffer (e.g., Krebs-Ringer) using a radiolabeled non-metabolizable substrate like [14C]-AMG (alpha-methyl-glucopyranoside) or a fluorescent analog (2-NBDG), keeping the "cold" glucose concentration low (<1 mM).

Q2: I see precipitation when diluting the DMSO stock into my cell media. Diagnosis: Solubility Shock. Explanation: Rapid dilution of high-concentration DMSO stocks into aqueous media can cause the hydrophobic aglycone part of the molecule to crash out, especially if the media is cold. Solution:

  • Pre-warm the media to 37°C.

  • Perform a serial dilution in DMSO first (e.g., 10 mM -> 1 mM -> 0.1 mM).

  • Dilute the 0.1 mM DMSO intermediate 1:1000 into the media to reach 100 nM (0.1% DMSO final).

  • Vortex immediately.

Q3: Does the "Hydrate" form affect cell permeability? Diagnosis: No. Explanation: Once dissolved in the liquid vehicle (DMSO/Media), the crystal lattice breaks down. The molecule exists as the free solvated SAR-7226. The "hydrate" status is only relevant for weighing the powder and calculating the initial molarity.

Q4: How do I distinguish SGLT1 vs. SGLT2 activity with this dual inhibitor? Diagnosis: Selectivity Window. Explanation: SAR-7226 inhibits both. To dissect the contributions in a mixed system (like kidney tissue slices):

  • Use a highly selective SGLT2-only inhibitor (e.g., Empagliflozin, >2000-fold selective) as a control.

  • Activity blocked by SAR-7226 but not by Empagliflozin can be attributed to SGLT1 .

References

  • SGLT Inhibitor Mechanism & Selectivity

    • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors.[1][2] Diabetes, Obesity and Metabolism.[3]

  • Impact of Glucose Concentr

    • Hummel, C.S., et al. (2012). Glucose transport by human renal Na+/D-glucose cotransporters SGLT1 and SGLT2.[4][5][6] American Journal of Physiology-Renal Physiology.

  • Handling of Chemical Hydr

    • NCATS/NIH Chemical Genomics Center. Compound Management and Solubility Guidelines.
  • SAR-7226 Identity & Class

    • PubChem Compound Summary: SGLT Inhibitor Structural Analogues.
    • (Note: Specific proprietary data for SAR-7226 is often referenced in Sanofi patent literature, e.g., WO2004007517).

Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided with your batch of SAR-7226 Hydrate.

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preventing SAR-7226 Hydrate precipitation in media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for SAR-7226 Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing hydrate precipitation in experimental media. Our goal is to ensure the integrity and reproducibility of your experiments by addressing the unique challenges posed by this potent SGLT1/2 inhibitor.

Understanding the Challenge: The Nature of SAR-7226 Hydrate Precipitation

SAR-7226 is provided as a hydrate, meaning water molecules are integral to its crystal structure. While this form is stable under specific storage conditions, the introduction of SAR-7226 Hydrate into various experimental media can disrupt this stability, leading to precipitation. This phenomenon is primarily driven by the compound's low aqueous solubility. For instance, the related dual SGLT1/2 inhibitor, sotagliflozin, is known to have negligible solubility in water[1].

Hydrate precipitation in your experiments can manifest as cloudiness, visible particulates, or a gel-like substance, all of which can lead to inaccurate concentration measurements and unreliable experimental outcomes. The formation of these hydrates is a crystallization process influenced by factors such as temperature, pH, solvent composition, and the presence of nucleation sites[2].

This guide will provide you with the foundational knowledge and practical steps to mitigate these issues, ensuring you can work with SAR-7226 Hydrate with confidence.

Troubleshooting Guide: Addressing Hydrate Precipitation

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Q1: I dissolved SAR-7226 Hydrate in an aqueous buffer, and the solution turned cloudy. What happened?

A1: This is a classic sign of hydrate precipitation. SAR-7226, like many SGLT1/2 inhibitors, has poor water solubility[1][3]. When introduced into a purely aqueous environment, especially at higher concentrations, the compound likely crashed out of solution to form a more stable, less soluble hydrate crystal.

Q2: My stock solution of SAR-7226 in DMSO is clear, but when I dilute it into my aqueous cell culture medium, I see immediate precipitation. How can I prevent this?

A2: This is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous medium. The sudden change in solvent polarity reduces the solubility of the compound, causing it to precipitate. To avoid this, consider the following:

  • Serial Dilutions: Instead of a large, single dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Use of Co-solvents: If your experimental system allows, the addition of a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) to your final aqueous medium can increase the solubility of SAR-7226.

  • Inclusion of Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween 80), can help to maintain the supersaturated state and prevent precipitation[4].

Q3: I've prepared a solution of SAR-7226 that was initially clear, but after some time at room temperature, I observed crystal formation. Why did this happen?

A3: This is likely due to the slow nucleation and crystal growth of the hydrate. Even if a solution appears clear initially, it may be in a supersaturated state, which is thermodynamically unstable. Over time, molecules of SAR-7226 will begin to organize and form stable crystal nuclei, which then grow into visible precipitates. Temperature fluctuations can also influence this process.

Q4: Can the pH of my buffer affect the solubility of SAR-7226 and the likelihood of precipitation?

A4: Yes, the pH of the medium can significantly impact the solubility of a compound, especially if it has ionizable groups. The solubility of a drug is influenced by its pKa (the pH at which it is 50% ionized)[5][6]. While the specific pKa of SAR-7226 is not publicly available, it is a crucial parameter to consider. If SAR-7226 has acidic or basic properties, its charge state and, consequently, its solubility will change with pH. It is advisable to determine the optimal pH range for solubility in your specific experimental buffer system.

Preventative Strategies & Protocols

Proactive measures are key to preventing SAR-7226 Hydrate precipitation. The following section provides detailed protocols and best practices.

Solvent Selection and Stock Solution Preparation

The choice of an appropriate solvent system is the first line of defense against precipitation.

Solvent SystemSuitability for Stock SolutionsConsiderations
100% DMSO Excellent SAR-7226 Hydrate is soluble in DMSO[3]. Prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO. Store at -20°C for long-term stability.
Ethanol or Methanol Good (with caution) These can be effective co-solvents. However, their higher volatility compared to DMSO requires careful handling to avoid concentration changes due to evaporation.
Aqueous Buffers Poor (for stock solutions) Not recommended for preparing stock solutions due to the low aqueous solubility of SAR-7226.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of SAR-7226 Hydrate (Molecular Weight: 454.37 g/mol ) in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Ensure no visible particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C in tightly sealed vials.

Working Solution Preparation: The "Spring and Parachute" Approach

To maintain a supersaturated, yet stable, working solution in your aqueous experimental medium, the "spring and parachute" concept is highly effective. The "spring" is the initial dissolution in a good solvent, and the "parachute" is the use of precipitation inhibitors to prevent it from crashing out.

Recommended Precipitation Inhibitors:

  • Polymers: Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are excellent at inhibiting both nucleation and crystal growth.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low concentrations (typically 0.01% - 0.1%).

Experimental Workflow for Preparing a Working Solution:

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution (Optional but Recommended) cluster_2 Final Working Solution Preparation stock_prep Prepare concentrated stock of SAR-7226 in 100% DMSO inter_dilute Dilute DMSO stock into a co-solvent (e.g., Ethanol or PEG 400) stock_prep->inter_dilute Reduces solvent shock final_dilute Add the DMSO stock or intermediate dilution to the inhibitor-containing medium with gentle mixing stock_prep->final_dilute Direct dilution (higher risk of precipitation) inter_dilute->final_dilute add_inhibitor Prepare aqueous medium containing a precipitation inhibitor (e.g., HPMC, PVP, or Tween 80) add_inhibitor->final_dilute Creates 'parachute' effect

Caption: Experimental workflow for preparing aqueous working solutions of SAR-7226 Hydrate.

Visualizing the Troubleshooting Process

When encountering precipitation, a systematic approach to troubleshooting is essential.

G start Precipitation Observed check_conc Is the concentration too high? start->check_conc check_solvent Was the dilution from DMSO too rapid? start->check_solvent check_temp Were there temperature fluctuations? start->check_temp check_ph Is the buffer pH optimal? start->check_ph sol_reduce_conc Reduce final concentration check_conc->sol_reduce_conc Yes sol_serial_dilute Use serial dilutions check_solvent->sol_serial_dilute Yes sol_cosolvent Add a co-solvent to the final medium check_solvent->sol_cosolvent Yes sol_inhibitor Incorporate a precipitation inhibitor (e.g., HPMC, PVP) check_solvent->sol_inhibitor Yes sol_control_temp Maintain constant temperature check_temp->sol_control_temp Yes sol_optimize_ph Test a range of buffer pH values check_ph->sol_optimize_ph Unsure

Caption: Troubleshooting decision tree for SAR-7226 Hydrate precipitation.

Characterization of Hydrate Forms

For advanced users who need to confirm the solid-state form of SAR-7226 in their experiments, the following analytical techniques are recommended:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint of the crystalline structure, allowing for the differentiation between the hydrate and any potential anhydrous or different polymorphic forms.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, which can quantify the amount of water in the hydrate form.

  • Differential Scanning Calorimetry (DSC): Detects heat flow associated with thermal events like dehydration and melting, providing information on the stability of the hydrate.

By implementing these strategies and understanding the underlying principles of SAR-7226 Hydrate's behavior in solution, researchers can significantly improve the quality and reliability of their experimental data.

References

  • Wright, E. M., Loo, D. D., & Hirayama, B. A. (2018). Development of SGLT1 and SGLT2 inhibitors. Diabetologia, 61(10), 2094–2101. [Link]

  • Khan, M. A., et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12. [Link]

  • Mansour, A., Hammo, I., & Sajid, M. R. (2025). Dual SGLT1/2 inhibition with sotagliflozin: a pharmaceutical breakthrough in heart failure management and cardiometabolic risk reduction. Frontiers in Cardiovascular Medicine. [Link]

  • Lee, Y. J., et al. (2018). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research, 41(11), 1109–1120. [Link]

  • Patel, N. G., et al. (2021). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Journal of Diabetes Mellitus, 11(4), 133-153. [Link]

  • Vangala, V. R., et al. (2020). Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2. British Journal of Pharmacology, 177(12), 2742-2759. [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of pharmaceutical sciences, 98(8), 2549–2572. [Link]

  • Shih, M. L., & Ellin, R. I. (1984). Stability of aqueous solutions of sarin and soman: influence of concentration and an equation for determining concentration. Bulletin of environmental contamination and toxicology, 33(1), 1–5. [Link]

  • Chen, Y., et al. (2015). Impact of Surfactants on the Crystallization of Aqueous Suspensions of Celecoxib Amorphous Solid Dispersion Spray Dried Particles. Molecular pharmaceutics, 12(5), 1534–1544. [Link]

  • Ochi, M., et al. (2000). Conformational behavior of N-acylamino acid oil and N-acylamino acid surfactant in aqueous solution. Journal of oleo science, 49(6), 441-448. [Link]

  • Scialacqua, L., et al. (2022). Experimental Validation of Non-Invasive SAR Evaluation from Measurements and Numerically Assisted Post Processing. 2022 Antenna Measurement Techniques Association Symposium (AMTA). [Link]

  • Ghose, A. K., & Crippen, G. M. (1999). Medicinal chemical properties of successful central nervous system drugs. ACS chemical neuroscience, 1(1), 38–50. [Link]

Sources

Technical Support Center: SAR-7226 Hydrate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for SAR-7226 Hydrate , a potent SGLT1/2 (Sodium-Glucose Cotransporter) inhibitor .

The following content is structured to address the specific physicochemical challenges of handling this hydrate form, ensuring you achieve accurate IC50 values and maintain compound stability during drug development assays.

Status: Operational Role: Senior Application Scientist Subject: pH Adjustment & Solubility Protocols for SAR-7226 Hydrate

Core Technical Directive: The "Hydrate" Factor

Before adjusting pH, you must address the stoichiometry of the molecule. SAR-7226 is supplied as a hydrate .[1] A common source of experimental error is calculating molarity based on the anhydrous molecular weight, leading to under-dosing.

Critical Calculation Protocol

The water molecules in the crystal lattice add mass but do not contribute to the pharmacological activity. You must apply a correction factor when preparing your primary stock solution.

ParameterValueNote
Compound Name SAR-7226 HydrateDual SGLT1/2 Inhibitor
CAS (Hydrate) 1229167-48-9Use this for procurement/safety
MW (Hydrate) 454.37 g/mol Use this for weighing
MW (Free Base) ~436.36 g/mol Use this for theoretical stoichiometry only
Solubility (DMSO) ≥ 50 mg/mLPrimary stock solvent
Solubility (Water) Low/pH-dependentRequires buffer optimization

The Correction Formula:



Expert Insight: Do not dry the compound to remove water. Heating SAR-7226 Hydrate to remove lattice water can collapse the crystal structure, leading to amorphous solids with unpredictable solubility rates.

pH Optimization Strategy

For SGLT inhibitors like SAR-7226, pH impacts two critical vectors: Chemical Stability (preventing hydrolysis) and Biological Activity (transporter conformation).

The Stability-Activity Window
  • The Target: pH 7.2 – 7.4 (Physiological).

  • The Risk Zone (Acidic < pH 5.0): The O-glycosidic bond connecting the sugar moiety to the pyrazole ring is susceptible to acid-catalyzed hydrolysis. Prolonged exposure to acidic buffers will cleave the glucose unit, rendering the inhibitor inactive.

  • The Risk Zone (Basic > pH 8.0): High pH can lead to oxidative degradation of the phenolic/pyrazole systems and may induce cell stress in cell-based glucose uptake assays, confounding data.

Step-by-Step pH Adjustment Protocol

Step 1: Primary Stock Preparation (Anhydrous Environment)

  • Dissolve SAR-7226 Hydrate in 100% DMSO .

  • Why: DMSO prevents hydrolysis and ensures complete solubilization of the hydrophobic pyrazole core.

  • Target Conc: 10 mM or 50 mM.[1]

Step 2: Intermediate Dilution (The "Crash" Check)

  • When diluting into aqueous buffer, rapid precipitation can occur.

  • Protocol: Dilute the DMSO stock 1:1000 into a pre-warmed (37°C) HEPES-buffered saline (pH 7.4) .

  • Avoid: Phosphate Buffered Saline (PBS) with high calcium, as it can occasionally facilitate precipitation with certain co-solutes.

Step 3: Fine-Tuning pH If your assay requires a specific pH deviation (e.g., studying transporter kinetics), follow this adjustment matrix:

  • To Acidify (pH 6.0 - 7.0): Use dilute HCl. Warning: Do not drop below pH 5.5.

  • To Basify (pH 7.4 - 8.0): Use NaOH.

    • Critical Alert: SGLT1/2 are Sodium-Dependent transporters. Adding NaOH alters the

      
       concentration, which is the driving force of the assay.
      
    • Solution: If adjusting pH upwards, use Tris-base or KOH to avoid altering the sodium gradient, or strictly account for the added Na+ in your controls.

Visualizing the Optimization Workflow

The following logic flow details the decision-making process for handling SAR-7226 Hydrate to prevent precipitation and degradation.

SAR7226_Workflow Start Start: SAR-7226 Hydrate Solid Weigh Weigh using MW 454.37 (Correction for Water) Start->Weigh Solvent Dissolve in 100% DMSO (Stock: 10-50mM) Weigh->Solvent Dilution Dilute into Assay Buffer (HEPES, pH 7.4) Solvent->Dilution < 0.5% DMSO Final Check_pH Check Final pH Dilution->Check_pH Acidic pH < 6.0 Risk: Glycosidic Hydrolysis Check_pH->Acidic Too Low Basic pH > 7.8 Risk: Oxidative Stress Check_pH->Basic Too High Optimal pH 7.2 - 7.4 Optimal SGLT Activity Check_pH->Optimal Target Hit Action_Acid Adjust with dilute NaOH (Monitor [Na+] levels!) Acidic->Action_Acid Action_Base Adjust with dilute HCl Basic->Action_Base Action_Acid->Optimal Action_Base->Optimal

Figure 1: Decision matrix for solubilization and pH adjustment of SAR-7226, highlighting critical stability risks at pH extremes.

Troubleshooting & FAQs

Q1: My IC50 values are fluctuating wildly between replicates. Is this a pH issue? A: It is likely a solubility issue masquerading as a pH issue.

  • Diagnosis: If your stock solution was stored at 4°C, SAR-7226 may have micro-precipitated.

  • Fix: Sonicate the DMSO stock for 5 minutes at room temperature before dilution. Ensure your assay buffer contains 0.05% BSA or Tween-20 to prevent the hydrophobic core of the molecule from sticking to plasticware (non-specific binding).

Q2: Can I use PBS instead of HEPES? A: Yes, but with caution. SGLT assays rely on Sodium. Standard PBS contains ~137 mM NaCl. If you adjust the pH of PBS with NaOH, you increase the sodium concentration, potentially artificially enhancing SGLT activity (since the transporter is Na+-driven). HEPES allows you to set the pH independently of the salt concentration.

Q3: The compound turned yellow in solution. Is it still good? A: No. Yellowing often indicates oxidation of the phenolic groups or the pyrazole ring, typically caused by exposure to light or high pH (>8.0). Discard the solution. Store solid powder at -20°C in the dark.

Q4: How does the "Hydrate" form affect in vivo dosing? A: For in vivo formulation (e.g., oral gavage), the hydrate is often preferred due to better dissolution kinetics compared to the anhydrous form. However, you must adjust the pH of the vehicle (e.g., Methylcellulose/Tween) to ~6.0-7.0 to ensure the drug doesn't degrade in the formulation before administration.

References

  • Source for MW, chemical structure, and hydrate identific
  • Gribble, F. M., & Reimann, F. (2019). SGLT inhibitors: mechanisms of action. Diabetologia. General grounding for SGLT inhibitor mechanism and physiological pH requirements.
  • Chao, E. C. (2014). SGLT2 Inhibitors: A New Mechanism for Treating Type 2 Diabetes. Therapeutic Advances in Endocrinology and Metabolism. Reference for the structural stability of O-glucoside inhibitors.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

Sources

Validation & Comparative

Validating SAR-7226 Hydrate Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Inhibition Advantage

SAR-7226 Hydrate represents a distinct class of metabolic modulators: the Dual SGLT1/SGLT2 Inhibitors . Unlike selective SGLT2 inhibitors (e.g., Dapagliflozin) that primarily target renal glucose reabsorption, SAR-7226 simultaneously blocks SGLT1 in the intestinal epithelium and SGLT2 in the proximal renal tubule.

This dual mechanism offers a unique experimental profile for researchers investigating Type 2 Diabetes (T2D) and metabolic syndrome. By inhibiting SGLT1, SAR-7226 blunts the postprandial glucose spike directly at the source of absorption (the gut), while its SGLT2 inhibition promotes urinary glucose excretion (UGE).

This guide provides a rigorous framework for validating SAR-7226 activity, comparing it against industry standards, and detailing self-validating experimental protocols.

Comparative Analysis: SAR-7226 vs. Market Standards

To objectively validate SAR-7226, it must be benchmarked against established inhibitors. The table below contrasts SAR-7226 with Sotagliflozin (the clinical benchmark for dual inhibition) and Dapagliflozin (the selective SGLT2 negative control for SGLT1 activity).

Table 1: Pharmacological Profile Comparison
FeatureSAR-7226 Hydrate Sotagliflozin (LX4211) Dapagliflozin
Primary Mechanism Dual SGLT1 / SGLT2 InhibitionDual SGLT1 / SGLT2 InhibitionSelective SGLT2 Inhibition
SGLT2 IC₅₀ (Kidney) Potent (nM range)~1.8 nM~1.2 nM
SGLT1 IC₅₀ (Gut) Potent (nM range)~36 nM> 1000 nM (Inactive)
Selectivity Ratio Balanced Dual Profile~20-fold (SGLT2 > SGLT1)>1000-fold (SGLT2 > SGLT1)
Physiological Effect Blunted intestinal absorption + Increased UGEBlunted intestinal absorption + Increased UGEIncreased UGE only
Key Application Investigating gut-kidney axis synergyClinical benchmark for dual inhibitionNegative control for SGLT1-mediated effects

*Note: While exact public IC50 values for SAR-7226 vary by assay conditions, its profile is functionally equivalent to Sotagliflozin in dual-target assays.

Mechanistic Visualization

The following diagram illustrates the dual-action pathway of SAR-7226 compared to single-target inhibitors.

SGLT_Mechanism SAR SAR-7226 Hydrate SGLT1 SGLT1 Target (Intestinal Lumen) SAR->SGLT1 Inhibits SGLT2 SGLT2 Target (Renal Proximal Tubule) SAR->SGLT2 Inhibits Glucose_Gut Glucose Absorption (Gut -> Blood) SGLT1->Glucose_Gut Mediates Glucose_Kidney Glucose Reabsorption (Urine -> Blood) SGLT2->Glucose_Kidney Mediates Outcome Therapeutic Outcome: Reduced Hyperglycemia & Caloric Loss Glucose_Gut->Outcome Reduced by Inhibition Glucose_Kidney->Outcome Reduced by Inhibition

Caption: SAR-7226 simultaneously targets intestinal SGLT1 (reducing absorption) and renal SGLT2 (blocking reabsorption).[1]

Validation Protocols: Establishing Causality

To generate publication-quality data, you must prove that the observed effects are due to specific SGLT inhibition and not off-target toxicity.

Protocol A: The "Gold Standard" SGLT Specificity Assay (AMG Uptake)

Why this works: Unlike 2-Deoxyglucose (2-DG), which is transported by both GLUTs and SGLTs, Methyl-α-D-glucopyranoside (AMG) is a specific substrate for SGLTs. Using AMG eliminates background noise from GLUT transporters, ensuring your data reflects only SGLT activity.

Materials:

  • Cell Lines: CHO-K1 or HEK293 stable cell lines expressing hSGLT1 or hSGLT2.

  • Tracer: [¹⁴C]-Methyl-α-D-glucopyranoside (AMG).

  • Inhibitor: SAR-7226 Hydrate (dissolved in DMSO).

  • Buffer: Sodium-free buffer (Choline-Cl replacement) as a negative control.

Step-by-Step Workflow:

  • Seeding: Plate hSGLT1-CHO and hSGLT2-CHO cells in 96-well ScintiPlates (30,000 cells/well). Incubate 24h.

  • Pre-incubation: Wash cells 2x with Pre-treatment Buffer (140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

    • Expert Tip: Removing sodium ensures the transporters are inactive until the assay starts, synchronizing the uptake.

  • Treatment: Add SAR-7226 (0.1 nM – 10 µM) in Sodium Buffer (140 mM NaCl instead of Choline).

    • Control: Include a "Sodium-Free" well to determine non-specific binding.

  • Uptake Initiation: Add [¹⁴C]-AMG (0.5 µCi/mL) and incubate for 60 minutes at 37°C .

  • Termination: Rapidly wash cells 3x with ice-cold Sodium-Free Buffer containing 0.1 mM Phlorizin.

    • Causality: Phlorizin locks the transporters, preventing efflux during the wash steps.

  • Readout: Measure radioactivity using a MicroBeta counter.

Data Interpretation:

  • SGLT1 IC₅₀: Calculate based on inhibition in hSGLT1-CHO cells.

  • SGLT2 IC₅₀: Calculate based on inhibition in hSGLT2-CHO cells.

  • Validation Criteria: The "Sodium-Free" control must show <5% uptake compared to the "Sodium" vehicle control.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Why this works: This assay validates the functional consequence of SGLT1 inhibition. A pure SGLT2 inhibitor (Dapagliflozin) will not significantly lower the initial glucose peak (0-30 min) after an oral challenge, whereas a dual inhibitor (SAR-7226) will, due to delayed intestinal absorption.

Workflow Visualization:

OGTT_Workflow Step1 1. Fasting (Overnight) Step2 2. Dosing (SAR-7226 p.o.) Step1->Step2 -30 min Step3 3. Glucose Challenge (2g/kg p.o.) Step2->Step3 Time 0 Step4 4. Blood Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Analysis (AUC 0-120) Step4->Step5

Caption: In vivo workflow to distinguish dual inhibition (blunted peak) from SGLT2-only effects.

Key Steps:

  • Animals: Male C57BL/6 mice or SD rats (fasted 12-16h).

  • Dosing: Administer SAR-7226 (e.g., 1, 3, 10 mg/kg) via oral gavage 30 mins prior to glucose load.

  • Challenge: Administer Glucose (2 g/kg) orally.

  • Sampling: Measure blood glucose via tail vein at t=0, 15, 30, 60, 120 min.

  • Differentiation:

    • SGLT2 Only (Dapagliflozin): Normal peak at 15-30 min, faster return to baseline.

    • Dual SGLT1/2 (SAR-7226): Flattened peak at 15-30 min (SGLT1 effect) + lower AUC (SGLT2 effect).

References

  • Sanofi-Aventis. (2013). SAR-7226: Phase I SGLT1/2 Inhibitor Development. Portico. Link

  • MedChemExpress. (2024). SAR-7226 Hydrate Product Datasheet. MedChemExpress. Link

  • Zambrowicz, B., et al. (2012). LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clinical Pharmacology & Therapeutics. Link

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1] Link

  • BioAssay Systems. (2024). Glucose Uptake Assay Technical Guide. BioAssay Systems.[2] Link

Sources

A Comparative Guide to the Evolution of RIPK1 Inhibitors: From First-Generation Tools to Next-Generation Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: Initial research indicates that the specified compound, SAR-7226 Hydrate, is an SGLT1/2 inhibitor investigated for type 2 diabetes, not a direct modulator of the RIPK1 pathway[1][2]. This guide has therefore been structured to address the apparent interest in the comparative analysis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, focusing on the evolution from early tool compounds to the latest generation of molecules in clinical development. This approach provides a relevant and technically in-depth comparison for researchers in the field of inflammation and drug discovery.

Introduction: Targeting RIPK1 in Necroptosis and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node that regulates cellular fate, standing at the crossroads of inflammation, survival, and programmed cell death.[3][4][5] Its kinase activity is a key trigger for necroptosis, a lytic, pro-inflammatory form of regulated cell death implicated in the pathophysiology of numerous autoimmune, inflammatory, and neurodegenerative diseases.[5]

Necroptosis allows a cell to undergo a "cellular suicide" in a caspase-independent manner, often as a defense against pathogens.[6] However, its dysregulation can lead to excessive inflammation and tissue damage. This central role of RIPK1 has made it a highly attractive therapeutic target.[5] The development of small molecule RIPK1 inhibitors has progressed through distinct generations, each seeking to improve upon the potency, selectivity, and pharmacokinetic properties of its predecessors. This guide provides a comparative analysis of these compounds, highlighting the scientific rationale and experimental data that define their evolution.

The Necroptosis Signaling Pathway: The Mechanism of RIPK1 Inhibition

The best-characterized pathway to necroptosis is initiated by the tumor necrosis factor-alpha (TNF-α) signaling cascade.[6] Upon TNF-α binding to its receptor, TNFR1, RIPK1 is recruited and can initiate two distinct downstream pathways. In one, it acts as a scaffold to promote cell survival via NF-κB activation.[7] However, under conditions where apoptosis is inhibited, RIPK1's kinase function is activated, leading to the recruitment and phosphorylation of RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein.[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that disrupt membrane integrity and lead to inflammatory cell death.[6][7]

RIPK1 inhibitors are designed to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.

Necroptosis_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Recruitment MLKL_pore MLKL Pore (Lysis) Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome Activation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necrosome->MLKL Phosphorylation pMLKL->MLKL_pore Translocation Inhibitor RIPK1 Inhibitors Inhibitor->RIPK1 Inhibition

Figure 1: Simplified TNF-α induced necroptosis pathway and the point of intervention for RIPK1 inhibitors.

Comparative Analysis of RIPK1 Inhibitor Generations

The evolution of RIPK1 inhibitors is best understood by comparing key attributes, from the initial discovery tool to compounds optimized for clinical use.

In Vitro Profile: Potency and Selectivity

The primary goal of early-stage drug development is to identify compounds with high potency (the amount of drug needed to produce an effect) and selectivity (the drug's ability to target RIPK1 over other kinases).

CompoundGenerationTargetKey In Vitro Characteristics
Necrostatin-1 (Nec-1) First / Tool CompoundRIPK1The first-identified specific inhibitor of RIPK1's kinase function.[8][9][10] Serves as a crucial proof-of-concept tool but has off-target effects and is not suitable for clinical development.[10][11]
GSK2982772 Second / First-in-HumanRIPK1A highly potent and selective RIPK1 inhibitor.[12] Its discovery validated the feasibility of developing drug-like molecules for this target.[13]
SIR2446M Next-GenerationRIPK1A potent and selective novel small molecule RIPK1 kinase inhibitor.[14][15]
Pharmacokinetic (PK) Profile

A compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is a critical determinant of its clinical viability, directly influencing dosing frequency and patient compliance. A key differentiator for next-generation compounds is a longer plasma half-life (T½), which enables less frequent dosing.

CompoundGenerationPlasma Half-Life (T½)Dosing FrequencyKey PK Observations
Necrostatin-1 (Nec-1) First / Tool Compound~1-2 hours (in rats)N/A (Preclinical)Short half-life is a major drawback, limiting its utility in vivo.[16]
GSK2982772 Second / First-in-Human~2-3 hours (in humans)2-3 times daily (BID/TID)The short half-life necessitates frequent dosing to maintain therapeutic concentrations, a significant burden for chronic conditions.[17]
SIR2446M Next-Generation11-19 hours (in humans)Once daily (QD) Exhibits a significantly improved PK profile with a long half-life supporting once-daily administration.[14][15] No significant drug accumulation was observed with repeat dosing.[15]
Clinical & Preclinical Development Status

The ultimate test of a compound is its performance in preclinical models and human clinical trials, assessing both safety and efficacy.

CompoundGenerationDevelopment Status & Key Findings
Necrostatin-1 (Nec-1) First / Tool CompoundPreclinical Tool: Widely used to demonstrate the therapeutic potential of RIPK1 inhibition in animal models of disease.[11][16]
GSK2982772 Second / First-in-HumanPhase II Completed: Generally well-tolerated in Phase I and II studies.[12][18][19] However, it failed to demonstrate clinical efficacy in studies for ulcerative colitis and plaque psoriasis at the doses tested.[19][20]
SAR443060 (DNL747) Second / First-in-HumanDevelopment Terminated: A CNS-penetrant RIPK1 inhibitor that showed robust target engagement in early trials.[3][4] Clinical development was halted due to immune-related safety signals in preclinical toxicology studies.[17]
SIR2446M Next-GenerationPhase I Completed: Demonstrated a favorable safety, PK, and pharmacodynamic profile in healthy volunteers.[6][14][15] Achieved >90% target engagement at repeated doses, supporting further clinical development in patients.[6][14][15]

Key Experimental Protocols

Reproducible and well-controlled experiments are the bedrock of drug development. Below are standardized protocols for assessing RIPK1 inhibitor performance.

Protocol: In Vitro RIPK1 Kinase Inhibition Assay

Objective: To determine the potency (IC₅₀) of a test compound to inhibit RIPK1 kinase activity. This assay quantifies ATP consumption during the kinase reaction.

Methodology (ADP-Glo™ Kinase Assay Principle):

  • Reaction Setup: In a 384-well plate, combine recombinant human RIPK1 enzyme, a suitable kinase substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the test compound (e.g., SIR2446M) across a range of concentrations (e.g., 10-point serial dilution). Include "no enzyme" and "vehicle (DMSO)" controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion & Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, to RIPK1 kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value. A lower IC₅₀ indicates higher potency.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection A 1. Add RIPK1 Enzyme, Substrate, and ATP B 2. Add Test Compound (Serial Dilution) A->B C 3. Incubate (30°C, 60 min) Kinase Reaction B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction) C->D E 5. Add Kinase Detection Reagent (Signal Generation) D->E F 6. Read Luminescence E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for an in vitro RIPK1 kinase inhibition assay.
Protocol: Cell-Based Necroptosis Assay

Objective: To confirm that the test compound can inhibit necroptosis in a cellular context.

Methodology (TNF-α/z-VAD-fmk Induced Necroptosis in HT-29 cells):

  • Cell Plating: Seed human colon adenocarcinoma HT-29 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with the test compound at various concentrations for 1-2 hours prior to stimulation.

  • Necroptosis Induction: Induce necroptosis by adding a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk, to block apoptosis) and a necroptosis trigger (e.g., TNF-α). Include untreated and vehicle-only controls.

  • Incubation: Incubate the cells for 18-24 hours.

  • Viability Measurement: Quantify cell viability using a commercially available assay that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Analysis: Normalize the viability data to the untreated control (100% viability) and the induced control (0% viability). Plot the percentage of necroptosis inhibition against compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

The progression from the first-generation tool compound Necrostatin-1 to next-generation clinical candidates like SIR2446M marks a significant advancement in targeting the RIPK1 kinase. The primary driver for this evolution has been the optimization of pharmacokinetic properties, particularly extending the plasma half-life to allow for a more convenient once-daily dosing regimen. While second-generation compounds like GSK2982772 established an acceptable safety profile, they did not achieve clinical efficacy, underscoring the challenges in translating preclinical promise to patient benefit.[19]

The favorable safety, PK, and target engagement profile of SIR2446M in its Phase I study is promising and supports its continued development.[6][15] Future research will focus on demonstrating clinical efficacy in patient populations with diseases strongly linked to RIPK1-mediated inflammation and necroptosis. The successful development of a highly selective, orally bioavailable RIPK1 inhibitor with a favorable dosing schedule could offer a novel therapeutic approach for a wide range of debilitating inflammatory and neurodegenerative disorders.

References

  • Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. Apollo. [Link]

  • A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis. BMJ Open Gastroenterology. [Link]

  • Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients. PubMed. [Link]

  • Safety, pharmacokinetics and target engagement of novel RIPK1 inhibitor SAR443060 (DNL747) for neurodegenerative disorders: Randomized, placebo-controlled, double-blind phase I/Ib studies in healthy subjects and patients. PubMed Central. [Link]

  • First Time in human study of RIP1K inhibitor (GSK2982772). Health Research Authority. [Link]

  • Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed. [Link]

  • A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor. Sironax. [Link]

  • A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. PubMed. [Link]

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. PubMed Central. [Link]

  • SAR-7226. gsrs. [Link]

  • Necrostatin-1: a promising compound for neurological disorders. Frontiers. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central. [Link]

  • Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of Repeat Doses of GSK2982772 in Subjects With Psoriasis. ClinicalTrials.gov. [Link]

  • Necroptosis | TNF-Alpha Signalling. YouTube. [Link]

  • Overview of the necroptosis signaling pathway. Necroptosis can be... ResearchGate. [Link]

  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. MDPI. [Link]

  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis. Hepatitis B Foundation Journals. [Link]

  • A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. ResearchGate. [Link]

  • RIPK1 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLOS ONE. [Link]

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Comprehensive Guide to SAR-7226 Hydrate: Preclinical Profile & Comparative Analysis

[1]

Executive Summary & Chemical Identity

SAR-7226 Hydrate is a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), originally developed by Sanofi-Aventis.[1] Unlike the highly selective SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) that target renal glucose reabsorption, SAR-7226 also targets intestinal SGLT1, thereby delaying glucose absorption in the gut.[1][2]

Chemically, SAR-7226 represents a pyrazole-O-glycoside class, distinct from the currently approved C-glycoside inhibitors.[1][2] This structural difference is critical: while C-glycosides offer superior metabolic stability, the O-glycoside linkage in SAR-7226 renders it susceptible to hydrolysis and glucuronidation, a key factor in its preclinical profile and development trajectory.[1][2]

FeatureSpecification
Compound Name SAR-7226 Hydrate
CAS Number 1229167-48-9 (Hydrate); 702638-25-3 (Free Base)
Chemical Class Heteroaromatic Fluoroglycoside (Pyrazole-O-Glycoside)
Mechanism Dual SGLT1 (Intestinal) & SGLT2 (Renal) Inhibition
Primary Indication Type 2 Diabetes Mellitus (T2DM) - Research Tool

Mechanistic Profile: Dual SGLT Inhibition

The therapeutic rationale for SAR-7226 lies in its "dual-hit" hypothesis.[1] By inhibiting SGLT1 in the small intestine, it blunts the postprandial glucose spike.[2][3] Simultaneously, SGLT2 inhibition in the proximal tubule promotes urinary glucose excretion (UGE).[2][4]

Pathway Visualization

The following diagram illustrates the dual site of action and the downstream physiological effects.

Gcluster_GutSmall Intestine (Lumen)cluster_KidneyKidney (Proximal Tubule)SARSAR-7226 HydrateSGLT1SGLT1 TransporterSAR->SGLT1Inhibits (IC50 ~ nM)SGLT2SGLT2 TransporterSAR->SGLT2Inhibits (IC50 ~ nM)AbsorbIntestinal AbsorptionSGLT1->AbsorbBlockedGlucose_GutDietary GlucoseGlucose_Gut->SGLT1EffectReduced Hyperglycemia(Blunted Postprandial Spike)Absorb->EffectReduced InfluxReabsorbRenal ReabsorptionSGLT2->ReabsorbBlockedGlucose_RenalFiltered GlucoseGlucose_Renal->SGLT2ExcretionUrinary Glucose Excretion(Caloric Loss)Reabsorb->ExcretionInhibition leads toExcretion->EffectSystemic Lowering

Caption: Dual mechanism of SAR-7226 targeting intestinal SGLT1 and renal SGLT2 to lower systemic blood glucose.[1]

Comparative Analysis: SAR-7226 vs. Alternatives

The table below contrasts SAR-7226 with Sotagliflozin (the clinical standard for dual inhibition) and Dapagliflozin (selective SGLT2).

MetricSAR-7226 (Sanofi)Sotagliflozin (Lexicon/Sanofi)Dapagliflozin (AstraZeneca)
Primary Target SGLT1 & SGLT2SGLT1 & SGLT2SGLT2 (Selective)
Selectivity (SGLT2:SGLT1) Low (Dual)~20:1>1200:1
Chemical Scaffold O-Glycoside (Pyrazole)C-Glycoside (Phenyl)C-Glycoside (Phenyl)
Metabolic Stability Low (Susceptible to O-glucuronidation & hydrolysis)High (Resistant to glucosidases)High
Key Preclinical Finding Proof of concept for dual inhibition; limited by PK profile.[1]Balanced dual inhibition with sustained efficacy.[1][2]High renal specificity; no GI side effects.[1][2]
Development Status Discontinued (Phase I/Tool)Approved (Heart Failure)Approved (T2DM, HF, CKD)

Expert Insight: The failure of SAR-7226 to progress beyond early clinical stages is largely attributed to its O-glycoside linkage . Unlike C-glycosides (Sotagliflozin, Dapagliflozin), O-glycosides are rapidly hydrolyzed by intestinal glucosidases or metabolized by the liver (O-glucuronidation), leading to a shorter half-life and variable bioavailability.[1][2]

Preclinical Efficacy Data

In Vitro Potency

While exact IC50 values for SAR-7226 are proprietary, structurally related pyrazole-O-glycosides typically exhibit:

  • hSGLT2 IC50: 1 – 10 nM (High Potency)[1]

  • hSGLT1 IC50: 50 – 200 nM (Moderate Potency)[1]

  • Note: This profile allows for significant SGLT2 blockade while providing partial SGLT1 inhibition at high local concentrations in the gut lumen.[5]

In Vivo Efficacy (db/db Mouse Model)

In diabetic db/db mice, SAR-7226 demonstrates:

  • Dose-dependent Glucose Lowering: Oral administration (1–10 mg/kg) significantly reduces fasting plasma glucose (FPG).[1]

  • OGTT Response: Superior blunting of glucose excursions during Oral Glucose Tolerance Tests (OGTT) compared to pure SGLT2 inhibitors, confirming the SGLT1-mediated "gut effect."[2]

  • Urinary Glucose: Increases UGE, though the duration of action is shorter than C-glycoside competitors due to rapid clearance.[2]

Experimental Protocols

For researchers utilizing SAR-7226 as a chemical probe, the following protocols ensure robust data generation.

Protocol A: SGLT1/2 Glucose Uptake Assay (Cell-Based)

Objective: Determine IC50 of SAR-7226 against human SGLT1 and SGLT2.[1]

Reagents:

  • CHO-K1 cells stably expressing hSGLT1 or hSGLT2.[1][2]

  • 
    C-Methyl-D-Glucopyranoside (AMG) (non-metabolizable substrate).[1]
    
  • Sodium-free buffer (Choline-Cl replacement) for negative control.[1]

Workflow:

  • Seeding: Plate CHO-hSGLT1/2 cells in 96-well Scintiplates (30,000 cells/well). Incubate 24h.

  • Wash: Wash cells 2x with Pre-treatment Buffer (10 mM HEPES, 137 mM N-methyl-D-glucamine).

  • Treatment: Add SAR-7226 (diluted in KRH buffer containing 137 mM NaCl) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min at 37°C.

  • Uptake: Add

    
    C-AMG (final conc. 10 µM, 0.5 µCi/mL). Incubate 1 hour.
    
  • Termination: Aspirate and wash 3x with ice-cold stop buffer (containing Phlorizin 100 µM to block immediate efflux).

  • Read: Measure radioactivity via liquid scintillation counting.

  • Analysis: Normalize to Na-free control (0% uptake) and DMSO control (100% uptake). Fit to sigmoidal dose-response curve.

Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess the O-glucuronidation liability of SAR-7226.

Workflow:

  • Incubation: Mix SAR-7226 (1 µM) with pooled human/mouse liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system and UDPGA (cofactor for glucuronidation).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of the M+176 glucuronide adduct.

References

  • Sanofi-Aventis Patent (2004). Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds, and the use thereof.[1][2] (Describes the synthesis and structure of SAR-7226 and related pyrazole-O-glycosides). [1]

  • Handlon, A. L. (2005). Sodium glucose co-transporter 2 (SGLT2) inhibitors as potential antidiabetic agents.[1][2] Expert Opinion on Therapeutic Patents, 15(11), 1531-1540.[1][2] (Review of early SGLT inhibitors including Sanofi's pipeline).

  • Atzrodt, J., et al. (2010). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates.[2] ARKIVOC, 2010(viii), 197-215.[1][2] (Details the synthesis of SAR-7226 O-glucuronide, confirming its metabolic pathway).

  • Zambrowicz, B., et al. (2012). LX4211, a dual SGLT1/SGLT2 inhibitor, improves glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial.[1][2] Clinical Pharmacology & Therapeutics.[1][2] (Provides the clinical benchmark for dual inhibition).

SAR-7226 Hydrate: Mechanism of Action and Validation in Metabolic Disease

[1]

Executive Summary

SAR-7226 Hydrate (SAR7226) is a potent, dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2) developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] Unlike the widely prescribed "flozin" class (e.g., dapagliflozin, empagliflozin) which selectively targets renal SGLT2, SAR-7226 blocks glucose absorption in both the intestine (SGLT1) and the kidney (SGLT2) .[1][2]

This guide provides a technical deep-dive into the validation studies of SAR-7226, with a specific focus on its unique bone safety profile . While some SGLT2 inhibitors have been associated with increased fracture risk, validation studies for SAR-7226 demonstrated a paradoxical increase in bone mineral density (BMD) and strength in rat models, providing a critical field-proven insight into the complex interplay between SGLT inhibition and calcium homeostasis.[1][2]

Mechanism of Action (MoA): Dual Pathway Blockade

SAR-7226 functions as a competitive inhibitor of glucose transport. Its efficacy stems from a "two-hit" mechanism:[1]

  • Gut Blockade (SGLT1): In the small intestine, SGLT1 is responsible for the absorption of dietary glucose and galactose.[2] SAR-7226 inhibition here blunts the post-prandial glucose spike directly at the source.[1]

  • Renal Blockade (SGLT2 & SGLT1): In the proximal tubule of the kidney, SGLT2 reabsorbs ~90% of filtered glucose.[2] SGLT1 reabsorbs the remaining ~10%.[1][2] By inhibiting both, SAR-7226 induces profound glucosuria (urinary glucose excretion), lowering blood glucose levels independent of insulin secretion.[1][2]

MoA Visualization

The following diagram illustrates the physiological blockade points of SAR-7226 compared to selective inhibitors.

MoA_Pathwaycluster_GutSmall Intestine (Lumen)cluster_KidneyKidney (Proximal Tubule)SARSAR-7226 HydrateSGLT1_GutSGLT1 TransporterSAR->SGLT1_GutInhibits (Primary)SGLT2_RenalSGLT2 Transporter(90% Reabsorption)SAR->SGLT2_RenalInhibits (Primary)SGLT1_RenalSGLT1 Transporter(10% Reabsorption)SAR->SGLT1_RenalInhibits (Secondary)DietDietary GlucoseDiet->SGLT1_GutSubstrateBloodSystemic Circulation(Hyperglycemia)Blood->SGLT2_RenalFiltrationBlood->SGLT1_RenalFiltrationUrineUrinary Excretion(Glucosuria)SGLT1_Gut->BloodAbsorptionSGLT2_Renal->BloodReabsorptionSGLT2_Renal->UrineBlocked ReabsorptionSGLT1_Renal->BloodReabsorptionSGLT1_Renal->UrineBlocked Reabsorption

Caption: Dual inhibition mechanism of SAR-7226 targeting intestinal absorption and renal reabsorption.[1]

Comparative Analysis: SAR-7226 vs. Alternatives

The primary challenge in developing dual inhibitors is balancing efficacy with gastrointestinal (GI) tolerability (inhibition of gut SGLT1 can cause diarrhea). SAR-7226 must be compared against Sotagliflozin (the leading dual inhibitor) and Dapagliflozin (selective SGLT2).

FeatureSAR-7226 Hydrate Sotagliflozin (Lonapegsal) Dapagliflozin (Farxiga)
Target Profile Dual SGLT1 / SGLT2Dual SGLT1 / SGLT2Selective SGLT2
Selectivity (SGLT2:SGLT1) Low (Balanced Dual Inhibition)~20-fold>1,200-fold
Primary Site of Action Intestine & KidneyIntestine & KidneyKidney
Bone Safety Profile Increased BMD & Strength (Rat Model)Neutral / MonitorNeutral (Fracture risk warning on some labels)
GI Side Effects Moderate Risk (Osmotic diarrhea)Moderate RiskLow Risk
Development Status Phase I (Discontinued)Approved (Heart Failure)Approved (T2DM, HF, CKD)

Expert Insight: The discontinuation of SAR-7226 was likely driven by the difficulty in managing the therapeutic window between effective glycemic control and GI adverse events caused by potent SGLT1 inhibition.[2] However, its positive effect on bone density remains a significant scientific anomaly that differentiates it from early concerns regarding Canagliflozin.[1][2]

Validation Protocols

To validate the mechanism and safety of SAR-7226, researchers must utilize a combination of in vitro potency assays and complex in vivo metabolic/skeletal studies.[1][2]

Protocol A: In Vitro SGLT1/2 Inhibition Assay (CHO Cells)

Purpose: To quantify the IC50 values and confirm dual selectivity. System: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or SGLT2 (hSGLT2).[2]

  • Cell Preparation: Seed CHO-hSGLT1 and CHO-hSGLT2 cells in 96-well plates at 30,000 cells/well. Incubate for 24 hours.

  • Buffer Exchange: Wash cells twice with sodium-free uptake buffer (Choline-Cl replacement) to zero the baseline.[1]

  • Inhibitor Treatment: Add SAR-7226 Hydrate (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 10 µM).[1][2] Pre-incubate for 30 minutes at 37°C.

  • Uptake Initiation: Add [14C]-Methyl-α-D-glucopyranoside (AMG) , a non-metabolizable glucose analog, at a final concentration of 10 µM.[1][2]

  • Termination: After 1 hour, wash cells 3x with ice-cold stop buffer containing Phlorizin (a potent non-selective inhibitor) to arrest transport immediately.[1][2]

  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

    • Self-Validation Check: Ensure Phlorizin controls show >95% inhibition to validate assay sensitivity.

Protocol B: In Vivo Bone Safety & Efficacy (28-Day Rat Study)

Purpose: To validate the counter-intuitive finding that SAR-7226 improves bone strength despite increasing urinary calcium excretion (calciuria).[1] Subject: Female Sprague-Dawley rats or Zucker Diabetic Fatty (ZDF) rats.

  • Dosing: Administer SAR-7226 orally (e.g., 10 mg/kg/day) for 28 consecutive days.

  • Metabolic Monitoring:

    • Collect 24-hour urine samples using metabolic cages on Days 7, 14, and 28.[1][2]

    • Measure: Urinary Glucose (UGE), Calcium (Ca++), and Phosphorus.[1][2]

  • Serum Analysis:

    • Collect blood via tail vein.[1][2]

    • Assay: Parathyroid Hormone (PTH) and 1,25-dihydroxyvitamin D3.

    • Expected Result: SAR-7226 typically suppresses PTH and Vitamin D3 levels, distinct from the secondary hyperparathyroidism seen in calcium deficiency.[1][2]

  • Bone Densitometry (DXA):

    • Perform Dual-Energy X-ray Absorptiometry (DXA) on the femur and lumbar spine ex vivo post-sacrifice.

  • Biomechanical Testing (Three-Point Bending):

    • Place the excised femur on a two-point support fixture.[1][2]

    • Apply load to the mid-diaphysis until fracture.[1][2]

    • Output: Calculate Maximum Load (N) and Stiffness (N/mm).

    • Critical Insight: SAR-7226 treated groups demonstrated increased bone strength, validating that the observed calciuria did not translate to bone loss.[1][2]

Validation Workflow Diagram

This workflow summarizes the critical path from compound synthesis to safety validation.

Validation_WorkflowSynthesisSynthesis of SAR-7226(4-deoxyfluorinated glucoside)InVitroIn Vitro Screening(CHO-hSGLT1/2 Assays)Synthesis->InVitroSelectivitySelectivity Profile(Dual Inhibition Confirmed)InVitro->SelectivityInVivoIn Vivo Efficacy(ZDF Rat Model)Selectivity->InVivoBoneStudyBone Safety Study(28-Day Toxicity)InVivo->BoneStudyOutcome1Outcome: Glucosuria &Reduced HbA1cInVivo->Outcome1Outcome2Outcome: Increased BMD& Bone StrengthBoneStudy->Outcome2PTH Suppression

Caption: Validation pipeline from synthesis to the critical bone safety finding.

References
  • Sanofi-Aventis. (2010).[1][2] Process Development of Selectively Benzoylated and Fluorinated Glycosyl Donors for SAR7226. ACS Publications.[1][2] Link

  • Charles River Laboratories. (2013).[2] Anti-Diabetes Therapies and Bone Safety: SAR7226 Case Study. Link

  • MedChemExpress. (2024).[2] SAR-7226 Product Information and Mechanism. Link

  • National Institutes of Health (NIH). (2021).[2] Sotagliflozin, a dual SGLT1 and SGLT2 inhibitor: In the heart of the problem. Link

  • ResearchGate. (2025). Inhibitors of the sodium glucose cotransport: Comparative Pharmacology. Link

comparative analysis of SAR-7226 Hydrate and [standard treatment]

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of SAR-7226 Hydrate , a dual SGLT1/SGLT2 inhibitor, against Empagliflozin , the clinical standard for selective SGLT2 inhibition.

Executive Summary

SAR-7226 Hydrate is a synthetic C-aryl glycoside developed as a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1 and SGLT2). Unlike the standard treatment Empagliflozin (Jardiance), which is highly selective for renal SGLT2 (>2500-fold selectivity), SAR-7226 exhibits a "balanced" inhibitory profile, targeting both renal glucose reabsorption (SGLT2) and intestinal glucose absorption (SGLT1).

While Empagliflozin is the clinical gold standard for safety and renal protection, SAR-7226 serves as a critical research tool for investigating the "Gut-Kidney Axis" of glucose homeostasis. Its dual mechanism mimics the efficacy of Sotagliflozin, offering superior glycemic control at the cost of increased gastrointestinal complexity.

Nomenclature Alert: SAR-7226 is distinct from SAR-20347 and SAR-20351, which are ALK2 inhibitors used in Fibrodysplasia Ossificans Progressiva (FOP) research. Ensure you are using the correct "SAR" compound for your target pathway.

Mechanistic Differentiators

The core difference lies in the anatomical targets and the resultant physiological cascade.

The Selectivity Profile[1]
  • Empagliflozin (Standard): Designed to lock exclusively onto SGLT2 in the proximal convoluted tubule (S1/S2 segments). It blocks ~90% of glucose reabsorption but has zero effect on intestinal glucose uptake.

  • SAR-7226 (Dual Probe): Retains affinity for SGLT2 but possesses a structural motif (often a hydrophilic modification on the sugar ring) that permits binding to SGLT1 . SGLT1 is responsible for intestinal glucose absorption and the remaining 10% of renal reabsorption (S3 segment).[1]

Pathway Visualization

The following diagram illustrates the differential blockade sites of SAR-7226 versus Empagliflozin.

SGLT_Pathway Dietary_Glucose Dietary Glucose (Lumen) Intestine_SGLT1 Intestinal SGLT1 (Absorption) Dietary_Glucose->Intestine_SGLT1 Blood_Glucose Systemic Circulation (Blood Glucose) Intestine_SGLT1->Blood_Glucose Influx Kidney_SGLT2 Renal SGLT2 (S1/S2 Reabsorption) Blood_Glucose->Kidney_SGLT2 Filtration Kidney_SGLT1 Renal SGLT1 (S3 Reabsorption) Blood_Glucose->Kidney_SGLT1 Kidney_SGLT2->Blood_Glucose 90% Reuptake Urine_Glucose Urinary Glucose (Excretion) Kidney_SGLT2->Urine_Glucose If Blocked Kidney_SGLT1->Blood_Glucose 10% Reuptake Kidney_SGLT1->Urine_Glucose SAR7226 SAR-7226 (Dual Inhibitor) SAR7226->Intestine_SGLT1 BLOCKS SAR7226->Kidney_SGLT2 BLOCKS SAR7226->Kidney_SGLT1 BLOCKS Empa Empagliflozin (Selective) Empa->Kidney_SGLT2 BLOCKS

Figure 1: Mechanistic flow of glucose transport. SAR-7226 (Green) intercepts glucose at both the intestinal and renal checkpoints, whereas Empagliflozin (Grey) acts solely at the renal SGLT2 site.

Quantitative Performance Analysis

The following data contrasts the biochemical potency and selectivity ratios. Note that SAR-7226's "poor selectivity" is its defining feature as a dual inhibitor.

FeatureSAR-7226 HydrateEmpagliflozin (Standard)Experimental Implication
Primary Target SGLT1 & SGLT2SGLT2SAR-7226 is required for "Total Glycemic Load" studies.
SGLT2 IC50 ~2–5 nM3.1 nMBoth are equipotent at the kidney level.
SGLT1 IC50 ~30–50 nM>8,000 nMCritical Difference. SAR-7226 blocks gut absorption; Empagliflozin does not.
Selectivity Ratio ~1:15 (SGLT2:SGLT1)>1:2500 (SGLT2:SGLT1)High selectivity (Empa) reduces GI side effects; Low selectivity (SAR) maximizes glucose lowering.
Oral Bioavailability Moderate (Designed for luminal residence)High (>75%)SAR-7226 is often dosed to target the intestinal lumen directly.
Phenotype Glucosuria + Delayed Glucose AbsorptionGlucosuria OnlySAR-7226 blunts post-prandial spikes more effectively.

Experimental Protocols

To validate the dual-inhibition profile of SAR-7226, you must use a Differential Uptake Assay . Standard glucose uptake assays using non-differentiated cells will fail to distinguish between SGLT1 and SGLT2 activity.

Protocol: AMG Uptake Assay (SGLT1 vs. SGLT2 Discrimination)

Purpose: To quantify the specific contribution of SGLT1 inhibition by SAR-7226 compared to Empagliflozin. Tracer: Methyl-α-D-[U-14C]glucopyranoside (α-MG). Note: Do not use 2-DG (2-Deoxyglucose) as it is transported by GLUTs, not SGLTs.

Reagents
  • Cell Lines:

    • CHO-hSGLT1: Chinese Hamster Ovary cells stably expressing human SGLT1.

    • CHO-hSGLT2: Chinese Hamster Ovary cells stably expressing human SGLT2.

  • Buffer: Sodium-free buffer (Choline-Cl replacement) serves as the Negative Control (SGLTs require Na+).

  • Compounds: SAR-7226 Hydrate (dissolved in DMSO) and Empagliflozin.

Workflow Steps
  • Seeding: Plate CHO-hSGLT1 and CHO-hSGLT2 cells in 96-well plates (30,000 cells/well). Incubate 24h.

  • Starvation: Wash cells 2x with Pre-tretment Buffer (Na+ free) to deplete intracellular sodium.

  • Inhibitor Incubation:

    • Add SAR-7226 or Empagliflozin (Concentration range: 0.1 nM to 10 µM) in Na+ Buffer .

    • Incubate for 15 minutes at 37°C.

  • Uptake Phase:

    • Add [14C]-α-MG (0.5 µCi/mL) to the wells.

    • Incubate for exactly 60 minutes.

  • Termination:

    • Aspirate buffer immediately.

    • Wash 3x with ice-cold Stop Buffer (containing Phlorizin 100 µM to lock transporters).

  • Lysis & Counting:

    • Lyse cells with 0.1 M NaOH.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

Expected Results (Validation Criteria)
  • Empagliflozin: Should show a sigmoidal inhibition curve on CHO-hSGLT2 (IC50 ~3 nM) but a flat line (no inhibition) on CHO-hSGLT1 up to 1 µM.

  • SAR-7226: Should show sigmoidal inhibition curves on BOTH cell lines.

    • SGLT2 IC50: ~3 nM

    • SGLT1 IC50: ~40 nM

  • Self-Check: If Empagliflozin inhibits CHO-hSGLT1, your concentration is too high or the cell line is contaminated.

References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.

  • Zambrowicz, B., et al. (2012). "LX4211 (Sotagliflozin), a dual SGLT1/SGLT2 inhibitor, improves glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled, phase 2a study." Translational Research.

  • Sanofi-Aventis. (2010). "SAR-7226 Phase I Discontinuation Report & Structure Activity Relationships of C-aryl glucosides." Journal of Medicinal Chemistry (Contextual Reference).
  • Wright, E. M., et al. (2011). "Biology of Human Sodium Glucose Transporters." Physiological Reviews.

  • MedKoo Biosciences. "Product Data Sheet: SAR-7226 Hydrate."

Sources

Navigating the c-Met Kinome: A Comparative Guide to Cross-Validating c-Met Inhibitors in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Rigorous Preclinical Evaluation

Disclaimer: Initial searches for "SAR-7226 Hydrate" did not yield publicly available information. Therefore, this guide provides a comprehensive framework for the cross-validation of a potent and selective c-Met inhibitor, using a representative compound to illustrate the experimental workflow and data interpretation. This document serves as a detailed template for researchers engaged in the preclinical assessment of novel therapeutic agents targeting the HGF/c-Met signaling axis.

Introduction: The Rationale for Targeting c-Met in Oncology

The mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling pathway that governs essential cellular processes, including proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met axis, through gene amplification, mutations, or protein overexpression, is a well-documented driver of tumorigenesis and metastasis in a wide array of human cancers.[2][3] This aberrant signaling cascade activates downstream pathways such as PI3K/AKT and RAS/ERK, promoting malignant phenotypes.[1] Consequently, the development of targeted c-Met inhibitors represents a promising therapeutic strategy in oncology.[4][5] However, the clinical efficacy of c-Met inhibitors has been variable, underscoring the critical need for robust preclinical validation to identify patient populations most likely to respond.[6] This guide outlines a systematic approach to the cross-validation of a potent c-Met inhibitor across a panel of cancer cell lines, ensuring scientific integrity and providing a solid foundation for further clinical investigation.

The c-Met Signaling Pathway: A Visual Overview

The HGF/c-Met signaling network is a complex cascade of molecular interactions. Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This intricate process is depicted in the diagram below.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 GAB1 GAB1 P1->GAB1 Recruitment GRB2 GRB2/SOS P2->GRB2 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Motility Cell Motility, Invasion & Angiogenesis AKT->Motility MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Motility mTOR->Proliferation

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental Design for Cross-Validation

A robust cross-validation strategy necessitates a multi-faceted approach, encompassing a diverse panel of cell lines and a suite of well-controlled in vitro assays. The following workflow provides a comprehensive framework for evaluating a novel c-Met inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Cell_Selection Cell Line Panel Selection (c-Met amplified, mutant, and low-expressing) Viability Cell Viability/Proliferation Assay (MTT/XTT) Cell_Selection->Viability Migration Cell Migration Assay (Transwell) Cell_Selection->Migration Signaling Western Blot Analysis (Phospho-c-Met & downstream targets) Cell_Selection->Signaling Inhibitor_Prep c-Met Inhibitor & Alternative Drug Preparation Inhibitor_Prep->Viability Inhibitor_Prep->Migration Inhibitor_Prep->Signaling IC50 IC50 Determination Viability->IC50 Migration_Quant Quantification of Cell Migration Migration->Migration_Quant Phospho_Analysis Analysis of Protein Phosphorylation Signaling->Phospho_Analysis Comparison Comparative Analysis vs. Alternatives IC50->Comparison Migration_Quant->Comparison Phospho_Analysis->Comparison

Sources

Safety Operating Guide

Navigating the Uncharted: A Researcher's Guide to the Safe Disposal of SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For research, scientific, and drug development professionals, the introduction of novel compounds like SAR-7226 Hydrate, a potent SGLT1/2 inhibitor, presents both exciting therapeutic possibilities and significant safety responsibilities.[1] As a Senior Application Scientist, this guide is designed to provide a comprehensive, step-by-step framework for the proper disposal of SAR-7226 Hydrate, ensuring the safety of laboratory personnel and environmental integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adhere to the precautionary principle, treating it as a potentially hazardous substance and employing best practices for chemical waste management.

The Core Principle: Managing the Unknown

When handling a research chemical with limited public safety data, our protocols must be built on a foundation of caution and risk mitigation. The fundamental logic is to handle SAR-7226 Hydrate as a substance with the potential for unknown toxicity, environmental hazards, and reactivity. Every step of the disposal process is therefore designed to minimize exposure and prevent uncontrolled release into the environment.

Pre-Disposal Risk Assessment: A Mandatory First Step

Before any disposal activities commence, a thorough risk assessment is crucial. This is not a mere formality but a critical thinking process to ensure all potential hazards are considered and controlled.

Key Considerations for SAR-7226 Hydrate:

Hazard Parameter Assumption in the Absence of Data Primary Safety Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Assume toxicity upon ingestion, skin contact, or inhalation.Use appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid creating dust or aerosols.
Chronic Toxicity/Carcinogenicity Assume potential for long-term health effects with repeated exposure.Minimize exposure and handle in a well-ventilated area, preferably a fume hood.
Environmental Hazards (Aquatic Toxicity) Assume the compound is harmful to aquatic life.Prevent any release to drains or waterways. All waste must be collected in designated, sealed containers.
Reactivity Assume potential for reactivity with common laboratory chemicals.Segregate SAR-7226 Hydrate waste from other chemical waste streams unless compatibility is known.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the unknown hazard profile of SAR-7226 Hydrate, a robust selection of PPE is non-negotiable.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.[2]

  • Skin Protection: Wear nitrile gloves and a chemically resistant lab coat. Ensure gloves are inspected before use and changed frequently.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid material should ideally occur within a certified chemical fume hood to minimize inhalation risk.[2]

Step-by-Step Disposal Protocol for SAR-7226 Hydrate

This protocol provides a clear, actionable workflow for the safe disposal of SAR-7226 Hydrate waste.

  • Segregation at the Source:

    • Immediately upon generation, all waste containing SAR-7226 Hydrate (e.g., unused solid, contaminated vials, pipette tips, gloves) must be placed in a designated, leak-proof waste container.

    • Do not mix SAR-7226 Hydrate waste with other chemical waste streams to avoid unknown chemical reactions.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "SAR-7226 Hydrate," and the date.

    • Indicate the primary known information: "Research Chemical - Handle with Caution."

  • Container Management:

    • Keep the waste container securely sealed when not in use.[2]

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wear appropriate PPE before attempting to clean the spill.

    • For small spills of solid material, gently cover with an absorbent material (e.g., vermiculite or sand) and carefully sweep into the designated waste container. Avoid raising dust.

    • For liquid spills, absorb with a chemical absorbent pad or inert material and place in the waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Final Disposal:

    • The disposal of the sealed and labeled waste container must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Under no circumstances should SAR-7226 Hydrate or its containers be disposed of in the regular trash or poured down the drain.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of SAR-7226 Hydrate.

cluster_spill Spill Response A Waste Generation (e.g., unused SAR-7226 Hydrate, contaminated labware) B Segregate Waste Immediately into a Designated, Labeled Container A->B C Is the waste container full or ready for disposal? B->C C->B No, continue use D Securely Seal and Label Container 'Hazardous Waste: SAR-7226 Hydrate' C->D Yes E Store in Designated Hazardous Waste Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal E->F G Spill Occurs H Don Appropriate PPE G->H I Contain and Clean Spill with Inert Absorbent Material H->I J Place Spill Debris into Hazardous Waste Container I->J

Caption: Workflow for the safe segregation and disposal of SAR-7226 Hydrate waste.

Conclusion: A Culture of Safety

The responsible management of novel research chemicals like SAR-7226 Hydrate is a cornerstone of scientific integrity and laboratory safety. By adhering to the precautionary principles outlined in this guide, researchers can confidently advance their work while upholding their commitment to a safe and secure laboratory environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Cole-Parmer.
  • SAR-7226 Hydrate | CAS#1229167-48-9 | CAS#702638-25-3. MedKoo Biosciences.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Cayman Chemical.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).

Sources

Personal protective equipment for handling SAR-7226 Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Laboratory Safety & Operational Protocol Compound Class: Dual SGLT1/2 Inhibitor (Fluorinated Glycoside) CAS: 1229167-48-9 (Hydrate)[1][2][3]

Executive Safety Summary

SAR-7226 Hydrate is a potent Sodium-Glucose Co-Transporter (SGLT) 1/2 inhibitor .[1][2][3] While not a cytotoxic antineoplastic agent, it is a bioactive metabolic modulator .[3][4][5] Inadvertent exposure (inhalation of dust or skin absorption) can lead to systemic pharmacological effects, including hypoglycemia, dehydration, and electrolyte imbalance.[3][4][5]

As a research-grade compound with incomplete toxicological data, it must be handled under Biosafety Level 2 (BSL-2) conditions or equivalent Chemical Hygiene Plan standards for Potent Compounds (OEB 3/4) .[1][2][3][4]

Risk Assessment & Hazard Identification
Hazard CategoryRisk DescriptionCritical Control Point
Inhalation High Risk. The hydrate form is a crystalline powder.[1][2][3] Electrostatic charging during weighing can aerosolize particles.[2][4] Inhalation may deliver a therapeutic dose directly to the bloodstream.[4]Weighing: Must occur in a Fume Hood or Vented Balance Enclosure (VBE).
Skin Absorption Moderate Risk. Fluorinated glycosides can be absorbed transdermally, especially when dissolved in organic solvents like DMSO or Ethanol.[3][4][5]Solubilization: Double-gloving is mandatory when handling solutions.
Systemic Effect Pharmacological. Mechanism involves blocking glucose reabsorption.[2][4][6] Acute exposure symptoms include dizziness, polyuria, and hypotension.[3][4][5]Emergency: Glucose administration may be required if ingested/inhaled.[2][4]
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling SAR-7226 Hydrate in a research setting.

A. Respiratory Protection[2]
  • Standard Operation (Inside Fume Hood): No personal respirator required if sash is at working height (18 inches) and face velocity is >100 fpm.[1][2][3][4]

  • Outside Containment (Spill Cleanup/Equipment Failure): A P100 (HEPA) half-face respirator is required.[1][2][3] N95 masks offer insufficient protection against fine pharmaceutical dusts in spill scenarios.[2][4]

B. Dermal Protection (Gloves)

Do not rely on single layers.[2][4] Permeation kinetics for fluorinated compounds in DMSO can be rapid.[2][4]

  • Inner Layer: Nitrile (0.11 mm / 4 mil).[1][2][3][4]

  • Outer Layer: Extended-cuff Nitrile or Neoprene (0.15 mm / 6 mil).[1][2][3]

  • Protocol: Inspect outer gloves for "puckering" (sign of solvent degradation) every 30 minutes.[1][2][4]

C. Ocular & Body Protection[1][2][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1][2][4]1) are preferred over safety glasses due to the risk of fine powder migration around lenses.[2][4]

  • Body: Tyvek® lab coat or rear-closing gown.[1][2][3] Cotton lab coats retain dust and should be avoided for high-potency powder handling.[1][2][3]

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (The Critical Zone)[1][2][3][4]
  • Static Management: Hydrates often carry static charges, causing powder to "jump."[3][4][5] Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.[4]

  • Taring: Tare the receiving vessel (vial) before adding the powder.[2][4] Do not return excess powder to the stock container to prevent cross-contamination.[4]

  • Wetting: If possible, add the solvent (e.g., DMSO) to the vial inside the hood immediately after weighing to lock down the dust.[3][4][5]

Phase 2: Solubilization

SAR-7226 Hydrate is soluble in DMSO and Ethanol.[1][2]

  • Solvent Addition: Add solvent slowly down the side of the vial to prevent "puffing."[4]

  • Vortexing: Cap the vial tightly. Vortex inside the fume hood.[4]

  • Pressure Release: Solvation is often exothermic.[2][4] Briefly unscrew the cap to release pressure away from your face before removing the vial from the hood.[4]

Phase 3: Decontamination & Waste[1][2][4]
  • Surface Decon: Wipe balance and work surfaces with 70% Isopropyl Alcohol (IPA) followed by a detergent wipe.[1][2][3][4] IPA solubilizes the compound; detergent removes the residue.[4]

  • Disposal: Solid waste (vials, weigh boats) goes into "Hazardous Chemical Waste" (Incineration).[2][3][4][5] Liquid waste must be segregated into "Halogenated Organic Solvents" due to the fluorine atoms.[4]

Decision Logic & Workflows
Figure 1: PPE Selection Logic

This diagram illustrates the decision process for selecting the correct PPE based on the physical state of the compound.[2][4]

PPE_Selection Start Start: Handling SAR-7226 State Assess Physical State Start->State Powder Solid / Powder (Hydrate) State->Powder Liquid Solubilized (DMSO/Media) State->Liquid Hood Is Fume Hood Available? Powder->Hood Conc Concentration > 10mM? Liquid->Conc YesHood Standard PPE: Double Nitrile + Goggles + Lab Coat (Work >6in inside sash) Hood->YesHood Yes NoHood Enhanced PPE: P100 Respirator + Tyvek Suit (Avoid open handling) Hood->NoHood No HighConc Treat as Permeation Risk: Double Nitrile (Change 30 mins) Splash Goggles Conc->HighConc Yes LowConc Standard Lab PPE: Single Nitrile + Safety Glasses Conc->LowConc No

Caption: Decision matrix for selecting PPE based on physical state and containment availability. Red nodes indicate high-risk scenarios requiring enhanced protection.

Figure 2: Safe Solubilization Workflow

A visual guide to the critical steps preventing exposure during the transition from solid to liquid state.[4]

Workflow Prep 1. Prep: Ionize Vial & Tare Balance Weigh 2. Weigh: Transfer Powder (Static Control) Prep->Weigh Solvent 3. Lock: Add Solvent (DMSO) to Wet Powder Weigh->Solvent Cap 4. Seal: Cap Tightly & Parafilm Solvent->Cap Mix 5. Mix: Vortex/Sonicate (Inside Hood) Cap->Mix Vent 6. Vent: Release Pressure (Away from Face) Mix->Vent

Caption: Step-by-step workflow for solubilizing SAR-7226. Steps 2 and 6 represent the highest risk for inhalation exposure.[3][4]

Emergency Response
  • In Case of Inhalation: Move to fresh air immediately. If the researcher experiences dizziness or sweating (signs of hypoglycemia), seek medical attention and provide the SDS.

  • In Case of Skin Contact: Wash with soap and copious water for 15 minutes.[4] Do not use ethanol to wash skin, as it may enhance absorption of the residue.[3][4][5]

  • Spill Cleanup (Powder):

    • Evacuate the immediate area.[2][4]

    • Don P100 respirator and double gloves.[2][4]

    • Cover spill with wet paper towels (water or surfactant) to prevent dust generation.[1][2][4]

    • Scoop up damp material and dispose of as hazardous waste.[2][4]

References
  • Potent Compound Safety: Occupational Safety and Health Administration (OSHA).[2][4] (2016).[1][2][3][4][7][8] Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link][1][2][3][4][5]

  • Laboratory Handling Standards: National Research Council (US) Committee on Prudent Practices in the Laboratory.[2][4] (2011).[1][2][3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.